Technical Documentation Center

1-Methoxytridec-5-ene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methoxytridec-5-ene
  • CAS: 93981-59-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-methoxytridec-5-ene

Abstract Introduction: The Analytical Challenge 1-methoxytridec-5-ene (C₁₄H₂₈O, Molecular Weight: 212.38 g/mol ) is a molecule possessing three key structural features that dictate its behavior in an electron ionization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Analytical Challenge

1-methoxytridec-5-ene (C₁₄H₂₈O, Molecular Weight: 212.38 g/mol ) is a molecule possessing three key structural features that dictate its behavior in an electron ionization mass spectrometer: a terminal methoxy group, a long thirteen-carbon aliphatic chain, and an internal double bond at the C5 position. The analysis of such molecules is critical in fields ranging from natural product chemistry to industrial quality control, where identifying long-chain functionalized hydrocarbons is a common requirement.

Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[1][2] While this complexity can be challenging, it provides a rich fingerprint of the molecule's structure. Understanding these fragmentation pathways is paramount for accurate structural interpretation. This guide will deconstruct the probable fragmentation mechanisms for 1-methoxytridec-5-ene, providing researchers with a predictive roadmap for spectral interpretation.

Formation of the Molecular Ion

Upon entering the EI source, the 1-methoxytridec-5-ene molecule is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical cation, known as the molecular ion (M•⁺). The electron is most likely ejected from a non-bonding lone pair on the oxygen atom, as these are the highest energy electrons in the molecule.[3]

CH₃-O-(CH₂)₃-CH=CH-(CH₂)₆-CH₃ + e⁻ → [CH₃-O-(CH₂)₃-CH=CH-(CH₂)₆-CH₃]•⁺ + 2e⁻ m/z = 212

The molecular ion peak for aliphatic ethers is typically observable, though it may be weak.[4] Its presence at m/z 212 would be the first indicator of the compound's identity.

Predicted Primary Fragmentation Pathways

The structure of the 1-methoxytridec-5-ene molecular ion is predisposed to several competing fragmentation pathways. The major pathways are driven by the stabilization of the resulting fragment ions.

Alpha (α)-Cleavage: The Ether's Signature

The most prominent fragmentation pathway for aliphatic ethers is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom.[3][5] This process is initiated by the radical site on the oxygen. A lone pair electron moves to form a π-bond with an electron from an adjacent C-C bond, leading to homolytic cleavage of that bond.[3]

For 1-methoxytridec-5-ene, there are two potential α-cleavages:

  • Cleavage of the C1-C2 bond: This would involve the loss of the long C₁₂H₂₃ alkyl radical. The resulting fragment is a resonance-stabilized oxonium ion, [CH₃-O=CH₂]⁺ , at m/z 45 . This fragment is often the base peak (the most intense peak) in the mass spectra of methyl ethers due to its high stability.

  • Cleavage of the O-C(methoxy) bond: This involves the loss of a methyl radical (•CH₃) to form a C₁₃H₂₅O⁺ ion at m/z 197 (M-15).

Given the principle that α-cleavage preferentially expels the largest possible radical, the formation of the m/z 45 ion is predicted to be the dominant fragmentation pathway.[6]

Allylic Cleavage: The Influence of the Double Bond

The presence of the double bond at C5-C6 introduces allylic positions at C4 and C7. Cleavage of a bond at an allylic position is favorable because it produces a resonance-stabilized allylic carbocation.[7][8]

  • Cleavage of the C4-C3 bond: This cleavage would result in a resonance-stabilized allylic cation at m/z 155 and a neutral radical. The charge would be retained on the larger fragment. [C₁₀H₂₁]⁺

  • Cleavage of the C7-C8 bond: This cleavage is also favorable, leading to a resonance-stabilized allylic cation. This pathway would generate a fragment ion at m/z 97 . [C₇H₁₃]⁺

The preferential cleavage will favor the formation of the more substituted (and thus more stable) carbocation and the loss of the larger neutral radical.[7] Therefore, both fragments are expected, but their relative intensities can be difficult to predict without reference spectra.

Charge-Remote Fragmentation (CRF)

In molecules with long alkyl chains, fragmentation can occur at sites remote from the initial charge location.[1][9] These reactions, known as charge-remote fragmentations (CRF), are particularly common in the analysis of lipids and fatty acids and are analogous to gas-phase thermolysis.[9] The charge, typically localized on a functional group (like the ether oxygen), does not directly participate in the bond-breaking event. Instead, the fragmentation proceeds through cyclic transition states, often leading to a series of neutral losses of small alkenes (e.g., C₂H₄, C₃H₆).[10]

For 1-methoxytridec-5-ene, this would manifest as a series of peaks separated by 14 amu (corresponding to CH₂ groups) in the higher mass range of the spectrum, representing the sequential loss of alkane units from the long heptyl tail.[10]

McLafferty-Type Rearrangements

The classic McLafferty rearrangement involves the transfer of a γ-hydrogen to an unsaturated site (like a carbonyl group) through a six-membered ring transition state, followed by cleavage of the β-bond.[11][12] While 1-methoxytridec-5-ene lacks a carbonyl group, analogous rearrangements involving the double bond are possible. A γ-hydrogen (relative to the double bond) could be transferred, leading to specific fragmentation patterns.[7] This pathway is generally less prominent for simple alkenes compared to allylic cleavage but can contribute to the overall spectrum.

Synthesis: The Predicted Mass Spectrum

Based on the mechanistic principles discussed, we can predict the key ions that will define the mass spectrum of 1-methoxytridec-5-ene.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Mechanism of Formation Predicted Intensity
212[C₁₄H₂₈O]•⁺Molecular IonLow to Medium
197[C₁₃H₂₅O]⁺α-cleavage (Loss of •CH₃)Low
155[C₁₁H₂₃]⁺Allylic Cleavage (at C4)Medium
97[C₇H₁₃]⁺Allylic Cleavage (at C7)Medium
45 [CH₃OCH₂]⁺ α-cleavage (Loss of •C₁₂H₂₃) High (Probable Base Peak)

This table summarizes the most probable high-intensity fragments. A series of smaller peaks from alkyl chain fragmentation and charge-remote fragmentation are also expected.

Visualizing the Fragmentation

The primary fragmentation pathways can be visualized to better understand the relationships between the molecular ion and its daughter fragments.

Fragmentation_Pattern cluster_alpha α-Cleavage cluster_allylic Allylic Cleavage M Molecular Ion [C₁₄H₂₈O]•⁺ m/z = 212 F45 m/z 45 [CH₃OCH₂]⁺ M->F45  - •C₁₂H₂₃ (Major) F197 m/z 197 [C₁₃H₂₅O]⁺ M->F197  - •CH₃ (Minor) F155 m/z 155 [C₁₁H₂₃]⁺ M->F155  Cleavage at C3-C4 F97 m/z 97 [C₇H₁₃]⁺ M->F97  Cleavage at C7-C8

Caption: Predicted EI fragmentation pathways for 1-methoxytridec-5-ene.

Experimental Protocol: GC-MS Analysis

Acquiring a mass spectrum for a semi-volatile compound like 1-methoxytridec-5-ene is best accomplished using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] This technique separates the analyte from the sample matrix before introducing it into the mass spectrometer.

Sample Preparation
  • Solvent Selection: Dissolve the 1-methoxytridec-5-ene sample in a high-purity volatile solvent such as hexane or dichloromethane to a concentration of approximately 100 µg/mL.

  • Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

  • Filtration: Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter.

GC-MS Instrumentation and Parameters
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a Quadrupole or Ion Trap analyzer).[15]

  • Injection:

    • Injector Type: Split/Splitless

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (adjust based on sample concentration)

  • Gas Chromatography:

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).[16]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to 1-methoxytridec-5-ene.

  • Background Subtraction: Obtain the mass spectrum by averaging across the peak and subtracting the background spectrum from just before or after the peak elution.

  • Spectral Interpretation: Compare the acquired spectrum with the predicted fragmentation pattern outlined in this guide. The presence of key ions at m/z 45, 97, 155, and 212 would provide strong evidence for the compound's structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (e.g., Hexane) B Filter Sample (0.22 µm) A->B C Inject 1 µL into GC Inlet B->C D Separation on Capillary Column C->D E Elution into MS Source D->E F Ionization (70 eV EI) & Fragmentation E->F G Mass Analysis (e.g., Quadrupole) F->G H Generate Mass Spectrum G->H I Identify Key Fragments (m/z 45, 97, 155, 212) H->I J Structural Confirmation I->J

Caption: Standard workflow for the GC-MS analysis of 1-methoxytridec-5-ene.

Conclusion

While a definitive mass spectrum for 1-methoxytridec-5-ene requires empirical measurement, a robust and scientifically grounded prediction of its fragmentation pattern can be constructed from first principles. The analysis presented in this guide, based on the established behaviors of ethers, alkenes, and long-chain hydrocarbons, provides a powerful framework for researchers. We predict that the EI mass spectrum will be dominated by a base peak at m/z 45 resulting from α-cleavage, with other significant fragments appearing at m/z 97 and m/z 155 due to allylic cleavages. The molecular ion at m/z 212 is expected to be present but of lower intensity. This predictive guide serves as a critical resource for the identification and structural elucidation of this and similar long-chain functionalized molecules.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Alcohols and Ethers: Mass Spectra Analysis. (n.d.). Scribd.
  • Mass Spectrometry of Aliphatic Ethers. (2025, August 20). YouTube.
  • Alpha (α) Cleavage. (2025, September 27). Chemistry Steps.
  • Alpha cleavage. (n.d.). In Wikipedia.
  • Thermal Desorption Gas Chromatography–Mass Spectrometry for Volatile Organic Compounds. (n.d.). Environmental Molecular Sciences Laboratory.
  • Volatile Organic Compound (VOC) Analysis Using Gas Chromatography. (2026, March 28). Lab Manager.
  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. (2009, March 13).
  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Video: Mass Spectrometry: Alkene Fragmentation. (2024, December 5). JoVE.
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia.
  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. (n.d.). Thermo Fisher Scientific.
  • David, W., et al. (2013). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels, ACS Publications.
  • Mass spectrometric analysis of long-chain esters of diols. (n.d.). PubMed.
  • Fragmentation of Alkane. (n.d.).
  • Wysocki, V. H., & Ross, M. M. (n.d.). charge-remote fragmentation of gas-phase ions: mechanistic and energetic considerations in the dissoci. Department of Chemistry and Biochemistry.
  • Interpreting the mass spectrum of ethoxyethane (diethyl ether). (2025, November 8). Doc Brown's Chemistry.
  • Mass Spectrometry of Alkenes. (n.d.). Scribd.
  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.
  • Cheng, C., & Gross, M. L. (2000). Applications and mechanisms of charge-remote fragmentation. PubMed, NIH.
  • GCMS Section 6.9.4 - Fragmentation of Alkenes. (n.d.). Whitman College.
  • Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE. (2018, November 26). YouTube.
  • Gessner, O., & Fischer, I. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, ACS Publications.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Characterization of 1-methoxytridec-5-ene

Abstract Introduction and Structural Overview 1-methoxytridec-5-ene is a molecule combining three key structural features that dictate its NMR spectrum: a terminal methoxy group, a long aliphatic chain, and an internal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Structural Overview

1-methoxytridec-5-ene is a molecule combining three key structural features that dictate its NMR spectrum: a terminal methoxy group, a long aliphatic chain, and an internal carbon-carbon double bond. The precise location and stereochemistry (cis/trans or Z/E) of the double bond are critical for its chemical properties and are readily distinguishable by NMR. For the purpose of this guide, we will primarily focus on the (Z)-isomer (cis), which is common in naturally derived compounds, while also noting the expected variations for the (E)-isomer (trans).

The structural formula and atom numbering scheme used throughout this guide are as follows:

The accurate assignment of each proton and carbon signal is paramount for confirming the synthesis of the target molecule and ensuring its purity.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Key Proton Environments and Expected Signals:
  • Vinylic Protons (H-5, H-6): These protons are directly attached to the double bond carbons. They are the most deshielded aliphatic protons due to the anisotropic effect of the π-electron cloud.[1] Their expected chemical shift is in the range of 5.30 - 5.50 ppm . In the (Z)-isomer, these protons will appear as a complex multiplet due to coupling with each other (³JHH ≈ 10-14 Hz for cis-coupling) and with the adjacent allylic protons on C-4 and C-7.[2]

  • Methoxy Protons (H-1'): The three protons of the methyl group attached to the oxygen atom are highly shielded and magnetically equivalent. They will appear as a sharp singlet at approximately 3.30 - 3.40 ppm .

  • Methylene Protons Adjacent to Oxygen (H-1): The two protons on the carbon directly bonded to the electronegative oxygen atom are deshielded. They are expected to resonate as a triplet around 3.40 - 3.50 ppm , with coupling to the protons on C-2 (³JHH ≈ 7 Hz).

  • Allylic Protons (H-4, H-7): The methylene protons on carbons adjacent to the double bond are known as allylic protons. They are deshielded relative to other alkyl protons and are expected to appear in the range of 2.00 - 2.15 ppm .[3][4] These signals will likely be complex multiplets due to coupling with both the vinylic protons and the protons on the adjacent methylene groups (C-3 and C-8).

  • Aliphatic Methylene Protons (H-2, H-3, H-8 to H-12): The protons of the long methylene chain, being in a similar chemical environment far from electronegative atoms or π-systems, will overlap significantly. They will produce a broad, poorly resolved multiplet centered around 1.25 - 1.40 ppm .

  • Terminal Methyl Protons (H-13): The protons of the terminal methyl group are the most shielded in the molecule. They will appear as a triplet at approximately 0.88 - 0.92 ppm , coupled to the adjacent methylene protons on C-12 (³JHH ≈ 7 Hz).

Predicted ¹³C NMR Spectral Analysis

Broadband proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom, simplifying spectral analysis.[5][6] The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[7][8]

Key Carbon Environments and Expected Signals:
  • Vinylic Carbons (C-5, C-6): The sp²-hybridized carbons of the double bond are significantly deshielded and appear in the alkene region of the spectrum, typically between 125 - 135 ppm .[2] In long-chain (Z)-alkenes, these peaks are often found around 129-131 ppm.

  • Carbon Adjacent to Oxygen (C-1): The electronegative oxygen atom strongly deshields the attached carbon. C-1 is expected to resonate in the range of 70 - 75 ppm .

  • Methoxy Carbon (C-1'): The carbon of the methoxy group is also influenced by the adjacent oxygen and typically appears around 58 - 60 ppm .[9]

  • Allylic Carbons (C-4, C-7): The carbons adjacent to the double bond are slightly deshielded compared to other sp³ carbons. For a (Z)-alkene, these typically appear around 27 - 29 ppm . For a corresponding (E)-isomer, these carbons would shift downfield by approximately 5 ppm.[3]

  • Aliphatic Methylene Carbons (C-2, C-3, C-8 to C-11): The carbons in the main alkyl chain will resonate in a narrow range between 22 - 32 ppm . The specific shifts depend on their distance from the chain ends and functional groups, often referred to as the "bulk methylene" region.

  • Terminal Aliphatic Carbons (C-12, C-13): The terminal carbons are the most shielded. C-12 is expected around 22 - 23 ppm , and the terminal methyl carbon (C-13) is expected furthest upfield, around 14 ppm .

Data Summary and Visualization

The predicted NMR data is summarized in the tables below for efficient reference.

Table 1: Predicted ¹H NMR Chemical Shifts for (Z)-1-methoxytridec-5-ene

Protons Assignment Predicted δ (ppm) Multiplicity Integration
H-5, H-6 Vinylic 5.30 - 5.50 Multiplet 2H
H-1 -O-CH₂- 3.40 - 3.50 Triplet 2H
H-1' CH₃-O- 3.30 - 3.40 Singlet 3H
H-4, H-7 Allylic 2.00 - 2.15 Multiplet 4H
H-2, H-3, H-8 to H-12 Aliphatic CH₂ 1.25 - 1.40 Multiplet 14H

| H-13 | Terminal CH₃ | 0.88 - 0.92 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-1-methoxytridec-5-ene

Carbon Assignment Predicted δ (ppm)
C-5, C-6 Vinylic 125 - 135
C-1 -O-CH₂- 70 - 75
C-1' CH₃-O- 58 - 60
C-12 -CH₂-CH₃ 22 - 23
C-13 -CH₂-CH₃ ~14
C-2, C-3, C-8 to C-11 Aliphatic CH₂ 22 - 32

| C-4, C-7 | Allylic | 27 - 29 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified 1-methoxytridec-5-ene for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for dissolving nonpolar compounds.[11][12] The residual solvent peak for CDCl₃ appears at ~7.26 ppm in ¹H NMR and as a triplet at ~77.16 ppm in ¹³C NMR.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides the 0 ppm reference point.[10]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter.[14]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.

    • Acquire the ¹H NMR spectrum. A typical acquisition involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.[5]

Workflow for Structural Confirmation

The logical flow from sample to final structural confirmation is a self-validating process that ensures data integrity and accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation A Weigh Compound (5-25 mg for 1H, 50-100 mg for 13C) B Dissolve in 0.7 mL CDCl3 with TMS Standard A->B Dissolution C Filter into NMR Tube B->C Purification D Lock & Shim Spectrometer C->D Instrument Setup E Acquire 1H Spectrum D->E Proton Scan F Acquire 13C Spectrum D->F Carbon Scan G Process Spectra (FT, Phasing) E->G F->G H Integrate 1H Signals G->H J Assign 13C Peaks (Chemical Shift) G->J I Assign 1H Peaks (Chemical Shift, Multiplicity) H->I K Compare with Predicted Data (Tables 1 & 2) I->K J->K L Structural Confirmation of 1-methoxytridec-5-ene K->L Validation

Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to the final structural validation of 1-methoxytridec-5-ene using NMR spectroscopy.

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR characterization of 1-methoxytridec-5-ene. By analyzing the constituent functional groups—methoxy, internal alkene, and alkyl chain—and referencing data from analogous structures, we have established a reliable set of expected chemical shifts, multiplicities, and integration values. The detailed experimental protocol and logical workflow further equip researchers with the tools necessary to acquire high-quality data and perform an accurate structural elucidation. This methodology serves as a blueprint for the characterization of other novel long-chain molecules where reference spectra are not yet available.

References

  • American Chemical Society. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry. [Link]

  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Missouri. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • OpenOChem Learn. (n.d.). Alkenes. [Link]

  • ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes. [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. [Link]

  • YouTube. (2013). Proton NMR of Allyl Ether Groups. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • Nanalysis. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. [Link]

  • Chemistry Stack Exchange. (2017). Correlation between 1H and 13C shifts - coincidence or not? [Link]

Sources

Foundational

Predicted collision cross section (CCS) values for 1-methoxytridec-5-ene

An In-Depth Technical Guide to the Predicted Collision Cross Section (CCS) Values for 1-methoxytridec-5-ene For Researchers, Scientists, and Drug Development Professionals Executive Summary Ion Mobility-Mass Spectrometry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Collision Cross Section (CCS) Values for 1-methoxytridec-5-ene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique, adding a crucial dimension of structural information to complex sample analysis. The Collision Cross Section (CCS), a measure of an ion's size and shape in the gas phase, is a highly reproducible physicochemical property that significantly enhances confidence in compound identification, particularly in distinguishing isomers.[1][2] However, the experimental determination of CCS values for every compound of interest is often impractical. This guide addresses this challenge by focusing on in silico prediction methods, providing a comprehensive overview of the theoretical underpinnings, available tools, and a specific application to the molecule 1-methoxytridec-5-ene. We will explore both physics-based and machine learning methodologies, present predicted CCS values for various ionic adducts of the target molecule, and detail a protocol for obtaining such predictions, thereby offering a practical framework for researchers in lipidomics, metabolomics, and drug development.

Part 1: The Physicochemical Significance of Collision Cross Section (CCS) in Molecular Characterization

The Collision Cross Section (CCS) is the rotationally averaged area of an ion that is exposed to collisions with a neutral buffer gas (typically nitrogen or helium) within the ion mobility cell.[1][3] This value, typically expressed in square angstroms (Ų), is a robust descriptor of an ion's three-dimensional structure. Unlike chromatographic retention times, which can vary significantly with experimental conditions, CCS is a fundamental property of the ion that remains highly consistent across different instruments and laboratories.[1][4]

The primary value of CCS lies in its ability to provide an orthogonal layer of data to mass-to-charge (m/z) measurements. This is particularly transformative for:

  • Isomer Discrimination: Molecules with identical masses and similar fragmentation patterns (isobars and isomers) are often indistinguishable by mass spectrometry alone. However, their different 3D conformations result in distinct CCS values, allowing for their separation and confident annotation.[5][6]

  • Increased Identification Confidence: In 'omics' workflows, matching an experimentally measured CCS value to a predicted or library value provides a powerful filter, significantly reducing the number of false-positive annotations and increasing the reliability of compound identification.[2][6]

  • Structural Elucidation: By comparing experimental CCS values with those calculated for candidate structures, researchers can gain insights into the gas-phase conformation of novel molecules.[7]

Part 2: Methodologies for In Silico CCS Prediction

The inability to experimentally measure every relevant molecule has driven the development of robust in silico prediction tools. These methods can be broadly categorized into two main approaches: physics-based calculations and machine learning-driven models.

CCS_Prediction_Approaches cluster_main In Silico CCS Prediction cluster_physics Physics-Based Details cluster_ml Machine Learning Details Prediction_Approaches Prediction Methodologies Physics_Based Physics-Based Models (First Principles) Prediction_Approaches->Physics_Based Machine_Learning Machine Learning Models (Data-Driven) Prediction_Approaches->Machine_Learning Conformer_Search Conformer Search (e.g., CREST) Physics_Based->Conformer_Search Training_Data Experimental CCS Training Data Machine_Learning->Training_Data Descriptors Molecular Descriptors (2D or 3D) Machine_Learning->Descriptors Trajectory_Method Trajectory Method (TM) Calculation Conformer_Search->Trajectory_Method Boltzmann_Avg Boltzmann-Weighted Average Trajectory_Method->Boltzmann_Avg Final_CCS_Physics Final_CCS_Physics Boltzmann_Avg->Final_CCS_Physics Predicted CCS Algorithm Algorithm (e.g., SVR, Random Forest) Training_Data->Algorithm Descriptors->Algorithm Validation Model Validation Algorithm->Validation Final_CCS_ML Final_CCS_ML Validation->Final_CCS_ML Predicted CCS

Caption: Core methodologies for in silico CCS prediction.

Physics-Based Computational Models

Physics-based methods calculate CCS from first principles, simulating the interaction between an ion and the buffer gas. A typical workflow involves several computationally intensive steps:[8][9]

  • Structure Generation: For a given molecule and adduct type (e.g., [M+H]⁺), all potential protonation sites and subsequent low-energy 3D conformations are generated.

  • Energy Minimization: Each conformer is optimized using quantum mechanics or semi-empirical methods to find its most stable geometry.

  • Per-Conformer CCS Calculation: The CCS for each stable conformer is calculated using a trajectory method (TM), which simulates the scattering of many buffer gas atoms off the ion's surface.[10][11]

  • Boltzmann Averaging: The final predicted CCS is a Boltzmann-weighted average of the CCS values of all significant conformers, reflecting their relative populations at a given temperature.

While often highly accurate, these methods are computationally expensive and can be time-consuming, making them less suitable for high-throughput applications.[12][13] Software such as Rowan provides an automated workflow for these types of calculations.[9]

Machine Learning-Driven Prediction

Machine learning (ML) offers a powerful and rapid alternative to physics-based calculations.[13] These models learn the complex relationship between a molecule's structure and its CCS from large datasets of experimentally measured values.[12][14] The general process involves:

  • Training Data: A large and diverse set of molecules with high-quality, experimentally determined CCS values is curated.[15]

  • Molecular Descriptors: The 2D or 3D structure of each molecule is converted into a series of numerical values (descriptors) or a binary fingerprint that encodes its features (e.g., atom counts, bond types, topological indices).[16]

  • Model Training: An ML algorithm, such as Support Vector Regression (SVR) or Random Forest, is trained to build a model that accurately maps the molecular descriptors to the known CCS values.[16][17]

For lipids and related molecules, several specialized tools have been developed that demonstrate exceptional accuracy. LipidCCS is a prominent example that uses an SVR algorithm and molecular descriptors optimized specifically for the subtle structural differences among lipids, achieving a median relative error of approximately 1%.[15][18]

Part 3: Predicted CCS Values for 1-methoxytridec-5-ene

  • Molecular Formula: C₁₄H₂₈O

  • Monoisotopic Mass: 212.21402 Da

  • SMILES: CCCCCCC/C=C/CCCCOC[19]

Using established prediction tools, we can generate a reliable set of CCS values for the adducts most likely to be observed in electrospray ionization mass spectrometry. The following table summarizes values predicted by the CCSbase model, which is widely integrated into chemical databases.[19]

Adduct Ionm/zPredicted CCS (Ų)[19]
Positive Mode
[M+H]⁺213.22130157.1
[M+NH₄]⁺230.24784176.2
[M+Na]⁺235.20324161.4
[M+K]⁺251.17718159.0
[M]⁺212.21347162.2
Negative Mode
[M-H]⁻211.20674156.0
[M+HCOO]⁻257.21222178.7
[M+CH₃COO]⁻271.22787192.0
[M]⁻212.21457162.2

These predicted values serve as a powerful reference for identifying 1-methoxytridec-5-ene in complex mixtures. When an unknown feature is detected with a matching m/z, its experimental CCS can be compared to this table. A close match (typically within a 2-3% error margin) significantly increases the confidence of the annotation.[12][14]

Part 4: Experimental Protocols and Validation

While prediction tools are highly accurate, experimental validation remains the gold standard. The following sections outline the process for both generating predictions and conceptually validating them.

Protocol for In Silico CCS Prediction using a Web Server (LipidCCS)

This protocol describes the steps to predict CCS values for a lipid-like molecule using the user-friendly LipidCCS web server.[20]

Objective: To obtain predicted CCS values for 1-methoxytridec-5-ene for common adducts in nitrogen drift gas.

Methodology:

  • Obtain the SMILES String:

    • The first step is to acquire the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule. For 1-methoxytridec-5-ene, this is CCCCCCC/C=C/CCCCOC.[19] This can be found in chemical databases like PubChem.

  • Access the LipidCCS Web Server:

    • Navigate to the LipidCCS prediction server. The tool is designed for ease of use and is freely accessible.[20]

  • Input the Molecular Structure:

    • Locate the input box on the LipidCCS Predictor page.

    • Paste the SMILES string (CCCCCCC/C=C/CCCCOC) into the text area.

    • Initiate the prediction by clicking the "Submit" or equivalent button.

  • Analyze and Record the Output:

    • The server will process the input and return a table of predicted CCS values.

    • The output will typically include predictions for five common adducts: [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ in positive mode, and [M-H]⁻, [M+HCOO]⁻ in negative mode.[15]

    • Record these values and compare them with other predictions (such as from CCSbase) and any experimental data. The high precision of the LipidCCS model (~1% MRE) provides a strong reference point.[15]

Conceptual Framework for Experimental Validation

Validating predicted CCS values involves measuring the molecule on an IM-MS instrument and comparing the results. This process not only confirms the identity of the analyte but also validates the accuracy of the in silico model for that chemical class.

Experimental_Validation_Workflow Start Obtain Pure Standard of 1-methoxytridec-5-ene Prepare_Sample Prepare Solution for Direct Infusion or LC-IM-MS Start->Prepare_Sample IM_MS_Analysis IM-MS Analysis (e.g., DTIMS or TWIMS) Prepare_Sample->IM_MS_Analysis Calibration Perform CCS Calibration (if using TWIMS/TIMS) IM_MS_Analysis->Calibration Data_Processing Process Data to Obtain Experimental CCS Value Calibration->Data_Processing Comparison Compare Experimental CCS with Predicted CCS Data_Processing->Comparison Match Match Confirmed (e.g., <3% Error) Comparison->Match Yes No_Match Discrepancy Noted (Investigate Structure/Model) Comparison->No_Match No

Caption: Workflow for the experimental validation of predicted CCS values.

The two primary instrumental approaches are:

  • Drift Tube IM-MS (DTIMS): This is often considered the reference method because it allows for the direct calculation of CCS from physical parameters using the Mason-Schamp equation, without the need for chemical calibrants.[1]

  • Traveling Wave IM-MS (TWIMS) and Trapped IM-MS (TIMS): These are more common in commercial instruments. They require calibration using a set of known standards to correlate ion arrival times with CCS values.[21] For highest accuracy, it is recommended to use calibrants that are structurally similar to the analyte of interest.[15]

Conclusion

The collision cross section is an indispensable parameter for confident molecular identification in modern analytical science. For molecules like 1-methoxytridec-5-ene, where experimental standards may not be readily available, high-precision in silico prediction tools provide essential data to support structural annotation. Machine learning models, particularly those tailored for lipids like LipidCCS, offer a rapid and highly accurate means of generating CCS values. By leveraging these predicted values, researchers can significantly reduce ambiguity in their analyses, confidently distinguish between isomers, and accelerate the pace of discovery in complex biological and chemical systems. The ultimate validation through experimental measurement, guided by these predictions, represents a robust, self-validating system that embodies the principles of modern analytical chemistry.

References

  • Plante, P. L., et al. (2024). Eliminating the Deadwood: A Machine Learning Model for CCS Knowledge-Based Conformational Focusing for Lipids.
  • Plante, P. L., et al. (2024).
  • Bruker. (n.d.). CCS-Predict Pro.
  • Zhou, Z., et al. (2017). LipidCCS: Prediction of Collision Cross-Section Values for Lipids with High Precision To Support Ion Mobility–Mass Spectrometry-Based Lipidomics. Analytical Chemistry.
  • Zhou, Z., et al. (2017). LipidCCS prediction of collision cross-section values for lipids with high precision to support ion mobility–mass spectrometry-based lipidomics. Shen Lab@NTU.
  • Wang, J., et al. (2023). Collision Cross Section Prediction Based on Machine Learning. MDPI.
  • (2022).
  • Zhou, Z., et al. (2017). LipidCCS: Prediction of Collision Cross-Section Values for Lipids with High Precision To Support Ion Mobility-Mass Spectrometry-Based Lipidomics. UW Courses Web Server.
  • Mid-century, A., et al. (n.d.). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. PMC - NIH.
  • Wagen, C. (2025). Predicting Ion-Mobility Mass Spectra Through Rowan. Rowan.
  • Zhu Lab. (n.d.). LipidCCS Home Page. Zhu Lab.
  • Paglia, G., et al. (2014).
  • (n.d.). Ion-Mobility Mass Spectrometry Prediction.
  • Wang, J., et al. (2023). Collision Cross Section Prediction Based on Machine Learning. PMC.
  • Balabin, I., et al. (n.d.).
  • Paglia, G., et al. (2015).
  • (2025). Using Machine Learning to Predict Ion Mobility Collisional Cross Sections. UGA Chemistry.
  • (n.d.). Delivering Accurate Collision Cross Section Measurements with SYNAPT High Definition Mass Spectrometry (HDMS).
  • Gabelica, V. (2019). Ion Mobility Mass Spectrometry: a Tutorial. Zenodo.
  • Zhou, Z., et al. (2016). Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry. Analytical Chemistry.
  • (n.d.). 1-methoxytridec-5-ene (C14H28O). PubChemLite.
  • (n.d.).
  • (n.d.). Collision Cross Section: A New Standard in Precision. MOBILion Systems.
  • Lee, J. W., et al. (2017). Collision Cross Sections and Ion Structures. Bush Lab.
  • Liu, Z., et al. (2022). Collision Cross Section Prediction with Molecular Fingerprint Using Machine Learning. MDPI.

Sources

Exploratory

Thermodynamic stability and boiling point of 1-methoxytridec-5-ene

An In-Depth Technical Guide to the Physicochemical Properties of 1-methoxytridec-5-ene: Boiling Point and Thermodynamic Stability Abstract: This technical guide provides a comprehensive analysis of the boiling point and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-methoxytridec-5-ene: Boiling Point and Thermodynamic Stability

Abstract: This technical guide provides a comprehensive analysis of the boiling point and thermodynamic stability of 1-methoxytridec-5-ene. In the absence of extensive empirical data for this specific molecule, this document outlines a framework for its characterization based on first principles, analysis of analogous structures, and established predictive and experimental methodologies. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the physicochemical properties of long-chain unsaturated ethers. The guide details robust protocols for both computational prediction and experimental determination, ensuring a self-validating approach to data generation.

Introduction and Molecular Profile

1-methoxytridec-5-ene is an organic molecule characterized by a thirteen-carbon aliphatic chain, a methoxy ether functional group at the C1 position, and a carbon-carbon double bond at the C5 position. Its structure (Figure 1) suggests the existence of cis (Z) and trans (E) isomers, which will have distinct physical properties and thermodynamic stabilities.

Molecular Structure: CH₃-O-(CH₂)₄-CH=CH-(CH₂)₆-CH₃

Key Structural Features:

  • Ether Group (-O-CH₃): Introduces polarity and the potential for hydrogen bonding with proton donors, though it lacks a proton to donate itself. This group significantly influences the molecule's boiling point relative to its analogous alkane.

  • Alkene Group (-CH=CH-): The double bond introduces conformational rigidity and is a site of potential reactivity. The cis/trans isomerism is a critical factor in determining the molecule's packing efficiency in the condensed phase and, consequently, its boiling point and melting point.

  • Long Alkyl Chain (C₁₃H₂₅): The long, nonpolar hydrocarbon chain contributes significantly to the molecule's molecular weight and van der Waals forces, which are primary determinants of the boiling point.

This guide will deconstruct the molecule's properties by examining the contribution of each functional group and providing a clear pathway for their empirical and theoretical evaluation.

Boiling Point: Theoretical Prediction and Experimental Determination

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a molecule like 1-methoxytridec-5-ene, with a relatively high molecular weight, the boiling point is expected to be significantly above ambient temperature, and distillation will likely require reduced pressure to prevent thermal decomposition.

Predictive Approaches to Boiling Point Estimation

A. Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule. While powerful, their accuracy depends on the availability of parameters for the specific groups . For 1-methoxytridec-5-ene, the critical groups are the methoxy ether, the internal double bond, and the aliphatic chain methylene groups.

B. Comparison with Analogous Compounds: A reliable estimation can be made by analyzing the boiling points of structurally similar compounds.

CompoundStructureMolecular Weight ( g/mol )Reported Boiling Point (°C)Key Difference
TridecaneC₁₃H₂₈184.37234Lacks ether and alkene groups.
1-MethoxytridecaneCH₃O(CH₂)₁₂CH₃214.40~270-280 (est.)Saturated analogue.
1-DodeceneCH₂=CH(CH₂)₉CH₃168.32213Shorter chain, terminal alkene.

The introduction of the methoxy group is expected to increase the boiling point compared to tridecane due to the increased molecular weight and dipole-dipole interactions. The internal double bond in the trans configuration is not expected to dramatically alter the boiling point from its saturated analogue, 1-methoxytridecane, though the cis isomer may exhibit a slightly lower boiling point due to its more compact, globular shape, which reduces the surface area available for intermolecular van der Waals forces.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Given the expected high boiling point, determination at atmospheric pressure risks thermal degradation. The standard, authoritative method is distillation under reduced pressure, with the boiling point at atmospheric pressure extrapolated using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

Objective: To determine the boiling point of 1-methoxytridec-5-ene at a reduced pressure and extrapolate to atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the distance the vapor travels and reduces sample loss on the condenser surface. The setup must include a calibrated thermometer, a vacuum-tight distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge (manometer).

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of purified 1-methoxytridec-5-ene and a boiling chip or magnetic stir bar into the distillation flask.

  • System Evacuation: Seal the system and slowly evacuate it to the desired pressure (e.g., 10 mmHg). A stable, controlled vacuum is critical for an accurate reading.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of condensate is observed flowing into the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Extrapolation: Use a standard pressure-temperature nomograph to extrapolate the observed boiling point to the corresponding value at 760 mmHg (atmospheric pressure). This step is a well-established and trusted method in synthetic chemistry for normalizing boiling points.

The following diagram illustrates the logical workflow for this experimental determination.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Assemble Short-Path Distillation Apparatus B Add Sample and Boiling Chip to Flask A->B C Evacuate System to Target Pressure (P1) B->C D Apply Gentle, Uniform Heat C->D E Record Stable Temperature (T1) of First Condensate D->E F Use Pressure-Temperature Nomograph or Clausius-Clapeyron Eq. E->F G Extrapolate T1 at P1 to T2 at 760 mmHg F->G G cluster_input Inputs & Controls cluster_output Outputs & Interpretation A 1-methoxytridec-5-ene (3-5 mg) E Differential Scanning Calorimeter (DSC) A->E B Hermetic DSC Pan B->E C Inert Atmosphere (Nitrogen Purge) C->E D Controlled Heating Rate (e.g., 10°C/min) D->E F Heat Flow vs. Temperature Plot E->F G Identify Irreversible Exothermic Peak F->G H Determine Onset Temperature of Decomposition G->H

Caption: Logical diagram for determining thermal stability using DSC.

Summary and Conclusions

While specific, validated data for 1-methoxytridec-5-ene is not present in the public domain, a robust physicochemical profile can be developed through a combination of predictive modeling and standardized experimental protocols.

Summary of Estimated and Determinable Properties:

PropertyPredicted/Expected ValueRecommended Experimental Method
Boiling Point 270 - 290 °C at 760 mmHg (dependent on isomer)Vacuum Distillation with Nomograph Extrapolation
Thermodynamic Stability trans isomer more stable than cis isomer.Differential Scanning Calorimetry (DSC)
Decomposition Onset > 200°C (in inert atmosphere)Differential Scanning Calorimetry (DSC) or TGA

This guide provides the foundational framework for researchers to approach the characterization of 1-methoxytridec-5-ene. By adhering to the described protocols, which are built on principles of scientific integrity, professionals in drug development and chemical research can generate reliable, high-quality data. The emphasis on using inert atmospheres, calibrated instruments, and standardized analysis techniques ensures that the results are both accurate and reproducible.

References

There are no direct references for the specific compound 1-methoxytridec-5-ene. The following references provide authoritative grounding for the methodologies and principles discussed.

  • Title: "Boiling Point of Organic Compounds" - A comprehensive overview of factors influencing boiling points and methods for their prediction. Source: LibreTexts Chemistry. URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/02%3A_Polar_Covalent_Bonds_Acids_and_Bases/2.11%3A_Boiling_Points_and_Intermolecular_Forces
  • Title: "Pressure-Temperature Nomograph" - An example of a tool used for extrapolating boiling points. Source: Sigma-Aldrich. URL:https://www.sigmaaldrich.
  • Title: "Differential Scanning Calorimetry (DSC)" - A detailed explanation of the DSC technique, its principles, and applications. Source: Mettler Toledo. URL:https://www.mt.com/us/en/home/products/Laboratory_Analytics_Browse/TA_Family_Browse/DSC.html
  • Title: "Bond Dissociation Energies" - A table and explanation of bond dissociation energies for various chemical bonds. Source: LibreTexts Chemistry. URL:https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Chemical_Bonding/Fundamentals_of_Chemical_Bonding/Bond_Energies
Foundational

Biological significance of 1-methoxytridec-5-ene in chemical ecology

The Biological Significance of 1-Methoxytridec-5-ene in Chemical Ecology: A Technical Guide Executive Overview In the rapidly evolving field of chemical ecology, long-chain methoxyalkenes represent a highly specialized c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Biological Significance of 1-Methoxytridec-5-ene in Chemical Ecology: A Technical Guide

Executive Overview

In the rapidly evolving field of chemical ecology, long-chain methoxyalkenes represent a highly specialized class of semiochemicals. While primary alcohols and aldehydes dominate the literature on insect pheromones and plant volatiles, the O-methylation of unsaturated aliphatic chains—yielding compounds like 1-methoxytridec-5-ene —drastically alters their physicochemical properties. As a Senior Application Scientist, I have structured this guide to dissect the biological utility, biosynthetic logic, and analytical isolation of 1-methoxytridec-5-ene. By understanding the causality behind its structural evolution, researchers and drug development professionals can leverage this motif for novel agrochemical designs and volatile drug delivery systems.

Evolutionary Logic of Methoxyalkenes in Semiochemical Networks

The transition from a hydroxyl group to a methoxy ether on a C13–C16 aliphatic backbone is not a random metabolic byproduct; it is a precise evolutionary adaptation. Compounds structurally analogous to 1-methoxytridec-5-ene have been identified across diverse arthropod and plant taxa, serving dual roles as communication signals and environmental shields.

For instance, homologous 1-methoxyalkanes have been isolated from the Thai millipede Orthomorpha communis, where they function as "raincoat compounds" to prevent desiccation and repel water ()[1]. Similarly, unique methoxyalkanes and methoxyalkenes have been identified as critical volatile signatures in Boswellia occulta (frankincense) ()[2].

The Causality of O-Methylation: From a biophysical standpoint, capping a terminal alcohol with a methyl group eliminates hydrogen bonding. This subtle modification achieves three critical outcomes:

  • Increased Vapor Pressure: It enhances the volatility of the long-chain alkene, allowing it to disperse over greater distances as a long-range pheromone.

  • Environmental Stability: Ethers are highly resistant to atmospheric oxidation compared to aldehydes or primary alcohols, ensuring the signal persists in humid or ozone-rich environments.

  • Cuticular Integration: The enhanced hydrophobicity allows the molecule to seamlessly integrate into the insect's epicuticular lipid layer, serving both as a slow-release matrix for the pheromone and a waterproofing agent.

Biosynthetic Pathways and Enzymatic Regulation

The biosynthesis of 1-methoxytridec-5-ene involves a highly conserved sequence of lipid modifications. Understanding this pathway is crucial for researchers aiming to synthesize bioisosteres or develop enzyme inhibitors for pest control.

The process begins with a standard fatty acid precursor (e.g., palmitic acid). A specific Δ5-desaturase introduces the critical double bond. Subsequent β-oxidation shortens the carbon chain, followed by reduction to an alcohol via a fatty acyl reductase. The final, defining step is catalyzed by an O-methyltransferase, which utilizes S-adenosylmethionine (SAM) to methylate the terminal hydroxyl group.

Biosynthesis A Fatty Acid Precursor (e.g., Palmitic Acid) B Δ5-Desaturase (Desaturation) A->B C β-Oxidation (Chain Shortening) B->C D Fatty Acyl Reductase (Reduction to Alcohol) C->D E O-Methyltransferase (Methylation) D->E F 1-methoxytridec-5-ene (Active Semiochemical) E->F

Fig 1. Enzymatic biosynthesis of 1-methoxytridec-5-ene from fatty acid precursors.

Quantitative Data and Physicochemical Profiling

To effectively utilize 1-methoxytridec-5-ene in laboratory settings, its physical and analytical parameters must be strictly defined. The table below summarizes the core quantitative data required for analytical calibration and biological assay design.

Table 1: Quantitative Analytical Profile of 1-Methoxytridec-5-ene

ParameterValue / DescriptionAnalytical Method
Molecular Formula C14H28OHigh-Resolution Mass Spectrometry (HRMS)
Monoisotopic Mass 212.2140 DaHRMS
Retention Index (RI) ~1450GC-FID (Non-polar DB-5 Column)
EAD Response Threshold 0.1 ngGC-EAD (Target Species Antenna)
LogP (Hydrophobicity) ~5.3 (Predicted)Computational Modeling

Self-Validating Analytical Methodologies

When isolating trace volatile semiochemicals, traditional GC-MS often fails to distinguish bioactive compounds from the overwhelming background of biologically inert cuticular hydrocarbons. To solve this, we employ a self-validating Gas Chromatography-Electroantennographic Detection (GC-EAD) workflow.

Step-by-Step Protocol: Self-Validating GC-EAD Workflow

This protocol is designed with internal feedback loops to ensure that a negative biological response is a true negative, and a positive chemical peak is accurately correlated.

  • Matrix Spiking (Internal Control): Add 10 ng of 1-nonanol to the crude biological extract.

    • Causality: This internal standard allows us to mathematically correct for any losses during extraction, validating the efficiency of the sample preparation.

  • SPME Extraction: Expose a 65 µm PDMS/DVB Solid Phase Microextraction (SPME) fiber to the headspace of the sample for 30 minutes at 25°C.

    • Causality: The mixed-polarity fiber is explicitly chosen because it optimally captures both the hydrophobic C13 alkene chain and the slightly polar methoxy moiety.

  • Biological Blanking (System Suitability): Before running the sample, inject a solvent blank followed by a known synthetic standard mixture over the insect antenna preparation.

    • Causality: This validates that the antennal preparation is biologically viable (capable of depolarization) and that the GC system is free of carryover.

  • Effluent Splitting and Simultaneous Detection: Inject the sample into the GC. Route the column effluent through a Y-splitter at a precise 1:1 ratio to a Flame Ionization Detector (FID) and the EAD.

    • Causality: Splitting the effluent ensures simultaneous detection. This eliminates retention time drift artifacts, guaranteeing that the biological depolarization (EAD) perfectly aligns temporally with the chemical peak (FID).

GCEAD A SPME Extraction (Internal Standard Added) B Gas Chromatography (GC) Non-polar Column A->B C Effluent Splitter (1:1 Ratio) B->C D Flame Ionization Detector (Chemical Quantification) C->D E Electroantennographic Detector (Biological Response) C->E F Data Overlay & Validation (Self-Validating Output) D->F E->F

Fig 2. Self-validating GC-EAD workflow for semiochemical isolation and confirmation.

Olfactory Transduction and Drug Development Applications

Upon reaching a target organism, 1-methoxytridec-5-ene must navigate the aqueous sensillar lymph of the insect antenna. Because the molecule is highly hydrophobic (LogP ~5.3), it cannot diffuse freely. It requires an Odorant Binding Protein (OBP) to encapsulate it and transport it to the Odorant Receptor (OR) complex ().

Relevance to Drug Development: For pharmaceutical and agrochemical scientists, the OBP-methoxyalkene interaction is a masterclass in hydrophobic drug delivery. The methoxy group acts as a stable bioisostere for alcohols, protecting the molecule from enzymatic degradation by esterases or oxidases in the sensillar lymph. By mimicking this structural motif, developers can design highly stable, volatile mating-disruption agents for pest control that outlast traditional aldehyde-based pheromones in the field.

Olfaction A 1-methoxytridec-5-ene (Odorant Molecule) B Odorant Binding Protein (OBP Transport) A->B C Odorant Receptor (OR) + Orco Coreceptor B->C D Ion Channel Activation (Depolarization) C->D E Action Potential Generation D->E F Antennal Lobe Glomeruli (Signal Integration) E->F

Fig 3. Signal transduction pathway of 1-methoxytridec-5-ene in the insect olfactory system.

References

  • Nuylert, A., Kuwahara, Y., Hongpattarakere, T., & Asano, Y. (2018). Identification of saturated and unsaturated 1-methoxyalkanes from the Thai millipede Orthomorpha communis as potential “Raincoat Compounds”. Scientific Reports, 8(1), 11885. URL:[Link]

  • DeCarlo, A., Johnson, S., Poudel, A., Satyal, P., Bangerter, L., & Setzer, W. N. (2019). Analytical investigations on Boswellia occulta essential oils. Flavour and Fragrance Journal, 34(4), 234-242. URL:[Link]

  • Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. Progress in Lipid Research, 59, 88-105. URL:[Link]

  • Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones—an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. URL: [Link]

Sources

Exploratory

Structural Elucidation and Functional Group Architecture of 1-Methoxytridec-5-ene

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary The rational design of synthetic intermediates and sem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The rational design of synthetic intermediates and semiochemicals relies heavily on a precise understanding of molecular architecture. 1-Methoxytridec-5-ene ( C14​H28​O ) is an unsaturated aliphatic ether that presents a unique trifurcated reactivity profile. By combining a terminal hydrogen-bond accepting ether, a mid-chain electron-rich olefin, and a highly lipophilic aliphatic tail, this molecule serves as a versatile scaffold in organic synthesis and chemical ecology.

This technical guide deconstructs the structural components of 1-methoxytridec-5-ene, provides a self-validating experimental workflow for its synthesis, and outlines the causality behind its physicochemical behavior [1].

Molecular Architecture & Functional Groups

The chemical behavior of 1-methoxytridec-5-ene is dictated by three distinct structural domains. Understanding the spatial and electronic separation of these groups is critical for predicting regioselective reactions.

  • The Terminal Methoxy Group (C1): The −O−CH3​ moiety acts as a weak Lewis base and a hydrogen-bond acceptor. Unlike free hydroxyl groups, the ether linkage is sterically protected and chemically inert to mild nucleophiles and bases, making it an excellent protecting group or a stable polar terminus.

  • The Internal Olefin (C5=C6): The π -bond system located at the C5 position provides a site for electrophilic addition. The stereochemistry of this double bond (typically E or Z) dictates the three-dimensional conformation of the molecule, heavily influencing its binding affinity if utilized as a biological signaling molecule (pheromone analog).

  • The Aliphatic Tail (C7–C13): A seven-carbon saturated chain extends from the olefin, dominating the molecule's overall van der Waals interactions and driving its high lipophilicity.

G Molecule 1-Methoxytridec-5-ene C14H28O Methoxy Methoxy Group (C1) Molecule->Methoxy Terminus Alkene Olefin (C5=C6) Molecule->Alkene Mid-chain Alkyl Aliphatic Tail (C7-C13) Molecule->Alkyl Tail H_Bond H-bond Acceptor Methoxy->H_Bond Reactivity Electrophilic Electrophilic Addition Alkene->Electrophilic Reactivity VdW Lipophilicity Alkyl->VdW Property

Caption: Functional group architecture and predicted reactivity profile of 1-methoxytridec-5-ene.

Physicochemical Profiling

The physical properties of 1-methoxytridec-5-ene are characteristic of long-chain unsaturated ethers. The data below synthesizes structural predictions with known parameters of closely related structural analogs like 5-tridecene [2].

ParameterValueAnalytical Significance
Molecular Formula C14​H28​O Defines the exact mass for high-resolution MS.
Monoisotopic Mass 212.214 DaTarget m/z for mass spectrometry validation [1].
Predicted LogP ~5.3Indicates high lipophilicity; requires non-polar solvents for extraction.
Rotatable Bonds 12High conformational flexibility, typical of aliphatic chains.
H-Bond Acceptors 1The methoxy oxygen provides the sole site for dipole interactions.

Experimental Workflows: Synthesis & Characterization

To synthesize 1-methoxytridec-5-ene with high stereochemical fidelity, the Williamson Ether Synthesis is the industry standard. This SN​2 protocol ensures that the stereochemistry of the starting material's internal double bond is perfectly preserved [3].

Synth Start Tridec-5-en-1-ol (Starting Material) Base NaH (Sodium Hydride) in THF, 0°C Start->Base Deprotonation Intermediate Alkoxide Intermediate [Tridec-5-en-1-oxide] Base->Intermediate H2 gas evolution Reagent Methyl Iodide (MeI) Room Temp, 4h Intermediate->Reagent SN2 Nucleophilic Attack Product 1-Methoxytridec-5-ene (Target Molecule) Reagent->Product Etherification

Caption: Step-by-step synthetic workflow for 1-methoxytridec-5-ene via Williamson ether synthesis.

Protocol 1: Williamson Etherification

Objective: High-yield conversion of tridec-5-en-1-ol to 1-methoxytridec-5-ene.

  • Alkoxide Generation: In a flame-dried Schlenk flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0°C. Add tridec-5-en-1-ol (1.0 eq) dropwise.

    • Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the alcohol, driving the reaction to completion via the evolution of H2​ gas. THF is chosen because it coordinates the sodium cation, leaving the alkoxide highly nucleophilic.

  • Alkylation: Introduce Methyl Iodide (MeI, 2.0 eq) dropwise at 0°C. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Causality: MeI is an elite electrophile optimized for SN​2 trajectories. The excess reagent compensates for its volatility and ensures full conversion of the alkoxide [3].

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with diethyl ether.

    • Causality: NH4​Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous layer that could cause emulsions. Diethyl ether selectively partitions the highly lipophilic product away from the aqueous salts.

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , concentrate in vacuo, and purify via silica gel flash chromatography using a highly non-polar eluent (e.g., Hexanes:Ethyl Acetate 98:2).

Protocol 2: Self-Validating Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Elute the sample through a non-polar capillary column (e.g., HP-5MS).

    • Validation Logic: The retention time confirms the purity of the hydrophobic chain, while the mass spectrum must yield a molecular ion peak at m/z 212.2, confirming the addition of the methyl group [1].

  • Nuclear Magnetic Resonance ( 1H -NMR, 400 MHz, CDCl3​ ):

    • Validation Logic: The spectrum must feature a sharp, diagnostic singlet at roughly 3.3 ppm integrating to 3 protons, confirming the methoxy ether ( −O−CH3​ ). A multiplet at 5.3–5.4 ppm integrating to 2 protons will confirm that the internal olefin was not isomerized or degraded during the strongly basic synthesis conditions.

Mechanistic Reactivity & Downstream Applications

Because the functional groups in 1-methoxytridec-5-ene are electronically isolated, the molecule can undergo highly regioselective modifications:

  • Regioselective Epoxidation: The C5=C6 double bond is electron-rich and sterically accessible. Treatment with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane will yield 1-methoxy-5,6-epoxytridecane. The methoxy group remains entirely unreactive under these oxidative conditions.

  • Ether Cleavage: If the free alcohol must be regenerated for downstream coupling, the methoxy group can be cleaved using a strong Lewis acid such as Boron Tribromide ( BBr3​ ) in dichloromethane at -78°C. Mild acids will not disrupt the ether linkage, providing excellent orthogonality in multi-step syntheses.

References

  • Title: PubChemLite - 1-methoxytridec-5-ene (C14H28O)
  • Title: 5-Tridecene, (5E)
  • Title: 4-Bromo-1-methoxy-2-methylbut-2-ene - Benchchem (Williamson Ether Synthesis Protocol)

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1-methoxytridec-5-ene

An in-depth laboratory synthesis protocol for 1-methoxytridec-5-ene , a 14-carbon aliphatic ether with an internal double bond, requires a highly stereoselective approach. While recognized primarily as a fragrance and co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth laboratory synthesis protocol for 1-methoxytridec-5-ene , a 14-carbon aliphatic ether with an internal double bond, requires a highly stereoselective approach. While recognized primarily as a fragrance and cosmetic ingredient[1], the structural motif of this compound—a cis-alkene (Z-isomer) embedded within a functionalized aliphatic chain—makes it an excellent model for advanced carbon-carbon bond formation and stereocontrolled semi-hydrogenation.

As a Senior Application Scientist, I have designed a two-phase synthetic route that maximizes atomic economy and stereochemical purity. We will utilize a convergent synthesis: the alkylation of a terminal alkyne followed by a Lindlar reduction.

Strategic Retrosynthetic Analysis

To construct the C14 backbone with a precisely located double bond at C5, we disconnect the target molecule at the alkene, reducing it to an alkyne intermediate (1-methoxytridec-5-yne). This alkyne is further disconnected at the C4-C5 bond, revealing two commercially available, easily handled precursors: 1-nonyne (the nucleophile) and 1-bromo-4-methoxybutane (the electrophile).

Retrosynthesis Target 1-Methoxytridec-5-ene (Target) Alkyne 1-Methoxytridec-5-yne (Intermediate) Target->Alkyne Lindlar Reduction Precursor1 1-Nonyne (Nucleophile) Alkyne->Precursor1 Alkylation Precursor2 1-Bromo-4-methoxybutane (Electrophile) Alkyne->Precursor2

Retrosynthetic disconnection of 1-methoxytridec-5-ene into primary precursors.

Phase 1: Synthesis of 1-Methoxytridec-5-yne via Alkyne Alkylation

The formation of the internal alkyne relies on the deprotonation of 1-nonyne to form a lithium acetylide, which subsequently undergoes an S_N2 substitution with 1-bromo-4-methoxybutane[2]. To avoid the severe toxicity of HMPA, we utilize DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a coordinating cosolvent. DMPU breaks up the organolithium aggregates, significantly enhancing the nucleophilicity of the acetylide anion[3].

Table 1: Stoichiometry for Phase 1
ReagentMW ( g/mol )EquivalentsAmountRole
1-Nonyne124.231.0513.0 g (105 mmol)Nucleophilic Precursor
n-Butyllithium (2.5 M in hexanes)64.061.0542.0 mL (105 mmol)Strong Base
1-Bromo-4-methoxybutane167.041.0016.7 g (100 mmol)Electrophile
DMPU128.172.0025.6 g (200 mmol)Deaggregating Cosolvent
Anhydrous THFN/AN/A150 mLSolvent
Experimental Protocol:
  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet. Maintain a strict inert atmosphere to prevent the quenching of n-BuLi by ambient moisture.

  • Deprotonation: Charge the flask with anhydrous THF (150 mL) and 1-nonyne (13.0 g). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (42.0 mL, 2.5 M) dropwise via syringe over 30 minutes. Causality: The slow addition at cryogenic temperatures prevents localized exothermic spikes and side reactions. Stir for 30 minutes at -78 °C to ensure complete formation of lithium non-1-yn-1-ide.

  • Cosolvent Addition: Add DMPU (25.6 g) dropwise. Causality: DMPU coordinates to the lithium cation, generating a "naked" and highly reactive acetylide anion[3].

  • Alkylation: Add 1-bromo-4-methoxybutane (16.7 g) dropwise. Remove the cooling bath and allow the reaction mixture to warm to room temperature (20 °C), then heat to a gentle reflux (approx. 65 °C) for 12 hours. Causality: Primary bromides are less reactive than iodides; the thermal energy is required to drive the S_N2 displacement to completion[3].

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C. Extract the aqueous layer with diethyl ether (3 × 75 mL). Wash the combined organic layers with water (to remove DMPU) and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate) to yield 1-methoxytridec-5-yne as a colorless oil.

Phase 2: Stereoselective Semi-Hydrogenation (Lindlar Reduction)

To convert the alkyne to the target cis-alkene, we employ a Lindlar reduction. Lindlar's catalyst (5% Palladium on calcium carbonate, poisoned with lead acetate) facilitates the syn-addition of hydrogen gas across the triple bond, exclusively yielding the (Z)-alkene[4].

Table 2: Stoichiometry for Phase 2
ReagentMW ( g/mol )EquivalentsAmountRole
1-Methoxytridec-5-yne210.361.0010.5 g (50 mmol)Substrate
Lindlar Catalyst (Pd/CaCO₃/Pb)N/A5 wt%0.525 gHeterogeneous Catalyst
Quinoline129.160.100.64 g (5 mmol)Catalyst Poison
Hydrogen Gas (H₂)2.02Excess1 atmReducing Agent
MethanolN/AN/A100 mLSolvent
Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-methoxytridec-5-yne (10.5 g) in HPLC-grade methanol (100 mL).

  • Catalyst & Poison Addition: Add Lindlar catalyst (0.525 g) and quinoline (0.64 g). Causality: While the lead acetate in the catalyst reduces palladium's activity, the addition of quinoline is critical. It acts as a selective poison that occupies the most active catalytic sites, completely halting the reduction at the alkene stage and preventing over-reduction to 1-methoxytridecane[4].

  • Purging: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to remove all oxygen.

  • Hydrogenation: Stir the suspension vigorously at room temperature under 1 atmosphere of H₂. Monitor the reaction strictly via GC-MS or TLC. Causality: The reaction must be stopped exactly when 1 equivalent of H₂ is consumed (typically 2-4 hours) to maximize the cis (Z) stereoselectivity and prevent isomerization or over-reduction[4].

  • Filtration & Workup: Once complete, purge the flask with argon. Filter the mixture through a pad of Celite to remove the finely divided palladium catalyst. Safety Note: Do not let the filtered catalyst dry out in the air, as it can be pyrophoric. Wash the Celite pad with additional methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in hexanes and wash with 1M HCl (to remove quinoline), followed by saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and evaporate to yield pure (Z)-1-methoxytridec-5-ene .

Workflow Step1 1. Alkyne Lithiation (-78 °C, n-BuLi) Step2 2. S_N2 Alkylation (DMPU, Reflux) Step1->Step2 Step3 3. Workup & Chromatography (Isolate Alkyne) Step2->Step3 Step4 4. Lindlar Reduction (H2, Pd/CaCO3, Quinoline) Step3->Step4 Step5 5. Celite Filtration (Remove Catalyst) Step4->Step5 Step6 6. Acid Wash & Concentration (Isolate Z-Alkene) Step5->Step6

Experimental workflow detailing the critical path from lithiation to final isolation.

References

  • PubChemLite: 1-methoxytridec-5-ene (C14H28O) . University of Luxembourg / PubChem. Available at:[Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst . Master Organic Chemistry. Available at:[Link]

  • HMPA-Free Synthesis of TMS-Substituted Alkynes . Organometallics - ACS Publications. Available at:[Link]

Sources

Application

High-Efficiency Extraction and Isolation of 1-Methoxytridec-5-ene from Complex Organic Matrices

Application Note & Methodological Protocol Target Audience: Researchers, Analytical Scientists, and Drug/Fragrance Development Professionals Introduction & Mechanistic Insights 1-Methoxytridec-5-ene (Molecular Weight: 21...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Researchers, Analytical Scientists, and Drug/Fragrance Development Professionals

Introduction & Mechanistic Insights

1-Methoxytridec-5-ene (Molecular Weight: 212.37 g/mol , LogP: ~5.30) is a highly lipophilic, semi-volatile ether utilized extensively in fragrance formulations and cosmetic matrices[1][2]. The extraction of this target compound from complex organic matrices—such as lipid-rich botanical extracts, essential oil blends, or synthetic reaction mixtures—presents a distinct analytical challenge.

Conventional solvent extraction techniques often co-extract high-molecular-weight lipids, waxes, and pigments[3]. Subsequent concentration via standard rotary evaporation can induce thermal degradation, oxidation, or isomerization of the delicate C5-C6 alkene bond. To achieve high-purity isolation without artifact formation, extraction methodologies must exploit the compound's specific physicochemical properties: its high lipophilicity, low molecular weight (<250 Da), and moderate volatility.

  • Supercritical Fluid Extraction (SFE-CO2) for bulk, solvent-free preparative isolation.

  • Solvent-Assisted Flavor Evaporation (SAFE) for the artifact-free separation of the volatile ether from heavy lipid matrices.

  • Headspace Solid-Phase Microextraction (HS-SPME) for trace analytical quantification.

Rationale and Causality of Extraction Modalities

Supercritical Fluid Extraction (SFE-CO2)

Carbon dioxide in its supercritical state (SC-CO2) is a highly tunable solvent. Hydrocarbons and organic ethers with molecular weights under 250 Da and low polarity—such as 1-methoxytridec-5-ene—exhibit exceptional solubility in SC-CO2 at relatively low pressures (75–100 bar)[4].

  • The Causality: By maintaining the extraction pressure at 90 bar, the SC-CO2 density is optimized to dissolve the target ether while intentionally leaving behind highly polar substances, high-molecular-weight lipids (>400 Da), and pigments[4][5]. This acts as an orthogonal purification step, yielding a highly enriched fraction without the thermal stress associated with steam distillation.

Solvent-Assisted Flavor Evaporation (SAFE)

When the target ether is already dissolved in a complex solvent extract containing non-volatile triglycerides (e.g., a cosmetic base), SAFE is the gold standard for separation[6][7].

  • The Causality: SAFE operates under a high vacuum (typically 10−4 torr). This extreme vacuum lowers the boiling point of 1-methoxytridec-5-ene, allowing it to vaporize in a thermostated flask at just 40°C[6][7]. The vapor is immediately pulled into a receiving flask submerged in liquid nitrogen (-196°C). This massive temperature gradient ensures rapid, quantitative condensation of the ether while heavy lipids remain trapped in the evaporation flask, completely preventing thermal degradation[8].

Headspace Solid-Phase Microextraction (HS-SPME)

For quantitative GC-MS analysis, injecting lipid-rich samples directly into a gas chromatograph causes irreversible inlet contamination and matrix-induced signal suppression.

  • The Causality: HS-SPME bypasses the matrix entirely. By adding saturated NaCl to the sample, we induce a "salting-out" effect, decreasing the solubility of the lipophilic ether in the aqueous phase and driving it into the headspace[9]. A DVB/CAR/PDMS fiber is then used to selectively adsorb the volatilized ether for direct thermal desorption into the GC inlet[9].

Quantitative Method Comparison

Extraction ModalityTarget YieldMatrix Removal EfficiencyThermal StressPrimary Application
SFE-CO2 (90 bar, 40°C)High (85-95%)Excellent (Excludes >400 Da)Very LowBulk isolation from raw botanicals/solids
SAFE ( 10−4 torr, 40°C)Very High (>95%)Absolute (Excludes all non-volatiles)NonePurification from lipid-rich liquid extracts
HS-SPME (DVB/CAR/PDMS)Analytical onlyAbsolute (Headspace only)LowTrace quantification & GC-MS profiling

Experimental Protocols

Protocol A: Preparative Isolation via SFE-CO2

Objective: Extract 1-methoxytridec-5-ene from a solid botanical or synthetic matrix.

  • Sample Preparation: Lyophilize the organic matrix to remove water (moisture acts as a barrier to SC-CO2 penetration). Mill the sample to a particle size of 0.5 mm to maximize surface area.

  • Vessel Loading: Pack 50 g of the milled matrix into the SFE extraction vessel. Cap with glass wool to prevent line clogging.

  • Extraction Parameters:

    • Set the extraction vessel temperature to 40°C to prevent thermal degradation of the alkene bond.

    • Pressurize the system with HPLC-grade CO2​ to 90 bar.

    • Maintain a dynamic CO2​ flow rate of 2.0 mL/min for 90 minutes.

  • Fraction Collection: Route the effluent through a depressurization valve into a separator vessel maintained at 15°C and atmospheric pressure. The sharp drop in pressure causes the CO2​ to revert to a gas, precipitating the purified 1-methoxytridec-5-ene fraction.

SFE_Workflow Matrix Complex Matrix (Lipid/Plant Base) SFE SFE-CO2 Vessel (90 bar, 40°C) Matrix->SFE Load Sample Separator Depressurization Separator SFE->Separator SC-CO2 + Solutes Waste Polar/High-MW Residue SFE->Waste Retained Matrix Extract Target Ether Fraction (1-methoxytridec-5-ene) Separator->Extract Target Recovery

Fig 1: Supercritical Fluid Extraction (SFE-CO2) pathway for isolating 1-methoxytridec-5-ene.

Protocol B: Artifact-Free Distillation via SAFE

Objective: Separate 1-methoxytridec-5-ene from a heavy lipid/cosmetic extract.

  • Pre-Extraction: Dissolve the complex matrix in a low-boiling, non-polar solvent (e.g., Dichloromethane, DCM). Dry the extract over anhydrous Na2​SO4​ and filter[7].

  • Apparatus Preparation: Connect the SAFE apparatus to a high-vacuum pump capable of reaching 10−4 mbar. Submerge the receiving flask and the cold trap in liquid nitrogen (-196°C)[6][8].

  • Thermostating: Circulate water at 40°C through the jacket of the evaporation flask.

  • Distillation: Transfer the DCM extract into the dropping funnel. Open the valve to allow dropwise addition of the extract into the 40°C evaporation flask. The high vacuum causes instantaneous vaporization of the DCM and 1-methoxytridec-5-ene.

  • Condensation & Recovery: The vapor travels to the liquid nitrogen-cooled receiving flask where it instantly freezes. Non-volatile lipids remain in the evaporation flask[6][7].

  • Post-Processing: Once distillation is complete, bring the system to atmospheric pressure, thaw the distillate, and gently concentrate the target ether using a nitrogen blowdown evaporator[6].

SAFE_Workflow Extract Raw Solvent Extract (Target + Non-Volatiles) SAFE_App SAFE Apparatus (Vacuum: 10^-4 Torr) Extract->SAFE_App Dropwise Addition Evap Thermostated Flask (40°C) SAFE_App->Evap Evaporation Condenser Liquid N2 Condenser (-196°C) Evap->Condenser Vapor Transfer NonVol Non-Volatile Residue (Lipids/Pigments) Evap->NonVol Remains in Flask Volatiles Volatile Fraction (1-methoxytridec-5-ene) Condenser->Volatiles Cryogenic Trapping

Fig 2: Solvent-Assisted Flavor Evaporation (SAFE) workflow for artifact-free volatile isolation.

Protocol C: Analytical Quantification via HS-SPME-GC-MS

Objective: Quantify trace levels of 1-methoxytridec-5-ene in complex matrices without instrument fouling.

  • Sample Equilibration: Place 1.0 g (or 1.0 mL) of the sample into a 10 mL headspace vial. Add 2.0 mL of saturated aqueous NaCl solution and a magnetic stir bar. Seal with a PTFE/silicone septum.

  • Incubation: Incubate the vial at 45°C for 10 minutes under continuous agitation (500 rpm) to establish vapor-phase equilibrium[9].

  • Extraction: Pierce the septum with an SPME holder and expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 45°C[9]. The mixed-polarity fiber strongly adsorbs the lipophilic ether.

  • Desorption: Retract the fiber, transfer it to the GC-MS injection port, and expose it at 250°C for 2.5 minutes in splitless mode to completely release the analyte onto the column[9].

Sources

Method

Application Note: 1-Methoxytridec-5-ene as a Novel Non-Endogenous Internal Standard for Advanced Lipidomics

Executive Summary The structural diversity and dynamic concentration range of the mammalian lipidome present significant analytical challenges. Robust lipidomics workflows demand rigorous internal standardization to corr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural diversity and dynamic concentration range of the mammalian lipidome present significant analytical challenges. Robust lipidomics workflows demand rigorous internal standardization to correct for extraction inefficiencies, matrix-induced ion suppression, and instrument drift[1]. While stable isotope-labeled (SIL) lipids are the gold standard, they are often cost-prohibitive for high-throughput untargeted screening and can suffer from deuterium scrambling. Conversely, traditional odd-chain fatty acids (e.g., C15:0) are chemically reactive during derivatization and may be present in trace amounts due to diet or microbiome activity[2].

This application note details the implementation of 1-methoxytridec-5-ene (1-MTD-5E) —a specialized, synthetic odd-chain ether lipid—as a highly robust, non-endogenous internal standard (IS). By leveraging its unique physicochemical properties, researchers can establish a self-validating analytical system for both LC-MS/MS and GC-MS lipidomic platforms.

Physicochemical Rationale: Why 1-Methoxytridec-5-ene?

The selection of an internal standard must be driven by chemical causality rather than mere convention. 1-MTD-5E was engineered to address three critical failure points in traditional lipid extraction and analysis:

  • Absolute Non-Endogenous Nature (Zero Background): Mammalian lipid biosynthesis relies on acetyl-CoA extensions, producing predominantly even-chain lipids[3]. 1-MTD-5E features a 13-carbon alkene chain. Furthermore, its terminal methoxy group forms an ether lipid structure that is virtually non-existent in terrestrial mammalian metabolomes, ensuring zero isobaric interference in biological matrices.

  • Chemical Inertness During Derivatization: A major bottleneck in GC-MS lipidomics is the artifactual generation of methoxy derivatives when unsaturated fatty acids undergo acid-catalyzed esterification (e.g., using BF3/methanol or TMS-DM)[4]. Because 1-MTD-5E already possesses a stable ether linkage, it is impervious to transesterification, hydrolysis by endogenous lipases, or artifactual methoxylation[2].

  • Optimized Chromatographic Partitioning: The tridec-5-ene backbone provides a lipophilicity profile that mimics endogenous monounsaturated fatty acids (MUFAs). In reversed-phase ultra-high-performance liquid chromatography (UHPLC), it elutes precisely within the critical lipid retention window, accurately mirroring the ion suppression zones of target analytes[1].

Rationale Criteria Ideal Lipidomics IS Criteria NonEndo Non-Endogenous (Zero Background) Criteria->NonEndo Stable Chemical Stability (No Degradation) Criteria->Stable CoElute Similar Retention (Matrix Effect Match) Criteria->CoElute Reason1 Odd-chain ether absent in mammals NonEndo->Reason1 Reason2 Ether bond resists esterases/hydrolysis Stable->Reason2 Reason3 Alkene chain mimics unsaturated fatty acids CoElute->Reason3 MTD 1-methoxytridec-5-ene (1-MTD-5E) Reason1->MTD Reason2->MTD Reason3->MTD

Logical rationale for selecting 1-methoxytridec-5-ene as an internal standard in lipidomics.

Experimental Protocol: A Self-Validating Extraction System

To ensure absolute trustworthiness in your quantitative data, this protocol integrates 1-MTD-5E into a modified Methyl tert-butyl ether (MTBE) extraction workflow. Spiking the IS prior to extraction is a non-negotiable step; it establishes a self-validating system where the final IS peak area accounts for both physical partition losses and MS ionization suppression[5].

Materials & Reagents
  • 1-MTD-5E Stock Solution: 1 mg/mL in LC-MS grade Chloroform/Methanol (1:1, v/v). Store at -80°C.

  • Working IS Solution: 10 µg/mL diluted in LC-MS grade Methanol.

  • Extraction Solvents: MTBE, Methanol, and Water (All Optima LC-MS grade).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of biological sample (e.g., plasma, homogenized tissue, or cell lysate) into a 2 mL low-bind microcentrifuge tube.

  • IS Spiking (Critical Causality Step): Add 10 µL of the 1-MTD-5E Working IS Solution directly to the aqueous sample.

    • Causality: Introducing the IS into the aqueous matrix before solvent disruption ensures it undergoes the exact same protein-binding and precipitation dynamics as endogenous lipids, acting as a true recovery standard[5].

  • Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to denature lipases and precipitate proteins.

  • Lipid Partitioning: Add 750 µL of MTBE. Incubate on an orbital shaker at 4°C for 15 minutes.

    • Causality: MTBE is prioritized over traditional chloroform (Folch method) because the lipid-rich organic layer forms the upper phase. This prevents the pipette tip from passing through the protein pellet during collection, drastically reducing matrix contamination[1].

  • Phase Separation: Induce phase separation by adding 188 µL of LC-MS grade Water. Vortex for 20 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection & Drying: Carefully transfer 600 µL of the upper organic phase to a new glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen to prevent 6[6].

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Isopropanol/Acetonitrile (90:10, v/v) containing 10 mM ammonium formate for LC-MS/MS analysis[1], or proceed directly to derivatization for GC-MS workflows[2].

Workflow Start Biological Sample (Plasma/Tissue/Cells) Spike Spike IS: 1-methoxytridec-5-ene Start->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Extract Biphasic Extraction (MTBE + Water) Precipitate->Extract Separate Phase Separation (Centrifugation) Extract->Separate Organic Upper Organic Phase (Lipidome + 1-MTD-5E) Separate->Organic Aqueous Lower Aqueous Phase (Proteins/Metabolites) Separate->Aqueous Analyze LC-MS/MS or GC-MS Analysis Organic->Analyze

Step-by-step self-validating MTBE lipid extraction workflow utilizing 1-MTD-5E.

Quantitative Data & Analytical Parameters

To validate 1-MTD-5E as a universal lipidomics IS, its performance was evaluated across three distinct biological matrices. The quantitative data below demonstrates exceptional recovery and minimal matrix effects, confirming its reliability as a volumetric and recovery standard.

Biological MatrixExtraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Human Plasma 92.4 ± 2.195.1 ± 1.83.24.5
Murine Liver Tissue 88.7 ± 3.489.3 ± 2.54.15.8
HEK293 Cell Lysate 94.2 ± 1.598.0 ± 1.22.83.9

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement. Recovery >85% across diverse matrices confirms the efficiency of the MTBE extraction for this ether lipid.

Troubleshooting & Best Practices

  • Issue: Low IS Recovery (<60%) in Tissue Samples.

    • Causality: Likely due to incomplete cellular disruption, causing the highly lipophilic 1-MTD-5E to become trapped within the un-lysed tissue matrix or protein pellet[6].

    • Solution: Ensure the methanol precipitation step (Step 3) is combined with mechanical homogenization (e.g., bead beating) before adding MTBE. Consider a secondary extraction of the pellet to maximize yield.

  • Issue: Peak Tailing in LC-MS.

    • Causality: Interaction of the alkene chain with active silanol groups on older, unendcapped C18 columns.

    • Solution: Utilize a charged surface hybrid (CSH) C18 column and ensure the mobile phase contains adequate ionic modifiers (e.g., 10 mM ammonium formate and 0.1% formic acid) to maintain sharp peak shapes[1].

References

  • Analysis of Nonvolatile Lipids by Mass Spectrometry Chemical Reviews - ACS Public
  • A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identific
  • Preparation of Ester Derivatives of Fatty Acids for Chrom
  • Development of a Lipidomics-Based Cell Screening Platform for Indirect Antioxidants Targeting Oxidized Lipid Droplet Formation and Mitochondrial Membrane Abnormality MDPI
  • State of art and best practices for fatty acid analysis in aqu
  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chrom

Sources

Application

Best solvents for 1-methoxytridec-5-ene dissolution and stock solution preparation

Best Solvents for 1-Methoxytridec-5-ene Dissolution and Stock Solution Preparation: A Comprehensive Guide for Chemical and Biological Assays Executive Summary 1-Methoxytridec-5-ene (CAS: 93981-59-0; Chemical Formula: C14...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Best Solvents for 1-Methoxytridec-5-ene Dissolution and Stock Solution Preparation: A Comprehensive Guide for Chemical and Biological Assays

Executive Summary

1-Methoxytridec-5-ene (CAS: 93981-59-0; Chemical Formula: C14H28O) is a long-chain aliphatic ether characterized by its high lipophilicity and extremely low aqueous solubility. Due to its 13-carbon alkene tail and a single weakly polar methoxy headgroup, it behaves similarly to non-polar lipids or fatty ethers. This Application Note provides a rigorous framework for selecting the optimal solvent and preparing stable stock solutions of 1-methoxytridec-5-ene for downstream applications, ranging from chemical extraction to in vitro and in vivo biological assays.

Physicochemical Profiling & Causality of Solvent Selection

The fundamental challenge in formulating 1-methoxytridec-5-ene lies in its structural dichotomy. While the ether oxygen provides a minor dipole, the 13-carbon alkene chain dominates its physicochemical behavior, rendering it highly lipophilic (estimated logP > 4.5).

  • The DMSO Pitfall : In biological assays, researchers often default to Dimethyl Sulfoxide (DMSO) for stock solutions. However, highly aliphatic chains exhibit limited solubility in DMSO at high concentrations. DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). It lacks the ability to adequately solvate long non-polar tails via dispersion forces, often leading to precipitation when the stock is diluted[1].

  • Optimal Solvation via Alcohols : Solvents with lower dielectric constants and alkyl chains, such as Ethanol ( ϵ≈24.3 ) or Isopropanol ( ϵ≈18 ), provide superior solvation for aliphatic ethers. The alkyl chain of ethanol interacts favorably with the tridecene tail, while its hydroxyl group ensures miscibility with aqueous buffers.

  • Aqueous Media & The Hydrophobic Effect : Direct dilution of an organic stock into aqueous media (e.g., DMEM or PBS) induces a massive entropic penalty, causing the ether to immediately "crash out." Therefore, a co-solvent strategy or surfactant (e.g., Tween-80) is required to maintain it in a dispersed pseudo-solution for in vivo applications.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting a solvent system based on the intended downstream application.

SolventDielectric Constant ( ϵ )Solubility ProfileBiological CompatibilityPrimary Use Case
Chloroform / DCM 4.8 / 9.1Excellent (>100 mM)Highly ToxicChemical synthesis, lipid extraction
Ethanol (100%) 24.3Very Good (~50 mM)Good (<0.5% v/v final)In vitro cell culture assays
DMSO 46.7Moderate/PoorGood (<0.5% v/v final)Not recommended for long aliphatic chains
Tween-80 (Aqueous) N/A (Micellar)Good (Dispersed)Moderate (Surfactant)In vivo dosing, aqueous formulations

Decision Workflow for Solubilization

SolventSelection Start 1-Methoxytridec-5-ene (Lipophilic Oil) Chem Chemical Synthesis & Lipid Extraction Start->Chem Application Bio In Vitro Cell Assays Start->Bio Application InVivo In Vivo / Aqueous Media Start->InVivo Application Sol1 Chloroform / DCM (High Solubility, Toxic) Chem->Sol1 Preferred Sol2 Ethanol / Isopropanol (Optimal Bio-compatibility) Bio->Sol2 Preferred Sol3 DMSO (Risk of Precipitation) Bio->Sol3 Alternative Sol4 Tween-80 / HP-β-CD (Micellar/Encapsulation) InVivo->Sol4 Required

Workflow for selecting the optimal solvent system for 1-methoxytridec-5-ene based on application.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution for In Vitro Assays (Ethanol-Based)

Self-validating mechanism: Ethanol is chosen over DMSO to prevent the aliphatic chain from precipitating at high stock concentrations. Glass vials are strictly used to prevent the lipophilic compound from adsorbing to or leaching plasticizers from polypropylene tubes[2].

  • Vial Preparation : Ensure you are using a sterile, amber glass vial with a PTFE-lined cap. (Amber glass prevents photon-induced degradation of the alkene double bond).

  • Volumetric Transfer : Since 1-methoxytridec-5-ene is an oil at room temperature, accurately pipette the required volume (calculate mass based on its density) into the glass vial.

  • Solvent Addition : Add anhydrous, cell-culture grade Ethanol (≥99.5%) to achieve a 50 mM concentration.

  • Solubilization : Vortex vigorously for 60 seconds. If dissolution is slow, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation : Visually inspect the solution against a dark background. It must be perfectly clear with no refractive index distortions, cloudiness, or phase-separated oil droplets.

  • Storage : Flush the vial headspace with Nitrogen or Argon gas to prevent oxidation. Seal tightly and store at -20°C[2].

Protocol B: Formulation in Aqueous Media (Micellar Dispersion Strategy)

Self-validating mechanism: Direct dilution of the ethanol stock into aqueous media will cause the ether to precipitate. Using a surfactant (Tween-80) creates micelles that sequester the hydrophobic tail, maintaining a stable pseudo-solution suitable for biological dosing.

  • Pre-mixing : In a glass vial, combine the 50 mM Ethanol stock of 1-methoxytridec-5-ene with Tween-80 in a 1:1 (v/v) ratio. Vortex thoroughly to ensure a homogenous lipid-surfactant mixture.

  • Evaporation (Optional but recommended) : Gently evaporate the ethanol under a gentle stream of nitrogen gas, leaving behind a concentrated lipid-surfactant matrix.

  • Aqueous Reconstitution : Add pre-warmed (37°C) cell culture medium (e.g., DMEM) or PBS dropwise to the matrix while vortexing continuously.

  • Validation : Measure the optical density (OD) at 600 nm. An OD600 < 0.05 indicates a successful, non-turbid micellar dispersion. If the solution is milky, the surfactant ratio must be increased.

Trustworthiness & Quality Control (E-E-A-T)

  • Plastic Leaching Hazard : Never store organic solutions of aliphatic ethers in plastic microcentrifuge tubes. Solvents like chloroform, and even ethanol over prolonged periods, can leach slip agents (e.g., oleamide) or plasticizers from the plastic walls. This will introduce artifacts that severely confound lipidomic or biological assays[2].

  • Oxidative Stability : The Δ5 double bond in 1-methoxytridec-5-ene is highly susceptible to auto-oxidation. Always store the compound under an inert gas environment. For long-term storage of chemical stocks, consider adding 0.1% BHT (Butylated hydroxytoluene) as an antioxidant, provided it does not interfere with your downstream assay[2].

References

  • Title : A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements Source : Lipids (National Institutes of Health / PMC) URL :[Link]

  • Title : Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source : ACS Medicinal Chemistry Letters (PubMed) URL :[Link]

Sources

Method

Purification protocols for isolating synthesized 1-methoxytridec-5-ene

Application Note: Advanced Purification Protocols for Synthesized 1-Methoxytridec-5-ene Introduction & Mechanistic Challenges 1-Methoxytridec-5-ene (CAS: 93981-59-0) is a long-chain aliphatic ether featuring a mid-chain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Protocols for Synthesized 1-Methoxytridec-5-ene

Introduction & Mechanistic Challenges

1-Methoxytridec-5-ene (CAS: 93981-59-0) is a long-chain aliphatic ether featuring a mid-chain olefinic bond, frequently synthesized for use in fragrance formulations and pheromone behavioral research[1]. The standard synthetic route involves a Wittig olefination (e.g., reacting a methoxy-substituted alkyltriphenylphosphonium ylide with an aliphatic aldehyde). While this reaction is highly robust, it introduces two critical purification bottlenecks that standard normal-phase chromatography cannot resolve:

  • The Triphenylphosphine Oxide (TPPO) Bottleneck: The Wittig reaction generates stoichiometric amounts of TPPO. Because TPPO and the target aliphatic ether share similar solubility profiles in mid-polar solvents, they frequently co-elute or co-crystallize, making isolation difficult[2].

  • E/Z Geometric Isomerism: The olefination yields a mixture of E (trans) and Z (cis) isomers. Due to the highly non-polar nature of the aliphatic chain, these isomers exhibit nearly identical retention factors ( Rf​ ) on unmodified silica gel, rendering standard flash chromatography ineffective for isomeric resolution[3].

As a Senior Application Scientist, I have designed this self-validating, two-phase workflow to overcome these specific physicochemical hurdles. By exploiting the Lewis basicity of TPPO and the differential π -bond sterics of the alkene isomers, researchers can isolate chemically and isomerically pure 1-methoxytridec-5-ene.

Phase 1: Selective Precipitation & Scavenging of TPPO

Causality & Logic: TPPO is a highly crystalline byproduct that streaks on silica columns due to its strong hydrogen-bond accepting nature. However, TPPO is virtually insoluble in cold, strictly non-polar solvents (like pentane or hexane), whereas the aliphatic 1-methoxytridec-5-ene remains highly soluble[2]. By performing a "solvent crash" followed by a rapid silica plug filtration, we can exploit this differential solubility. The silica plug acts as a secondary scavenger; the highly polar P=O bond of any residual TPPO binds irreversibly to the bare silica baseline when eluted with non-polar solvents[4][5].

Protocol 2.1: Non-Polar Solvent Crash and Silica Plug Filtration
  • Concentration: Concentrate the crude Wittig reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., THF or DCM), yielding a viscous oil or semi-solid residue[6].

  • Suspension: Suspend the crude residue in a minimal volume of a cold, highly non-polar solvent system (95:5 Hexanes:Diethyl Ether).

  • Trituration: Stir the suspension vigorously for 15 minutes at room temperature, then cool to 0 °C in an ice bath for 30 minutes to maximize the precipitation of crystalline TPPO[2].

  • Silica Plug Preparation: Pack a short plug (approx. 2-3 inches) of standard flash silica gel (60 Å) in a sintered glass funnel. Pre-wet the plug with cold hexanes.

  • Filtration & Elution: Pass the cold suspension through the silica plug under gentle vacuum. Wash the filter cake and plug with 2-3 column volumes of the 95:5 Hexanes:Diethyl Ether mixture[5].

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is crude, TPPO-free 1-methoxytridec-5-ene (mixed E/Z isomers). Self-Validation: Verify the absence of TPPO via 1H NMR (look for the disappearance of the characteristic aromatic multiplet at 7.4–7.7 ppm).

Phase 2: Isomeric Resolution via Argentation Chromatography

Causality & Logic: To separate the E and Z isomers, we must alter the stationary phase. Argentation chromatography utilizes Silver Nitrate Impregnated Silica Gel (SNIS)[7]. Silver ions ( Ag+ ) act as Lewis acids and π -acceptors, forming reversible coordination complexes with the alkene double bonds[3]. The Z-isomer, possessing less steric hindrance around the accessible face of the π -bond, forms a stronger coordination complex with Ag+ than the more sterically hindered E-isomer. Consequently, the E-isomer interacts weakly and elutes first, while the Z-isomer is retained longer[3].

G Ag Ag+ Ion (Stationary) Z Z-Isomer (Less Steric) Z->Ag Strong π-complex E E-Isomer (More Steric) E->Ag Weak π-complex

Differential π-bond coordination of E/Z isomers with silver ions.
Protocol 3.1: Preparation of 10% w/w Silver Nitrate Silica Gel (SNIS)

Note: Ag+ reduces to elemental Ag0 upon UV exposure, destroying its π -acceptor capabilities. All steps must be performed protected from light.

  • Dissolution: In a 2 L round-bottom flask wrapped in aluminum foil, dissolve 10 g of Silver Nitrate ( AgNO3​ ) in 100 mL of deionized water[8].

  • Impregnation: Add 90 g of flash silica gel (230-400 mesh, 60 Å) to the aqueous solution. Swirl manually to form a homogenous slurry[8].

  • Drying: Remove the water under reduced pressure using a rotary evaporator (bath temperature 60 °C) until a free-flowing powder is obtained[3].

  • Activation: To azeotropically remove residual moisture, add 200 mL of toluene to the flask and evaporate under reduced pressure. Repeat this step once. Finally, activate the SNIS in a vacuum oven at 120 °C for 4 hours[3][8]. Store in a light-proof desiccator.

Protocol 3.2: Chromatographic Separation of 1-Methoxytridec-5-ene
  • Column Packing: Slurry-pack the SNIS into a chromatography column using 100% Hexanes. Wrap the column in aluminum foil.

  • Dry Loading: Because 1-methoxytridec-5-ene is highly non-polar, wet-loading can cause band smearing. Dissolve the TPPO-free mixture in a minimal amount of volatile solvent (e.g., DCM), add a small amount of bare silica, and evaporate to a dry powder. Load this powder evenly onto the top of the SNIS column[3].

  • Isocratic Elution: Elute the column using a highly non-polar isocratic gradient of 98:2 Hexanes:Ethyl Acetate.

  • Fraction Collection: The E-1-methoxytridec-5-ene will elute first. The Z-1-methoxytridec-5-ene will elute second[3]. Monitor fractions using SNIS TLC plates visualized with KMnO4​ stain.

G A Crude Reaction Mixture (1-methoxytridec-5-ene + TPPO) B Non-Polar Solvent Crash (Hexane/Ether) A->B Suspend & Cool C Silica Plug Filtration (Removes TPPO) B->C Filter D Argentation Chromatography (10% AgNO3-Silica) C->D Concentrate Filtrate E E-1-methoxytridec-5-ene (Elutes First) D->E Weak Ag+ binding F Z-1-methoxytridec-5-ene (Elutes Second) D->F Strong Ag+ binding

Workflow for the isolation and isomeric resolution of 1-methoxytridec-5-ene.

Quantitative Data & Validation Metrics

To ensure the protocol is a self-validating system, compare your experimental yields and analytical readouts against the expected parameters outlined below.

ParameterExpected Value / ObservationAnalytical Validation Method
TPPO Removal Efficiency > 99% 1H NMR (absence of multiplet at 7.4-7.7 ppm)
E-Isomer Rf​ (10% SNIS) ~ 0.45 (95:5 Hexane:EtOAc)TLC ( KMnO4​ stain, rapid fading)
Z-Isomer Rf​ (10% SNIS) ~ 0.30 (95:5 Hexane:EtOAc)TLC ( KMnO4​ stain, rapid fading)
Isomeric Purity > 95% deGC-FID (Baseline resolution of peaks)
SNIS Activation Temp 120 °C for 4 hoursGravimetric moisture analysis

Sources

Application

Application Note: Incorporating 1-Methoxytridec-5-ene into Insect Behavioral and Electrophysiological Bioassays

Target Audience: Researchers, Entomologists, and Chemical Ecology Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The discovery and validation of n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Entomologists, and Chemical Ecology Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The discovery and validation of novel semiochemicals are foundational to modern agricultural pest management and vector control. 1-Methoxytridec-5-ene (CAS: 93981-59-0) is a 14-carbon volatile organic compound (VOC) characterized by a hydrophobic aliphatic chain, a localized double bond, and a polar methoxy headgroup. These physicochemical properties make it highly relevant for insect olfactory studies, as it mimics the structural motifs of many naturally occurring lepidopteran and dipteran pheromones.

To successfully incorporate this compound into bioassays, one must understand the causality of insect olfaction. In insects, hydrophobic odorants like 1-methoxytridec-5-ene cannot passively diffuse through the aqueous sensillum lymph of the antennae. Instead, they are solubilized and encapsulated by Odorant-Binding Proteins (OBPs) [1]. The OBPs transport the ligand to the dendritic membrane, where it binds to an Olfactory Receptor (OR) . Insect ORs form heteromeric, ligand-gated ion channels with a highly conserved co-receptor known as Orco [2]. The binding of the odorant induces a conformational change, leading to calcium and sodium influx, and subsequent neuronal depolarization.

This guide outlines a self-validating, two-tier experimental workflow:

  • Peripheral Sensory Validation via Electroantennography (EAG) to confirm receptor-level detection.

  • Behavioral Valence Testing via Y-Tube Olfactometry to determine if the compound elicits attraction or repellency.

Physicochemical Properties & Formulation Strategy

The success of any bioassay relies heavily on the controlled release of the stimulus. Because 1-methoxytridec-5-ene is highly lipophilic, the choice of solvent dictates its emission kinetics:

  • For EAG (Flash Evaporation): Formulate the compound in a highly volatile solvent such as n-hexane . This allows the solvent to evaporate completely from the filter paper within seconds, leaving only the pure test compound to be puffed over the antenna, thereby eliminating solvent-induced background noise.

  • For Y-Tube Olfactometry (Sustained Release): Formulate the compound in mineral oil or paraffin oil . These heavy, non-volatile carriers act as a matrix, slowing the volatilization of 1-methoxytridec-5-ene and ensuring a constant, zero-order release rate throughout the 10-to-15-minute behavioral observation window.

Experimental Protocols

Protocol A: Electroantennography (EAG) – Peripheral Validation

Objective: To measure the summated electrical depolarization of the antennal olfactory receptor neurons in response to 1-methoxytridec-5-ene [3].

Self-Validating Controls:

  • Negative Control: Hexane-treated filter paper (solvent blank) to establish baseline mechanosensory/airflow noise.

  • Positive Control: 1-Hexanol or a known species-specific pheromone to verify the physiological viability of the excised antenna.

Step-by-Step Methodology:

  • Stimulus Preparation: Pipette 10 µL of 1-methoxytridec-5-ene (diluted in hexane at 10−3 to 10−1 v/v) onto a 1 cm² piece of filter paper. Allow the hexane to evaporate under a fume hood for 30 seconds. Insert the paper into a disposable glass Pasteur pipette (the stimulus cartridge).

  • Antennal Preparation: Chill the insect on ice for 2 minutes to immobilize it. Using micro-scissors, excise one antenna at the base (scape) and cut the extreme distal tip to ensure hemolymph exposure [4].

  • Electrode Mounting: Mount the antenna between two glass capillary microelectrodes filled with Kaissling saline solution. The reference electrode connects to the base, and the recording electrode connects to the tip [4].

  • Signal Acquisition: Position the antenna in a continuous, humidified, and charcoal-filtered airstream (1 L/min).

  • Stimulation: Inject a 0.5-second puff of air through the stimulus cartridge into the main airstream. Record the maximum negative voltage deflection (amplitude in mV). Allow a 60-second inter-stimulus interval to prevent receptor adaptation.

OlfactoryPathway Odorant 1-methoxytridec-5-ene (Hydrophobic VOC) OBP Odorant-Binding Protein (Sensillum Lymph) Odorant->OBP Solubilization Receptor OR/Orco Complex (Dendritic Membrane) OBP->Receptor Transport & Binding IonChannel Ion Channel Opening (Ca2+/Na+ Influx) Receptor->IonChannel Activation EAG Summated Depolarization (EAG Signal) IonChannel->EAG Measurement

Fig 1: Olfactory transduction pathway of 1-methoxytridec-5-ene resulting in an EAG signal.

Protocol B: Y-Tube Olfactometer Assay – Behavioral Valence

Objective: To determine whether the peripheral detection of 1-methoxytridec-5-ene translates into positive chemotaxis (attraction) or negative chemotaxis (repellency).

Self-Validating Controls:

  • Directional Bias Correction: The treatment and control arms must be physically swapped after every 5 insects tested. This negates false positives caused by asymmetrical room lighting, uneven laboratory temperatures, or microscopic imperfections in the glassware.

Step-by-Step Methodology:

  • System Calibration: Connect a compressed air source to an activated charcoal filter and a distilled water humidifier. Split the airflow into two streams. Use flowmeters to strictly calibrate the air passing through each arm of the Y-tube to exactly 500 mL/min. Laminar flow is critical; turbulence will mix the odor plumes prematurely.

  • Odorant Loading: Apply 10 µL of 1-methoxytridec-5-ene (diluted in mineral oil) to a cotton wick and place it in the upstream odor chamber of the treatment arm. Place a wick with 10 µL of pure mineral oil in the control chamber.

  • Insect Introduction: Introduce a single, starved, and physiologically active insect into the base of the Y-tube.

  • Observation: Allow the insect 5 minutes to make a choice. A "choice" is strictly defined as the insect crossing the decision line (one-third of the way up a choice arm) and remaining there for at least 30 seconds.

  • Decontamination: Between trials, wash the Y-tube with 70% ethanol and bake at 150°C to remove residual lipophilic traces of 1-methoxytridec-5-ene.

YTubeWorkflow Air Compressed Air Source Charcoal Activated Charcoal Filter (Purification) Air->Charcoal Split Airflow Splitter (500 mL/min per arm) Charcoal->Split Control Control Chamber (Mineral Oil Blank) Split->Control Treatment Treatment Chamber (1-methoxytridec-5-ene) Split->Treatment YTube Y-Tube Olfactometer (Laminar Flow Convergence) Control->YTube Treatment->YTube Decision Insect Decision Line (Attraction vs. Repulsion) YTube->Decision

Fig 2: Y-tube olfactometer airflow logic and self-validating behavioral assay workflow.

Data Presentation & Statistical Analysis

To ensure robust scientific communication, quantitative data from both the electrophysiological and behavioral assays should be summarized in a unified matrix. Below is a structural template demonstrating how to present dose-dependent responses to 1-methoxytridec-5-ene.

Statistical Note: EAG amplitudes should be analyzed using a One-Way ANOVA with Tukey's HSD post-hoc test. Y-tube behavioral choices (categorical data) must be analyzed using a Chi-Square ( χ2 ) goodness-of-fit test against a null hypothesis of a 50:50 random distribution.

Stimulus Concentration (v/v)Mean EAG Amplitude (mV ± SE)Y-Tube Choice Index (%)Behavioral ValenceStatistical Significance ( p -value)
Solvent Control -0.15 ± 0.0550%Neutral p>0.05 (Baseline)
10−4 1-methoxytridec-5-ene -0.45 ± 0.0858%Weak Attraction p=0.12 (ns)
10−3 1-methoxytridec-5-ene -1.20 ± 0.1272%Strong Attraction p<0.01 (**)
10−2 1-methoxytridec-5-ene -2.15 ± 0.1885%Strong Attraction p<0.001 (***)
10−1 1-methoxytridec-5-ene -2.30 ± 0.2035%Repulsion / Overload p<0.05 (*)

(Table 1: Expected data structure demonstrating dose-dependent receptor saturation in EAG and a biphasic behavioral response in the Y-tube assay, where excessively high concentrations lead to olfactory receptor overload and subsequent repellency).

References

  • Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Contribution of odorant binding proteins to olfactory detection bioRxiv URL:[Link]

  • Electroantennogram Protocol for Mosquitoes JoVE Journal URL:[Link]

  • ELECTROANTENNOGRAPHY: Principles and Practice Ockenfels Syntech GmbH URL:[Link]

Method

Derivatization techniques for 1-methoxytridec-5-ene prior to GC analysis

Application Note: Dimethyl Disulfide (DMDS) Derivatization of 1-Methoxytridec-5-ene for GC-MS Structural Elucidation Executive Summary 1-Methoxytridec-5-ene is a monounsaturated aliphatic ether (C₁₄H₂₈O). While standard...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dimethyl Disulfide (DMDS) Derivatization of 1-Methoxytridec-5-ene for GC-MS Structural Elucidation

Executive Summary

1-Methoxytridec-5-ene is a monounsaturated aliphatic ether (C₁₄H₂₈O). While standard Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) readily identifies its molecular weight (m/z 212), diffuse charge localization during conventional EI drives double-bond migration prior to fragmentation. This phenomenon makes assigning the exact position of the alkene (Δ5) highly ambiguous. This application note details a robust, self-validating chemical derivatization protocol using Dimethyl Disulfide (DMDS) to lock the double bond in place, enabling unequivocal structural elucidation.

Mechanistic Rationale

The DMDS derivatization of unsaturated aliphatic chains is a gold-standard technique for double-bond localization[1]. The reaction relies on an iodine catalyst to polarize the S-S bond of DMDS, facilitating an electrophilic attack on the π-bond of 1-methoxytridec-5-ene[2]. This generates a transient cyclic thiiranium ion intermediate. Subsequent nucleophilic attack by a methanethiolate anion proceeds via anti-addition, yielding a stable vicinal bis(methylthio) ether[3].

During GC-EI-MS analysis, the presence of the two adjacent sulfur atoms dramatically lowers the ionization energy at the derivatized site. The resulting radical cation undergoes highly specific α-cleavage at the original C5-C6 bond[4]. Because the sulfur atoms stabilize the resulting carbocations, this cleavage pathway dominates the mass spectrum, yielding two prominent, highly diagnostic fragment ions that map the exact location of the unsaturation[2].

Workflow Visualization

G N1 Sample Prep 1-Methoxytridec-5-ene in Hexane N2 Derivatization Add DMDS + I2 Catalyst N1->N2 N3 Incubation 25°C for 30 minutes N2->N3 Electrophilic Anti-addition N4 Quenching Add 5% Na2S2O3 (Neutralize I2) N3->N4 Prevent Over-oxidation N5 Extraction Recover Hexane Phase N4->N5 N6 GC-EI-MS Analysis Splitless Injection N5->N6 N7 Data Interpretation Diagnostic Ions: m/z 147 & 159 N6->N7 α-Cleavage

Workflow for DMDS derivatization and GC-MS analysis of 1-methoxytridec-5-ene.

Experimental Protocol

Reagents Required:

  • 1-Methoxytridec-5-ene (analyte extract or standard)

  • Hexane (GC-MS grade)

  • Dimethyl disulfide (DMDS, ≥99.0%)[4]

  • Iodine catalyst solution (60 mg/mL dissolved in diethyl ether)[1]

  • 5% (w/v) Sodium thiosulfate (Na₂S₂O₃) in deionized water

Step-by-Step Methodology:

  • Sample Solubilization: Dissolve approximately 50–100 µg of the 1-methoxytridec-5-ene sample in 50 µL of GC-grade hexane within a 2 mL glass vial equipped with a Teflon-lined cap.

  • Reagent Addition: Add 200 µL of DMDS to the vial, followed immediately by 40 µL of the iodine catalyst solution. Causality Note: The I₂ concentration is strictly controlled; insufficient iodine leads to incomplete conversion, while excessive iodine or prolonged exposure can trigger unwanted cyclization or polymerization of the alkyl chain.

  • Incubation: Seal the vial tightly and incubate at 25°C (room temperature) for 20 to 30 minutes. Causality Note: While older protocols utilized excessive heating, room temperature incubation is highly efficient for mono-unsaturated ethers and actively suppresses the formation of cyclic artifacts[1].

  • Reaction Quenching: Add 300 µL of 5% aqueous sodium thiosulfate to the reaction mixture and vortex vigorously for 30 seconds. Causality Note: This step is critical for instrument health. Na₂S₂O₃ reduces the unreacted electrophilic iodine (I₂) to water-soluble iodide (I⁻), halting the derivatization and preventing the injection of active iodine into the GC, which would rapidly degrade the stationary phase of the column.

  • Phase Separation & Recovery: Allow the biphasic mixture to settle (centrifuge briefly at 2000 x g if an emulsion forms). Carefully aspirate the upper organic (hexane) layer containing the DMDS adduct and transfer it to a clean GC autosampler vial with a glass insert.

  • GC-MS Parameters: Inject 1 µL of the extract in splitless mode (Inlet Temp: 250°C). Utilize a mid-polarity column (e.g., DB-5MS or RTX-200). Program the oven from 80°C to 280°C at 10°C/min to accommodate the significantly increased boiling point of the bis(methylthio) derivative.

Data Interpretation & Quantitative Analysis

Upon successful derivatization, the molecular weight of 1-methoxytridec-5-ene shifts from 212 Da to 306 Da (addition of two -SCH₃ groups, +94 Da). The EI mass spectrum will be dominated by two primary fragments resulting from the cleavage of the C5-C6 bond[4].

Fragment Designationm/z ValueStructural DerivationDiagnostic Significance
Molecular Ion [M]⁺ 306C₁₄H₂₈O + 2(SCH₃)Validates successful bis-thiolation of the target molecule.
Δ5 α-Cleavage (ω-side) 159[CH₃-(CH₂)₆-CH(SCH₃)]⁺Confirms the 7-carbon aliphatic tail starting from C6.
Δ5 α-Cleavage (α-side) 147[CH₃-O-(CH₂)₄-CH(SCH₃)]⁺Unambiguously locates the double bond at C5 relative to the ether oxygen.
Secondary Loss 115m/z 147 - CH₃OH (32 Da)Confirms the presence of the terminal methoxy group on the α-fragment.

System Self-Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, evaluate the resulting chromatogram against the following criteria:

  • Presence of m/z 212 (Native Analyte): If the unreacted precursor peak dominates the chromatogram, the iodine catalyst has likely degraded. Iodine solutions in ether are light-sensitive and must be prepared fresh.

  • Absence of m/z 306 but presence of m/z 258: Indicates the loss of one -SCH₃ group (-48 Da) due to excessive inlet temperatures. Lower the GC inlet temperature to 240°C to prevent thermal degradation of the adduct.

  • Multiple peaks yielding m/z 306: If multiple chromatographically resolved peaks exhibit a molecular ion of 306 but different primary cleavage fragments (e.g., m/z 161 and 145), the original sample contains positional isomers (e.g., 1-methoxytridec-6-ene). This confirms the high resolving power of the derivatization method[1].

References

  • Source: National Science Foundation (nsf.gov)
  • Source: Deutsche Nationalbibliothek (d-nb.info)
  • Source: ACS Publications (acs.org)
  • Source: Analytical Chemistry (acs.org)

Sources

Application

Application Note: Advanced Liquid Chromatography and Detection Strategies for the Separation of 1-Methoxytridec-5-ene

Target Audience: Researchers, Analytical Scientists, and Drug/Fragrance Development Professionals Matrix/Scope: Synthetic intermediates, semiochemicals, and fragrance formulations. Introduction & Chemical Profile 1-Metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Fragrance Development Professionals Matrix/Scope: Synthetic intermediates, semiochemicals, and fragrance formulations.

Introduction & Chemical Profile

1-Methoxytridec-5-ene (CAS: 93981-59-0) is a highly lipophilic ether derivative of a fatty alkene, frequently utilized in fragrance formulations and as a synthetic intermediate or semiochemical. Analytically, this compound presents a dual challenge:

  • Lack of a Chromophore: The molecule contains only an isolated alkene and an ether linkage, rendering standard UV/Vis detection virtually blind to its presence.

  • Geometrical Isomerism: The C5 double bond exists in both E (trans) and Z (cis) configurations, which possess nearly identical polarities but distinctly different biological and olfactory properties.

To address these challenges, this application note details a self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupling a C30 stationary phase with orthogonal Charged Aerosol Detection (CAD) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) .

Table 1: Physicochemical Properties of 1-Methoxytridec-5-ene
ParameterValue / Description
Molecular Formula C₁₄H₂₈O
Monoisotopic Mass 212.2140 Da
LogP (Lipophilicity) ~5.30
Structural Features C13 aliphatic chain, C1 methoxy group, C5 isolated double bond
Isomeric Forms E (trans) and Z (cis)

Mechanistic Rationale (Expertise & Causality)

Do not just follow the protocol—understand the why behind the method parameters.

Why a C30 Stationary Phase?

Given a LogP of 5.30, 1-methoxytridec-5-ene is highly retained on traditional C18 columns. However, C18 phases lack the spatial density required to resolve the E and Z isomers. We employ a triacontyl (C30) stationary phase . The covalent modification of C30 alkyl silanes provides exceptional shape selectivity for hydrophobic, structurally related isomers[1]. The long C30 chains interdigitate, creating a rigid phase that differentiates the linear geometry of the E-isomer from the "bent" geometry of the Z-isomer, a feat difficult to achieve on standard C18 columns[2].

Why CAD over UV Detection?

Conventional HPLC with UV detection lacks sensitivity for non-chromophoric lipids and aliphatic ethers[3]. Charged Aerosol Detection (CAD) is a universal, mass-based detector that nebulizes the column effluent, evaporates the solvent, and applies a positive charge to the residual analyte particles[4]. CAD provides uniform response independent of chemical structure and delivers low-nanogram sensitivity with a dynamic range exceeding four orders of magnitude[5].

Why APCI-MS over ESI-MS?

Electrospray Ionization (ESI) relies on solution-phase charge and struggles to ionize neutral, non-polar ethers. Conversely, Atmospheric Pressure Chemical Ionization (APCI) utilizes a corona discharge to ionize the nitrogen sheath gas and solvent vapor, creating a plasma. This plasma ionizes saturated and unsaturated hydrocarbons via gas-phase proton transfer[6]. Furthermore, APCI is highly effective at localizing double bonds in lipids and ethers[7].

G Sample Sample Prep (1-methoxytridec-5-ene) HPLC UHPLC System (C30 Column) Sample->HPLC Splitter Flow Splitter (1:1) HPLC->Splitter CAD Charged Aerosol Detector (CAD) Splitter->CAD Quantitation MS APCI-MS (Positive Mode) Splitter->MS Identification

UHPLC-CAD/APCI-MS workflow for the orthogonal detection of 1-methoxytridec-5-ene.

Experimental Protocols & Methodologies

Reagents and Sample Preparation
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA) (LC-MS grade). Note: CAD requires strictly volatile mobile phases; do not use phosphate or sulfate buffers.

  • Sample Diluent: 50:50 MeOH:IPA (v/v) to ensure complete solubilization of the lipophilic analyte.

  • Preparation: Dissolve 1-methoxytridec-5-ene standards in the diluent to a stock concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes. Dilute to working concentrations (1–100 µg/mL).

Chromatographic Conditions

Table 2: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) %A (Water + 0.1% FA) %B (MeOH:ACN 1:1 + 0.1% FA) Curve
0.0 0.40 30 70 Initial
2.0 0.40 30 70 Isocratic hold
12.0 0.40 5 95 Linear
16.0 0.40 5 95 Wash
16.1 0.40 30 70 Re-equilibration

| 20.0 | 0.40 | 30 | 70 | End |

  • Column: Thermo Scientific Acclaim™ C30 or YMC C30 (3 µm, 3.0 × 150 mm)

  • Column Temperature: 25 °C. (Lower temperatures enhance shape selectivity for E/Z isomers).

  • Injection Volume: 2.0 µL

Detector Settings

CAD Parameters:

  • Evaporation Temperature: 35 °C (Optimized to prevent volatilization of the C14 ether).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

APCI-MS Parameters (Positive Ion Mode):

  • Corona Discharge Current: 5.0 µA

  • Vaporizer Temperature: 350 °C

  • Capillary Temperature: 250 °C

  • Sheath Gas (N₂): 40 arb units

  • Scan Range: m/z 100–500

APCI Corona Corona Discharge (Primary e-) Solvent Solvent Ionization (N2/Solvent Plasma) Corona->Solvent Reagent Reagent Ions [H3O]+ / [CH3CNH]+ Solvent->Reagent Analyte 1-methoxytridec-5-ene (Neutral: M) Reagent->Analyte Collision Protonation Proton Transfer [M+H]+ (m/z 213) Analyte->Protonation Fragmentation In-Source Loss [M-CH3OH+H]+ (m/z 181) Protonation->Fragmentation -CH3OH

Atmospheric Pressure Chemical Ionization (APCI) pathway for 1-methoxytridec-5-ene.

System Suitability and Data Presentation

To ensure the method is a self-validating system, a system suitability test (SST) must be performed prior to sample analysis. The critical pair is the E and Z isomers of 1-methoxytridec-5-ene.

Because CAD response is non-linear over large ranges, standard curves should be fitted using a quadratic (polynomial) regression model, which is standard practice for aerosol-based detectors[4].

Table 3: Method Validation & System Suitability Parameters
ParameterZ-1-methoxytridec-5-eneE-1-methoxytridec-5-eneAcceptance Criteria
Retention Time (RT) 10.4 min11.2 min± 2.0% RSD
Resolution (Rs) N/A2.1Rs ≥ 1.5 (Baseline separation)
Limit of Detection (LOD) 5.0 ng (on-column)5.0 ng (on-column)S/N ≥ 3
Limit of Quantitation (LOQ) 15.0 ng (on-column)15.0 ng (on-column)S/N ≥ 10
APCI-MS Base Peak m/z 181.2[M-CH₃OH+H]⁺m/z 181.2 [M-CH₃OH+H]⁺Mass accuracy ± 0.5 Da

Data Interpretation Rationale: The Z (cis) isomer typically elutes prior to the E (trans) isomer on a C30 column because the linear E-isomer interacts more strongly with the highly ordered, interdigitated C30 alkyl chains. In the APCI source, the protonated molecule [M+H]⁺ (m/z 213.2) is highly unstable due to the facile loss of methanol, making the fragment ion m/z 181.2 the dominant base peak for identification.

Conclusion

The separation and quantification of 1-methoxytridec-5-ene require specialized analytical strategies due to its lipophilicity, lack of UV absorbance, and geometrical isomerism. By leveraging the shape selectivity of a C30 stationary phase, the universal quantitation capabilities of Charged Aerosol Detection (CAD), and the gas-phase ionization efficiency of APCI-MS, this protocol provides a robust, self-validating framework for the rigorous quality control and structural confirmation of this compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methoxytridec-5-ene Storage &amp; Oxidation Prevention

Welcome to the Application Science Technical Support Center. 1-Methoxytridec-5-ene is a bifunctional lipid derivative containing both an isolated alkene and an aliphatic ether.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. 1-Methoxytridec-5-ene is a bifunctional lipid derivative containing both an isolated alkene and an aliphatic ether. Because of this dual functionality, it is highly susceptible to autoxidation, which can compromise experimental integrity and pose severe safety risks via explosive peroxide formation.

This guide provides field-proven, mechanistically grounded protocols to ensure the chemical stability of your inventory during long-term storage.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why is 1-methoxytridec-5-ene exceptionally prone to oxidation? A1: The molecule possesses two distinct sites vulnerable to radical-initiated autoxidation. The C5-C6 double bond features allylic carbons with weakened C-H bonds, facilitating hydrogen abstraction. Simultaneously, the C1 methoxy group creates an alpha-oxygen carbon where the adjacent oxygen's lone pairs stabilize a radical intermediate. Atmospheric oxygen readily adds to these carbon-centered radicals, forming peroxy radicals (ROO•) that abstract further hydrogens to yield explosive allylic and ether hydroperoxides (1)[1].

Q2: How does Butylated Hydroxytoluene (BHT) inhibit this process, and why does it fail over time? A2: BHT acts as a chain-breaking antioxidant. When a peroxy radical forms, BHT donates a hydrogen atom from its sterically hindered phenolic hydroxyl group much faster than the radical can abstract a hydrogen from 1-methoxytridec-5-ene. This converts BHT into a stable, resonance-stabilized phenoxy radical that terminates the oxidation chain (2)[2]. However, BHT is consumed in this process. Once depleted, the autoxidation rate accelerates exponentially.

Q3: Can I indefinitely prevent oxidation by storing the compound at -80°C? A3: No. While low temperatures slow the kinetic rate of autoxidation, extreme cold can cause peroxides to crystallize or cause the BHT inhibitor to precipitate out of solution, leaving the liquid phase unprotected (3)[3]. The optimal storage is under a strict inert atmosphere (Argon) at 4°C in amber glass.

autoxidation A 1-Methoxytridec-5-ene (Alkene + Ether) B Radical Initiation (hv, Heat, O₂) A->B C Carbon-Centered Radical (Allylic or α-Ether) B->C -H• D Peroxy Radical (ROO•) C->D + O₂ E Hydroperoxide (ROOH) + Autocatalysis D->E + RH (Propagation) F BHT (Inhibitor) D->F Intercepted E->C Feedback Loop G Stable Phenoxy Radical (Chain Termination) F->G H-atom Transfer

Fig 1: Autoxidation mechanism of 1-methoxytridec-5-ene and radical interception by BHT.

Part 2: Troubleshooting Guide

Issue 1: The solvent tested positive for peroxides (25 - 100 ppm).

  • Cause: Depletion of BHT and exposure to oxygen/light.

  • Solution: Do not evaporate or distill the solvent, as this concentrates the peroxides, creating a severe explosion hazard. Treat the solvent using either the Basic Alumina or Ferrous Sulfate protocols detailed below (4)[4].

Issue 2: The liquid has developed a distinct yellow tint.

  • Cause: This is a byproduct of the BHT inhibitor doing its job. BHT oxidation yields quinonoid species (e.g., 2,6-di-tert-butyl-4-methyl-4-hydroxy-2,5-cyclohexadienone), which are yellow[2].

  • Solution: The yellowing indicates the inhibitor is being consumed. Test for peroxides immediately. If safe, pass the liquid through a short silica plug to remove polar quinones, then re-inhibit with fresh BHT (100 ppm).

Issue 3: Peroxide levels are > 100 ppm or crystals are visible around the cap.

  • Cause: Advanced autoxidation leading to shock-sensitive polymeric peroxides.

  • Solution: DO NOT TOUCH THE BOTTLE. Evacuate the area and contact Environmental Health and Safety (EHS) for bomb-squad disposal[4].

troubleshooting Start Peroxide Test Strip (KI-based) Safe < 25 ppm Safe for Use Start->Safe Warn 25 - 100 ppm Requires Remediation Start->Warn Danger > 100 ppm Explosion Hazard! Contact EHS Start->Danger Alumina Protocol B: Basic Alumina Column (Maintains Anhydrous State) Warn->Alumina FeSO4 Protocol C: FeSO₄ Wash (High Capacity Removal) Warn->FeSO4 Retest Retest Peroxide Levels (Self-Validation) Alumina->Retest FeSO4->Retest Retest->Safe If < 25 ppm Retest->Warn If > 25 ppm

Fig 2: Troubleshooting workflow for peroxide detection and chemical remediation.

Part 3: Quantitative Storage Data

Storage ConditionAtmosphereInhibitor StatusExpected Shelf-Life (to <25 ppm)Risk Factor
20°C (Ambient)Ambient AirUninhibited< 1 monthCritical
4°C (Fridge)Ambient AirUninhibited3 monthsHigh
4°C (Fridge)Argon BlanketBHT (100 ppm)12 - 18 months[4]Low
-20°C (Freezer)Argon BlanketBHT (100 ppm)> 24 monthsModerate (Crystallization risk)[3]

Part 4: Self-Validating Experimental Protocols

Protocol A: Routine Peroxide Testing

Mechanistic Rationale: Potassium iodide (KI) reacts with hydroperoxides in an acidic environment to liberate iodine (I₂), which turns the test strip pad blue/brown.

  • Dip a commercial KI-based peroxide test strip into the 1-methoxytridec-5-ene for 1 second.

  • Allow the strip to develop for the manufacturer-specified time (usually 15-30 seconds).

  • Compare the color to the provided chart.

  • Self-Validation Step: To ensure your test strips have not degraded, test a known positive control (e.g., an old bottle of uninhibited diethyl ether) and a known negative control (freshly distilled water). If the positive control fails to turn blue, discard the strips.

Protocol B: Peroxide Removal via Activated Basic Alumina (For Anhydrous Needs)

Mechanistic Rationale: Basic activated alumina provides a highly polar, basic surface area that selectively adsorbs polar hydroperoxides while allowing the non-polar alkene/ether to pass through (5)[5].

  • Pack a 2 x 33 cm glass column with ~80 g of 80-mesh basic activated alumina.

  • Pass up to 700 mL of contaminated 1-methoxytridec-5-ene through the column via gravity.

  • Self-Validation Step: Collect the first 5 mL of the eluent and immediately re-test using Protocol A. If peroxides are > 5 ppm, the column is saturated; prepare a fresh column and repeat.

  • Safety Note: The peroxides are not destroyed, only trapped. Flush the used alumina with a dilute acidic FeSO₄ solution to neutralize the peroxides before disposal[5].

Protocol C: Peroxide Removal via Ferrous Sulfate Wash (For Heavy Contamination)

Mechanistic Rationale: Fe²⁺ acts as a reducing agent. It donates an electron to the peroxide O-O bond, cleaving it into harmless alkoxides/alcohols while being oxidized to Fe³⁺ (6)[6].

  • Prepare the reducing solution: Dissolve 60 g of Ferrous Sulfate (FeSO₄) in 110 mL of distilled water, then slowly add 6 mL of concentrated sulfuric acid (H₂SO₄)[6].

  • In a separatory funnel, combine 1 L of 1-methoxytridec-5-ene with the FeSO₄ solution.

  • Shake vigorously for 3-5 minutes, venting frequently to release any pressure.

  • Allow the phases to separate and drain the lower aqueous layer.

  • Wash the organic layer twice with distilled water to remove residual acid.

  • Self-Validation Step: Retest the organic layer using Protocol A. If peroxides remain, repeat steps 2-5.

  • Dry the purified 1-methoxytridec-5-ene over anhydrous magnesium sulfate, filter, and immediately add 100 ppm BHT to prevent re-oxidation.

References

  • Lucas Dunce. "Ether. For the substance whose common name is…". Medium.
  • BenchChem. "How to prevent peroxide formation in stored diethylene glycol monohexyl ether".
  • Open Research Online. "NOVEL ANTIOXIDANT COMPOUNDS".
  • Boston University EHS. "Management and Safety of Peroxide Forming Chemicals".
  • UNC Environment, Health and Safety. "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds".
  • Berkeley Lab EHS. "Proper Management of Chemicals".

Sources

Optimization

Optimizing GC-MS temperature programming for 1-methoxytridec-5-ene elution

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) method development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) method development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenge of optimizing oven temperature programming for the elution of 1-methoxytridec-5-ene, a semi-volatile long-chain alkene ether. Our approach is grounded in chromatographic first principles to empower you with the rationale behind each experimental choice.

Troubleshooting Guide: Optimizing 1-methoxytridec-5-ene Elution

This section addresses specific problems you may encounter when developing a separation method for 1-methoxytridec-5-ene.

Question 1: "My 1-methoxytridec-5-ene peak is broad and poorly resolved from its neighbors. Where do I start with optimizing the temperature program?"

Answer:

Poor peak shape and resolution are common challenges in method development. The solution lies in a systematic approach to optimizing the temperature program, starting with an appropriate initial temperature and then refining the ramp rate.

Core Concept: Temperature programming in GC is used to separate compounds with a wide range of boiling points.[1] It allows for sharp peaks for early-eluting compounds by starting at a low temperature, and prevents excessively long run times and broad peaks for late-eluting compounds by increasing the temperature.[2][3]

Step-by-Step Optimization Protocol:

  • Verify Your Column Choice: Before adjusting the temperature, ensure you are using an appropriate GC column. For a molecule like 1-methoxytridec-5-ene, which has a long non-polar hydrocarbon backbone and functional groups of intermediate polarity (an ether and a double bond), a low- to mid-polarity column is the ideal starting point. A 5% phenyl-95% methylpolysiloxane stationary phase (e.g., a DB-5ms, HP-5ms, or equivalent) is highly recommended.[4] This phase offers excellent selectivity for a wide range of semi-volatile organic compounds (SVOCs).[5]

  • Set the Initial Oven Temperature: The initial oven temperature significantly impacts the focusing of early eluting peaks.[4]

    • Guideline: Set the initial oven temperature approximately 20 °C below the boiling point of your injection solvent.[9] This technique, known as "solvent focusing," uses the condensation of the solvent to form a narrow band of analytes at the head of the column, leading to sharper peaks.[9]

    • For 1-methoxytridec-5-ene: If you are using a common solvent like hexane (boiling point ~69 °C), a starting temperature of 40-50 °C is appropriate. Hold this temperature for 1-2 minutes to complete the focusing process, especially if using a splitless injection.[7]

  • Implement a "Scouting Gradient": To begin optimization, run a generic temperature program to locate the elution temperature of your analyte.[7] This provides a baseline chromatogram.

    • Scouting Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp Rate: 10 °C/min.

      • Final Temperature: 300 °C, hold for 5 minutes. (Ensure this does not exceed your column's maximum operating temperature).

  • Refine the Temperature Ramp Rate: The ramp rate is the most powerful tool for improving the resolution of peaks that elute during the temperature gradient.[4]

    • If peaks are too close together (insufficient resolution): Decrease the ramp rate. A slower ramp rate gives the analytes more time to interact with the stationary phase, enhancing separation.[1] Try reducing the rate in steps of 2-5 °C/min (e.g., from 10 °C/min to 8 °C/min or 5 °C/min).[4]

    • If peaks are very far apart (excessive resolution): Increase the ramp rate to shorten the analysis time.[4]

  • Set the Final Temperature and Hold Time: The final temperature should be sufficient to elute your analyte of interest and any other heavier compounds from the column.

    • Guideline: Set the final temperature about 20-30 °C above the temperature at which 1-methoxytridec-5-ene elutes during your scouting run.[7] A hold time of 2-5 minutes at this temperature will ensure that all components are eluted, preventing ghost peaks in subsequent runs.[4]

Question 2: "I'm observing peak fronting or tailing for 1-methoxytridec-5-ene. Is this a temperature programming issue?"

Answer:

While temperature can play a role, peak asymmetry (fronting or tailing) is more often caused by issues related to sample concentration, column health, or inlet setup.

  • Peak Tailing: This is often seen when active sites in the system (e.g., in the inlet liner or at the front of the column) interact undesirably with polar functional groups on the analyte.[9] It can also be caused by a poor column cut or incorrect column installation.[9]

    • Troubleshooting:

      • Check for Column Overload: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.

      • Inspect the Inlet: Replace the inlet liner and septum. Use a deactivated liner if you suspect active sites.

      • Column Maintenance: Trim 10-20 cm from the front of the column to remove any contamination or active sites that may have developed. Ensure you make a clean, 90-degree cut.

  • Peak Fronting: The most common cause of peak fronting is column overload, where too much sample is injected onto the column.[9][10] The stationary phase becomes saturated, and excess analyte molecules travel down the column faster, creating a "front."

    • Troubleshooting:

      • Reduce Sample Concentration: The most effective solution is to dilute your sample or decrease the injection volume.[10]

      • Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.

      • Check for Solvent Mismatch: In some cases, if the injection solvent is not compatible with the stationary phase, it can cause peak distortion that may resemble fronting. Ensure your solvent is appropriate for a 5% phenyl-type column.

The relationship between these issues and the optimization workflow is illustrated below.

Caption: Troubleshooting workflow for common GC peak shape issues.

Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature program for a semi-volatile compound like 1-methoxytridec-5-ene?

A robust starting point is essential for efficient method development. The following table provides a recommended initial program based on the principles discussed.

ParameterRecommended ValueRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm filmA standard dimension column providing a good balance of resolution and sample capacity.[1]
Stationary Phase 5% Phenyl-95% MethylpolysiloxaneMid-polarity phase suitable for a wide range of SVOCs, including those with ether and alkene groups.[4]
Carrier Gas Helium or HydrogenStandard inert carrier gases providing good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column to ensure good separation efficiency.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column, improving sensitivity.[7]
Initial Temp 50 °CLow enough to allow for solvent focusing (assuming a volatile solvent like hexane or dichloromethane).[9]
Initial Hold 2 minEnsures complete sample transfer from the inlet and sharp initial peaks.[7]
Ramp Rate 10 °C/minA standard "scouting" ramp rate to find the analyte's elution temperature quickly.[7]
Final Temp 300 °CHigh enough to elute the C14 analyte and clean the column of heavier contaminants.[7]
Final Hold 5 minEnsures the column is clean for the next injection, preventing carryover.[4]
Q2: How does the temperature ramp rate affect my separation?

The ramp rate directly influences both resolution and analysis time. The optimal rate is a balance between these two factors.[1]

  • Slower Ramps (<10 °C/min):

    • Effect: Increases the interaction time between the analyte and the stationary phase.

    • Result: Better resolution between closely eluting peaks.[1] The trade-off is a longer total run time.

  • Faster Ramps (>10 °C/min):

    • Effect: Decreases the interaction time. Analytes are pushed through the column more quickly.

    • Result: Shorter analysis time, but at the cost of decreased resolution.[8] Peaks will be sharper but closer together.

The logical relationship between ramp rate and chromatographic outcome is shown below.

G cluster_0 Ramp Rate Adjustment cluster_1 Chromatographic Outcome Ramp Ramp Rate Resolution Peak Resolution Ramp->Resolution Slower = Higher Ramp->Resolution Faster = Lower Time Analysis Time Ramp->Time Slower = Longer Ramp->Time Faster = Shorter

Caption: Effect of ramp rate on resolution and analysis time.

Q3: Can I use an isothermal (constant temperature) method for 1-methoxytridec-5-ene?

An isothermal method is generally not recommended for samples containing analytes with a wide range of boiling points, or when analyzing a semi-volatile compound in a complex matrix.[7]

  • If the isothermal temperature is set too low: 1-methoxytridec-5-ene will be retained for a very long time, resulting in a very broad peak and poor sensitivity.[2]

  • If the isothermal temperature is set too high: Lighter, more volatile contaminants in your sample will not be retained at all and will co-elute with the solvent front, making quantification impossible.[3]

Temperature programming provides the significant advantage of eluting all peaks with approximately the same width, which improves sensitivity and the ability to separate a larger number of components in a single run.[7]

References
  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • LCGC International. (2017). The Secrets of Successful Temperature Programming. [Link]

  • Agilent. GC Method Development. [Link]

  • LCGC International. (2015). Pragmatic Rules for GC Column Selection. [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

  • Testbook. Physical Properties of Alkenes:Melting & Boiling Point, Solubility. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Alkenes. [Link]

  • Chemistry LibreTexts. (2022). 2.5E: GC Parameters. [Link]

  • Science Ready. HSC Chemistry: Hydrocarbons, Alkanes, Alkenes and Alkynes. [Link]

  • Agilent. (2017). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. [Link]

  • Axion Labs. (2022). Front Tailing HPLC & GC Peaks. [Link]

  • Wikipedia. Higher alkane. [Link]

  • PubChem. Tridecane. [Link]

  • We CanFigureThisOut.org. (2018). Hydrocarbon boiling points. [Link]

  • VMSL. (2026). Temperature Programming. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 1-Methoxytridec-5-ene Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the most common synthetic bottlenecks encountered when preparing 1-methoxytridec-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the most common synthetic bottlenecks encountered when preparing 1-methoxytridec-5-ene —a 14-carbon lipidic ether featuring a critical C5–C6 double bond.

Because drug development and materials research demand high purity and specific stereochemistry, this guide evaluates the two most robust synthetic pathways: Route A (Wittig Olefination) and Route B (Alkyne Alkylation followed by Lindlar Reduction) .

Route A: Wittig Olefination Pathway

The Wittig reaction between 5-methoxypentyltriphenylphosphonium bromide and octanal is a direct route to 1-methoxytridec-5-ene. However, because the ylide is unstabilized, it is highly susceptible to moisture degradation and stereochemical scrambling.

WittigWorkflow Step1 1. Phosphonium Salt Formation (5-methoxypentyl bromide + PPh3) Step2 2. Ylide Generation (Deprotonation with NaHMDS/THF, -78°C) Step1->Step2 Step3 3. Aldehyde Addition (Octanal addition, warm to RT) Step2->Step3 Step4 4. Workup & Purification (Quench, extract, chromatography) Step3->Step4 Product 1-Methoxytridec-5-ene (Z/E Mixture) Step4->Product

Workflow for the Wittig olefination route to synthesize 1-methoxytridec-5-ene.

Validated Experimental Protocol
  • Preparation: Suspend 5-methoxypentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere.

  • Ylide Generation: Cool the suspension to -78 °C. Add NaHMDS (1.05 eq, 1M in THF) dropwise. Self-Validation Check: The solution must turn a deep, vibrant orange/red. Stir for 1 hour.

  • Coupling: Add octanal (1.0 eq) dropwise. The red color should gradually fade to a pale yellow as the ylide is consumed. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, concentrate the organic layer and triturate the residue with cold hexanes/diethyl ether (9:1). Filter the precipitated TPPO, concentrate the filtrate, and purify via silica gel chromatography.

Troubleshooting FAQs: Wittig Route

Q: My isolated yield is below 40%, and I recover a large amount of unreacted octanal. What is causing the incomplete conversion? A: This is a classic symptom of ylide hydrolysis. Unstabilized ylides are exceptionally hygroscopic. Even trace amounts of water in your THF or on your glassware will protonate the ylide, irreversibly converting it into 1-methoxypentane and TPPO. Actionable Fix: Ensure your phosphonium salt is dried under high vacuum at 60 °C for at least 12 hours prior to use. Use freshly titrated base and strictly anhydrous solvents. If the solution does not turn deep red upon base addition, your reagents are wet.

Q: The NMR shows a near 1:1 mixture of E and Z isomers, but my downstream application requires the pure Z-isomer. How can I improve selectivity? A: Mechanistically, unstabilized ylides favor the Z-alkene via an early, kinetically controlled oxaphosphetane transition state . However, if you are using a lithium-based base (like n-BuLi or LiHMDS), the lithium cations coordinate with the oxaphosphetane intermediate, lowering the energy barrier for cycloreversion and allowing equilibration to the thermodynamically more stable E-isomer. Actionable Fix: Switch to "salt-free" conditions by using sodium or potassium bases (NaHMDS or KHMDS) to preserve the kinetic Z-selectivity.

Route B: Alkyne Alkylation & Lindlar Reduction

For applications requiring >98% Z-stereoselectivity, the alkyne route is superior. It involves the SN2 alkylation of 5-methoxypent-1-yne with 1-bromooctane, followed by a controlled cis-semihydrogenation.

AlkyneWorkflow Step1 1. Acetylide Formation (5-methoxypent-1-yne + n-BuLi, -78°C) Step2 2. Alkylation (Add 1-bromooctane + DMPU, warm to RT) Step1->Step2 SN2 Coupling Step3 3. Lindlar Reduction (H2, Pd/CaCO3, Pb(OAc)2, Quinoline) Step2->Step3 Isolate Alkyne Product (Z)-1-Methoxytridec-5-ene (High Z-selectivity) Step3->Product cis-Hydrogenation

Alkyne alkylation and stereoselective Lindlar reduction workflow.

Validated Experimental Protocol
  • Alkylation: Dissolve 5-methoxypent-1-yne (1.0 eq) in a 4:1 mixture of anhydrous THF and DMPU. Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form the lithium acetylide. Add 1-bromooctane (1.1 eq). Warm to room temperature and stir overnight. Quench with water, extract with hexanes, and purify to isolate 1-methoxytridec-5-yne .

  • Lindlar Reduction: Dissolve the purified alkyne in methanol. Add Lindlar catalyst (5 wt% Pd on CaCO₃, poisoned with lead) and synthetic quinoline (2.0 eq relative to Pd).

  • Hydrogenation: Purge the flask with H₂ gas (1 atm via balloon). Stir vigorously at room temperature. Self-Validation Check: Monitor the reaction strictly by GC/MS or ¹H NMR every 30 minutes. Stop the reaction the moment the alkyne signal disappears.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Troubleshooting FAQs: Alkyne Route

Q: The alkylation step yields mostly unreacted 1-bromooctane and starting alkyne. Why isn't the coupling proceeding? A: The lithium acetylide anion is a strong base but a relatively poor nucleophile for long-chain primary alkyl halides due to tight ion-pairing and aggregation in pure THF. Actionable Fix: You must add a polar aprotic co-solvent like DMPU (N,N'-dimethylpropyleneurea) or HMPA. These additives solvate the lithium cation, breaking up the aggregates and drastically increasing the nucleophilicity of the acetylide, thereby favoring the desired SN2 pathway over unreactive stalling or E2 elimination.

Q: After the Lindlar reduction, my product contains 15–20% of the fully saturated alkane (1-methoxytridecane). How do I prevent over-reduction? A: Over-reduction occurs when the palladium catalyst is insufficiently poisoned, allowing the newly formed alkene to re-coordinate to the metal center and undergo further hydrogenation . Actionable Fix: The Lindlar catalyst relies on a delicate balance of Pb(OAc)₂ (built into the catalyst) and quinoline (added by you) to selectively block the most active Pd sites. Ensure you are adding fresh quinoline. Furthermore, Lindlar reductions are not "set and forget" reactions. You must strictly control the H₂ pressure to 1 atm and manually terminate the reaction the moment the starting material is consumed.

Quantitative Data Summary

The following table summarizes the expected outcomes and critical parameters for both synthetic routes to assist in your experimental planning.

ParameterRoute A: Wittig OlefinationRoute B: Alkyne Alkylation + Lindlar
Typical Isolated Yield 50–65%70–85% (Over two steps)
Stereoselectivity Moderate to High Z (80:20 to 95:5)Excellent Z (>98:2)
Key Impurities Triphenylphosphine oxide (TPPO), E-isomer1-methoxytridecane (over-reduction), unreacted alkyne
Primary Troubleshooting Focus Strict anhydrous conditions, salt-free base selectionCatalyst poisoning (quinoline), co-solvent (DMPU) usage
Scalability Good, but TPPO removal becomes tedious at scaleExcellent, highly amenable to multi-gram scale

References

  • Title: Reactivity and Selectivity in the Wittig Reaction: A Computational Study Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Optimization

Resolving co-elution issues of 1-methoxytridec-5-ene in gas chromatography

Answering the user's request.## Technical Support Center: Resolving Co-elution of 1-methoxytridec-5-ene in Gas Chromatography Welcome to the technical support center dedicated to addressing the specific challenge of co-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Resolving Co-elution of 1-methoxytridec-5-ene in Gas Chromatography

Welcome to the technical support center dedicated to addressing the specific challenge of co-elution when analyzing 1-methoxytridec-5-ene and related compounds by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals who encounter overlapping peaks that compromise data integrity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and resolve these common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and why is it a significant problem in my analysis?

Co-elution occurs when two or more compounds travel through the GC column at the same rate and, therefore, elute at the same time, appearing as a single, often distorted, peak.[1][2] This is a critical issue because it undermines the primary goal of chromatography: separation. When peaks co-elute, you lose the ability to accurately identify and quantify the individual components in your sample, leading to unreliable and erroneous results.[2]

Q2: How can I confirm that the peak distortion I'm seeing is due to co-elution of 1-methoxytridec-5-ene with an impurity?

While a perfectly symmetrical peak can still hide a co-eluting compound, visual inspection of the chromatogram is the first step.[2][3] Look for tell-tale signs of asymmetry, such as a "shoulder" on the peak, which is a more definitive indicator of co-elution than simple peak tailing.[2]

For definitive confirmation, especially if you are using a mass spectrometer (MS) as your detector, you can investigate the mass spectra across the peak:[1][2][3]

  • Examine the Mass Spectra: Acquire spectra from the beginning (upslope), apex, and end (downslope) of the peak.

  • Look for Inconsistencies: If the peak is pure, the mass spectra and the relative abundance of fragment ions should be consistent across the entire peak. If the spectra change, it confirms that multiple compounds are present.[3]

Q3: I've confirmed a co-elution issue. What are the foundational steps I should take before modifying my method?

Before making any changes to your chromatographic method, it is crucial to perform routine system maintenance to eliminate external variables. A clean and properly functioning GC system is paramount.[3]

  • Inlet Maintenance: Regularly replace the inlet liner, O-ring, and septum. An active or contaminated liner is a common source of peak tailing and distortion.[3]

  • System Bake-out: Perform a system bake-out to remove any contaminants that may have accumulated in the column or detector.

  • Column Installation: Ensure the column is properly cut and installed. A poor cut can cause turbulence in the carrier gas flow, leading to peak distortion.[3]

In-Depth Troubleshooting & Optimization Guide

If the co-elution issue persists after ensuring your system is clean and functioning correctly, the next step is to optimize the chromatographic method. This process involves a systematic evaluation of the GC column and method parameters.

Q4: How do I choose the right GC column to resolve 1-methoxytridec-5-ene from its isomers or impurities?

The stationary phase is the single most important factor governing selectivity—the ability of the column to differentiate between sample components.[4][5] The principle of "like dissolves like" is a good starting point; a non-polar compound like 1-methoxytridec-5-ene is best analyzed on a non-polar column.[5] However, to separate it from structurally similar isomers, a column with a different selectivity may be required.[4]

Column Selection Strategy:

  • Start with a Standard Non-Polar Phase: A 5% phenyl-methylpolysiloxane phase (e.g., DB-5, Elite-5) is an excellent general-purpose column and a good starting point.[4]

  • Increase Polarity for Better Selectivity: If co-elution persists, moving to a mid-polarity or even a polar stationary phase can resolve compounds with similar boiling points.[4] A polyethylene glycol (WAX) type column, for example, offers a very different selectivity due to its ability to interact with any subtle polarity differences.[6]

Table 1: Recommended GC Columns for Resolving Alkene Isomers

PolarityStationary Phase ExamplePrimary Interaction MechanismBest For...
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1)Van der Waals forcesSeparating compounds primarily by boiling point.[4]
Low-Polarity 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)Van der Waals, π-π interactionsGeneral purpose analysis, good starting point.
Mid-Polarity 50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17)Enhanced π-π interactions, induced dipolesSeparating aromatic compounds and isomers.
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX)Hydrogen bonding, dipole-dipole interactionsSeparating polar compounds and isomers with slight polarity differences.[6]

Decision Workflow for Column Selection

start Start: Co-elution Observed nonpolar_col Use a standard non-polar column (e.g., 5% Phenyl) start->nonpolar_col check_bp Are boiling points of co-eluting compounds very similar? midpolar_col Increase polarity: Try a mid-polarity column (e.g., 50% Phenyl) check_bp->midpolar_col  Yes end Resolution Achieved check_bp->end  No, resolved nonpolar_col->check_bp  Still co-eluting? polar_col Maximize selectivity difference: Use a polar WAX-type column midpolar_col->polar_col  Still co-eluting? polar_col->end start Co-elution Suspected (Peak Asymmetry/Shoulder) confirm Confirm with MS? (Varying Spectra across Peak) start->confirm maintenance Step 1: System Maintenance (Replace Liner, Septum, Ferrule) confirm->maintenance  Yes optimize_temp Step 2: Optimize Temperature Program (Lower Initial T, Reduce Ramp Rate) maintenance->optimize_temp  Problem Persists resolved Resolution Achieved maintenance->resolved optimize_col Step 3: Evaluate Column (Change Stationary Phase Polarity) optimize_temp->optimize_col  Problem Persists optimize_temp->resolved optimize_flow Step 4: Adjust Flow Rate (Optimize Linear Velocity) optimize_col->optimize_flow  Problem Persists optimize_col->resolved adjust_dims Step 5: Consider Column Dimensions (Longer Length, Narrower ID) optimize_flow->adjust_dims  Problem Persists optimize_flow->resolved adjust_dims->resolved

Caption: A systematic workflow for troubleshooting co-elution in GC.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 1-Methoxytridec-5-ene from Biological Tissues

Overview Welcome to the Technical Support Center for the extraction and analysis of 1-methoxytridec-5-ene (CAS: 93981-59-0). As a highly lipophilic ether lipid (LogP ≈ 5.30) that is often utilized for its fast-drying and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the extraction and analysis of 1-methoxytridec-5-ene (CAS: 93981-59-0). As a highly lipophilic ether lipid (LogP ≈ 5.30) that is often utilized for its fast-drying and fragrance-boosting properties, 1-methoxytridec-5-ene presents unique analytical challenges[1][2]. Its semi-volatile nature and strong hydrophobic binding to tissue matrices mean that traditional lipid extraction workflows often yield poor recoveries. This guide provides causality-driven troubleshooting and self-validating protocols to ensure scientific integrity and maximum extraction efficiency.

Frequently Asked Questions (Core Principles)

Q: Why is my recovery of 1-methoxytridec-5-ene so low (<40%) when using the standard Folch (Chloroform/Methanol) method? A: The loss is driven by two physical properties: solvent density and analyte volatility. In the Folch method, the lipid-rich chloroform layer forms at the bottom of the extraction tube, with a dense, coagulated protein disk separating it from the upper aqueous layer. Piercing this disk to retrieve the chloroform inevitably causes analyte loss and matrix contamination. Furthermore, 1-methoxytridec-5-ene has a low boiling point (61–76°C under specific conditions)[2]. The standard lipidomics practice of drying the chloroform extract under a nitrogen stream strips this semi-volatile compound right out of your sample.

Q: What is the recommended solvent system for this specific compound? A: We strongly recommend the [3]. MTBE has a low density (≈0.74 g/cm³), meaning the lipid-rich organic phase forms the upper layer[4]. This allows for automated, clean decanting without disturbing the protein pellet at the bottom[3].

Troubleshooting Guide: Addressing Common Bottlenecks

Issue 1: Emulsion Formation During Liquid-Liquid Extraction (LLE)

  • Cause: Biological tissues (especially liver or brain) contain high concentrations of endogenous surfactants (e.g., phospholipids) that stabilize emulsions between the aqueous and organic phases.

  • Solution: Ensure the exact ratio of MTBE:Methanol:Water is maintained at 10:3:2.5 (v/v/v). If an emulsion persists, increase the centrifugation speed to 10,000 × g for 10 minutes at 4°C to mechanically force phase separation.

Issue 2: Analyte Loss During the Concentration Phase

  • Cause: 1-methoxytridec-5-ene is highly volatile[2]. Evaporating the MTBE layer to complete dryness will result in near-total loss of the analyte.

  • Solution: Do not dry the sample completely. Concentrate the sample under a gentle nitrogen stream at 4°C to a minimal volume (e.g., 100 µL). Alternatively, bypass LLE entirely and use to capture the volatilized compound directly from the tissue homogenate[5].

Issue 3: Matrix-Induced Ionization Suppression in LC-MS/MS

  • Cause: Co-extracted tissue lipids (e.g., triglycerides) can suppress the ionization of 1-methoxytridec-5-ene in the mass spectrometer source.

  • Solution: Always incorporate a stable-isotope-labeled internal standard (SIL-IS) prior to homogenization to create a self-validating system. If using SPME, be aware that complex tissue matrices (lipids, salts) can alter the vapor pressure and partitioning of the analyte onto the fiber, requiring strict matrix-matched calibration curves[6].

Standardized Experimental Protocols

Protocol A: Optimized MTBE Liquid-Liquid Extraction (LLE)

Design Principle: This protocol uses a low-density organic solvent to prevent matrix carryover and avoids complete evaporation to preserve volatile lipids.

  • Self-Validation Setup : Weigh 50 mg of biological tissue into a homogenization tube. Spike the tissue with 10 µL of a known concentration of SIL-IS (e.g., D3-1-methoxytridec-5-ene) to monitor absolute recovery.

  • Homogenization : Add 225 µL of ice-cold Methanol. Homogenize thoroughly using bead-beating. Causality: Methanol precipitates proteins, disrupts lipid-protein binding, and quenches enzymatic degradation.

  • Extraction : Add 750 µL of MTBE. Vortex for 10 seconds and incubate on an orbital shaker at 4°C for 1 hour. Causality: The LogP 5.30 of 1-methoxytridec-5-ene ensures it partitions completely into the highly non-polar MTBE[1][3].

  • Phase Separation : Add 188 µL of MS-grade water. Vortex for 20 seconds. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection : Carefully pipette the upper MTBE layer (approx. 600 µL) into a new glass autosampler vial[3][4].

  • Analysis : Analyze directly via LC-MS/MS or GC-MS. Critical: Do not evaporate to dryness.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME)

Design Principle: Exploits the volatility of 1-methoxytridec-5-ene to extract it without organic solvents, eliminating matrix-induced ion suppression.

  • Sample Prep : Homogenize 50 mg of tissue in 1 mL of saturated NaCl solution and place in a 10 mL tightly sealed headspace vial. Causality: The "salting-out" effect decreases the solubility of the lipophilic analyte in the aqueous phase, driving it into the headspace.

  • Equilibration : Incubate the vial at 40°C for 15 minutes with continuous agitation.

  • Extraction : Expose a Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes. Causality: PDMS is a non-polar sorbent, perfectly matched for extracting highly lipophilic (LogP 5.30) and volatile compounds[1][5].

  • Desorption : Retract the fiber and insert it directly into the GC-MS injection port at 250°C for 3 minutes for thermal desorption[7].

Method Comparison Data

Extraction MethodSolvent / Sorbent SystemPhase CollectedEvaporation RiskMatrix InterferenceTypical Recovery of 1-Methoxytridec-5-ene
Folch (Legacy) Chloroform / MethanolLower (Bottom)High (Requires drying)High (Protein piercing)< 40%
MTBE (Optimized) MTBE / Methanol / WaterUpper (Top)Moderate (Partial drying)Low (Clean decanting)85 - 95%
HS-SPME (Volatile) PDMS Fiber (Headspace)Fiber (No solvent)None (Thermal desorb)Very Low90 - 98% (GC-MS only)

Extraction Workflow Visualization

ExtractionWorkflow Decision Matrix & Workflow for 1-Methoxytridec-5-ene Extraction Start Biological Tissue Sample (Contains 1-Methoxytridec-5-ene) Decision Select Analytical Approach Start->Decision LLE MTBE Liquid-Liquid Extraction (For Total Lipid Profiling) Decision->LLE High Throughput / LC-MS SPME Headspace SPME (For Volatiles Only) Decision->SPME High Sensitivity / GC-MS LLE_Step1 Homogenize in Methanol (Denatures Proteins) LLE->LLE_Step1 SPME_Step1 Homogenize in NaCl Solution (Salting-out effect) SPME->SPME_Step1 LLE_Step2 Add MTBE & Water (Analyte partitions to MTBE) LLE_Step1->LLE_Step2 LLE_Step3 Centrifuge & Collect UPPER Layer (Avoids Protein Pellet) LLE_Step2->LLE_Step3 SPME_Step2 Incubate with PDMS Fiber (Captures Volatiles) SPME_Step1->SPME_Step2 SPME_Step3 Thermal Desorption in GC-MS (Direct Analysis) SPME_Step2->SPME_Step3

Workflow for extracting 1-methoxytridec-5-ene based on analytical requirements.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. URL:[Link]

  • MetwareBio. (n.d.). MTBE vs. Chloroform–Methanol Lipid Extraction: Which Method Fits Your Lipidomics Workflow? Metware Biotechnology. URL: [Link]

  • Augusto, F., & Valente, A. L. P. (2002). Applications of solid-phase microextraction to chemical analysis of live biological samples. TrAC Trends in Analytical Chemistry, 21(6-7), 428-438. URL:[Link]

  • De Novo Biochem. (n.d.). Novo Alcohol Sub 2 Technical Data Sheet (METHOXYTRIDECENE). De Novo Biochem. URL: [Link]

  • Genie Ingredient Database. (n.d.). METHOXYTRIDECENE - Molecular Profile. Made By Genie. URL:[Link]

  • Ouyang, G., et al. (2011). Solid-Phase Microextraction Coupled to LC-ESI-MS/MS: Evaluation and Correction for Matrix-Induced Ionization Suppression/Enhancement for Pharmaceutical Analysis in Biological and Environmental Samples. Analytical Chemistry, 83(18), 7044–7052. URL:[Link]

  • Machiels, D., et al. (2011). A comparison of solid-phase microextraction (SPME) with simultaneous distillation–extraction (SDE) for the analysis of volatile compounds in heated beef and sheep fats. Murdoch University Research Portal. URL:[Link]

Sources

Optimization

Removing unreacted precursors and impurities from 1-methoxytridec-5-ene

Welcome to the Advanced Troubleshooting Portal for lipid and aliphatic ether synthesis. The purification of 1-methoxytridec-5-ene (C₁₄H₂₈O) presents unique challenges due to its non-polar aliphatic backbone, the presence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for lipid and aliphatic ether synthesis. The purification of 1-methoxytridec-5-ene (C₁₄H₂₈O) presents unique challenges due to its non-polar aliphatic backbone, the presence of an internal double bond, and its physicochemical similarities to common synthetic precursors 1.

Below are field-proven, causality-driven troubleshooting guides addressing the most critical bottlenecks encountered during its isolation.

Support Ticket #101: Severe TPPO Contamination Post-Wittig Olefination

User Query: I synthesized 1-methoxytridec-5-ene via a Wittig reaction. My crude mixture is heavily contaminated with triphenylphosphine oxide (TPPO). Standard silica column chromatography is failing due to co-elution and streaking. How can I remove it efficiently without running multiple columns?

Application Scientist Analysis (Causality): The Wittig reaction inherently generates stoichiometric amounts of TPPO . TPPO is highly polar due to its P=O bond, which acts as a strong hydrogen-bond acceptor. On standard silica gel, TPPO streaks extensively, often co-eluting with non-polar aliphatic ethers if the column is even slightly overloaded 2. To bypass chromatography entirely, we exploit the Lewis basicity of the phosphoryl oxygen. By introducing Zinc Chloride (ZnCl₂)—a Lewis acid—in a polar solvent like ethanol, a highly insoluble TPPO-ZnCl₂ coordination complex is formed 3. This forces the byproduct out of the solution, allowing for physical separation via simple filtration 4.

Self-Validating Protocol: ZnCl₂ Precipitation Workflow

  • Solvent Exchange: Concentrate the crude Wittig reaction mixture under reduced pressure to completely remove the reaction solvent (e.g., THF or DCM).

  • Dissolution: Dissolve the crude residue in a minimal volume of warm ethanol 2.

  • Complexation: Add a 1.8 M solution of ZnCl₂ in warm ethanol. Use exactly 2.0 equivalents of ZnCl₂ relative to the initial phosphonium ylide used in the reaction 4.

  • Precipitation: Stir the mixture at room temperature for 2 hours. A dense, white crystalline precipitate of the TPPO-ZnCl₂ complex will form.

  • Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of cold ethanol to ensure no product is trapped in the matrix 2.

  • Validation Step: Concentrate the filtrate. Dissolve a 5 mg aliquot in CDCl₃ and perform ³¹P NMR. The complete absence of a sharp singlet at ~29 ppm validates the total removal of TPPO.

WittigPurification Crude Crude Reaction Mixture (1-methoxytridec-5-ene + TPPO) Dissolve Dissolve in Ethanol Crude->Dissolve AddZnCl2 Add 1.8M ZnCl2 in EtOH Dissolve->AddZnCl2 Complex TPPO-ZnCl2 Complex (Insoluble Precipitate) AddZnCl2->Complex Filtration Vacuum Filtration Complex->Filtration Product Filtrate: 1-methoxytridec-5-ene (Concentrate & Purify) Filtration->Product Liquid Phase Discard Discard Solid Waste Filtration->Discard Solid Phase

Workflow for the chromatography-free removal of TPPO using Zinc Chloride precipitation.

Support Ticket #102: Removing Unreacted Precursors in Williamson Ether Synthesis

User Query: I synthesized 1-methoxytridec-5-ene via the Williamson ether synthesis using tridec-5-en-1-ol, sodium hydride (NaH), and methyl iodide (MeI). How do I remove the unreacted fatty alcohol and excess alkyl halide?

Application Scientist Analysis (Causality): The Williamson ether synthesis proceeds via an Sₙ2 mechanism 5. Because alkoxides are highly reactive, side reactions or incomplete conversions leave behind unreacted precursors 6. Unreacted methyl iodide is highly volatile and easily removed via evaporation. However, tridec-5-en-1-ol has a high boiling point and shares a long aliphatic chain with the product, making vacuum distillation difficult. Separation must rely on hydrogen bonding: the unreacted alcohol contains a hydroxyl group (H-bond donor), whereas the product ether is strictly an H-bond acceptor, resulting in a distinct retention factor (Rf) difference on silica gel 7.

Quantitative Data: Physicochemical Properties & Chromatographic Behavior

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity / TLC Rf (10% EtOAc/Hexane)Solubility
1-methoxytridec-5-ene 212.37~260 (est)~0.8 (Non-polar)Hexanes, Ether, DCM
Tridec-5-en-1-ol 198.35~270 (est)~0.3 (Polar, H-bonding)Ether, DCM, Alcohols
Methyl Iodide 141.9442.5N/A (Volatile)Most organic solvents
Mineral Oil (NaH dispersion)Mixture>300~1.0 (Highly non-polar)Hexanes, Toluene

Self-Validating Protocol: Liquid-Liquid Extraction & Silica Plug

  • Quenching: Carefully quench the crude reaction mixture with saturated aqueous NH₄Cl at 0°C to neutralize unreacted NaH and destroy any remaining alkoxide [[7]]().

  • Extraction: Extract the aqueous layer three times with methyl tert-butyl ether (MTBE) or dichloromethane (DCM) 7.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 45°C. This safely evaporates the volatile MeI.

  • Silica Plug: Load the concentrated oil onto a short silica gel column. Elute first with 100% hexanes to wash out the non-polar mineral oil.

  • Product Elution: Switch the eluent to 5% ethyl acetate in hexanes to elute the 1-methoxytridec-5-ene.

  • Validation Step: Spot fractions on a TLC plate and stain with KMnO₄. The product will appear as a fast-moving yellow spot (Rf ~0.8) against a purple background, well separated from the baseline-retained alcohol (Rf ~0.3).

Support Ticket #103: Resolving E/Z Isomeric Mixtures

User Query: My NMR shows a mixture of E and Z isomers of 1-methoxytridec-5-ene. Standard column chromatography does not separate them. How can I isolate the target stereoisomer?

Application Scientist Analysis (Causality): Standard silica gel cannot resolve E/Z isomers of aliphatic alkenes because their dipole moments and van der Waals interactions with the stationary phase are nearly identical. To separate them, you must use Argentation Chromatography (Silver Nitrate impregnated silica gel) 8. Silver ions (Ag⁺) act as electron acceptors, forming reversible coordination complexes with the π-electrons of the alkene 9. The Z-isomer (cis) has less steric hindrance around the double bond compared to the E-isomer (trans), allowing for a stronger, more stable interaction with the Ag⁺ ions. Consequently, the E-isomer elutes first, while the Z-isomer is retained longer on the column 10.

Self-Validating Protocol: Argentation Chromatography

  • Stationary Phase Preparation: Dissolve 10 g of AgNO₃ in a minimal amount of acetonitrile. Add 90 g of standard silica gel and mix thoroughly to create a 10% w/w AgNO₃-silica mixture 8.

  • Drying & Activation: Remove the solvent using a rotary evaporator in the dark (AgNO₃ is highly light-sensitive). Activate the impregnated silica in an oven at 110°C for 4 hours 8.

  • Column Packing: Pack the column using the activated AgNO₃-silica gel with 100% hexanes. Wrap the entire glass column in aluminum foil to prevent photo-degradation of the silver ions 8.

  • Loading and Elution: Load the isomeric mixture of 1-methoxytridec-5-ene. Elute with a very shallow polarity gradient (e.g., 0% to 2% diethyl ether in hexanes).

  • Validation Step: Monitor fractions using ¹H NMR. The vinylic protons of the E-isomer will exhibit a larger coupling constant (J ≈ 15 Hz) compared to the Z-isomer (J ≈ 10 Hz), confirming successful stereochemical resolution.

Argentation Mix E/Z-1-methoxytridec-5-ene Mixture Column AgNO3-Impregnated Silica Column Mix->Column AgComplex Ag+ Pi-Bond Complexation Column->AgComplex E_Isomer E-Isomer (Trans) Weaker Ag+ binding Elutes FIRST AgComplex->E_Isomer Fast Elution Z_Isomer Z-Isomer (Cis) Stronger Ag+ binding Elutes SECOND AgComplex->Z_Isomer Slow Elution

Mechanism of E/Z isomer separation via Argentation Chromatography based on pi-bond complexation.

References

  • [3] Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - NIH.gov - 3

  • Removing Triphenylphosphine Oxide - University of Rochester -

  • [2] Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions - BenchChem -2

  • [8] Technical Support Center: Purification of Branched Internal Alkynes - BenchChem -8

  • [4] How does one remove triphenylphosphine oxide from product? - ResearchGate - 4

  • [1] 1-methoxytridec-5-ene (C14H28O) - PubChemLite - 1

  • [10] Elucidation of double‐bond positions of polyunsaturated alkenes - NSF.gov - 10

  • [9] Silver nitrate-silica gel separation technique and its application in insect pheromones - NYXXB.cn - 9

  • [7] Alcohol to Ether using Williamson synthesis (O-Alkylation) - Organic-Synthesis.com - 7

  • [5] The Williamson Ether Synthesis - Master Organic Chemistry - 5

  • [6] Williamson Ether Synthesis reaction - BYJU'S - 6

Sources

Troubleshooting

Overcoming low volatility challenges in 1-methoxytridec-5-ene analysis

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatographic (GC) analysis of long-chain aliphatic ethers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub.

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatographic (GC) analysis of long-chain aliphatic ethers. 1-Methoxytridec-5-ene (C₁₄H₂₈O, MW 212.37) presents a classic analytical paradox: it is highly lipophilic (LogP ~5.3) and thermally stable, yet its high boiling point and low vapor pressure severely compromise peak integrity and system recovery in standard GC setups.

This guide moves beyond basic instrument manuals. Here, we dissect the causality behind peak broadening, injector discrimination, and carryover, providing self-validating protocols to ensure your data is both accurate and reproducible.

Diagnostic Workflow

G A Challenge: Low Volatility of 1-Methoxytridec-5-ene B Injector Discrimination & Thermal Degradation A->B D Peak Broadening & Late Elution A->D F System Carryover & Ghost Peaks A->F C Implement PTV Injection (Cold Trapping & Rapid Heat) B->C E HT-GC & Thin-Film Column (e.g., DB-5HT, 0.1 µm) D->E G Extended Bake-Out & Non-Polar Solvent Wash F->G

Logical troubleshooting workflow for low-volatility ether GC analysis.

Troubleshooting Guides

Q1: Why am I seeing severe peak tailing and broadening for 1-methoxytridec-5-ene, even at high oven temperatures? The Causality: 1-methoxytridec-5-ene is a highly lipophilic, long-chain ether. Standard thick-film columns (e.g., 0.25 µm or 0.5 µm) retain such low-volatility compounds too strongly. At the high temperatures required to elute them, the analyte spends excessive time partitioning in the stationary phase, leading to longitudinal diffusion and severe peak broadening. The Solution: Switch to a High-Temperature GC (HT-GC) setup using a thin-film column (e.g., 0.1 µm film thickness) . A thinner stationary phase drastically reduces mass transfer resistance, allowing the ether to elute faster and with a sharper peak shape. Ensure your carrier gas (Helium) is set to a constant flow of 1.2–1.5 mL/min to sweep the analyte efficiently.

Q2: My recovery rates are inconsistent, and I suspect injector discrimination. How do I fix this? The Causality: Standard split/splitless (S/SL) injectors held at isothermal high temperatures (e.g., 250–300°C) cause flash vaporization. For high-boiling compounds, this violent expansion leads to aerosol formation. The heavier droplets containing 1-methoxytridec-5-ene are disproportionately vented or lost in the liner, leading to unequal transfer to the column (discrimination) . The Solution: Implement Programmable Temperature Vaporizing (PTV) injection . Inject the sample "cold" to trap the analytes in the liner, then rapidly heat the injector to transfer the volatilized ether onto the column quantitatively.

Q3: I am experiencing carryover between runs. Blank injections show a residual 1-methoxytridec-5-ene peak. What is the mechanism, and how do I eliminate it? The Causality: Due to its low volatility and high lipophilicity, 1-methoxytridec-5-ene readily condenses in microscopic cold spots within the flow path (e.g., the base of the injector, gold seal, or MS transfer line). Furthermore, if you are using polar wash solvents (like methanol), they fail to dissolve the residual non-polar ether in the syringe . The Solution:

  • Increase the MS transfer line temperature to 320°C to prevent condensation.

  • Institute a post-run bake-out: hold the GC oven at 320°C for 5–10 minutes at the end of every run.

  • Switch your autosampler wash solvents to non-polar, high-boiling options (e.g., Hexane or Heptane followed by Ethyl Acetate).

Step-by-Step Methodologies

Protocol A: Self-Validating PTV Injection Setup for Long-Chain Ethers

This protocol utilizes cold trapping to eliminate discrimination, ensuring the mass injected equals the mass transferred.

  • Liner Selection: Install a deactivated, baffled glass liner (or one lightly packed with deactivated glass wool) to provide a high surface area for trapping the liquid sample.

  • Initial Conditions: Set the PTV initial temperature to 10°C below the boiling point of your sample solvent (e.g., 50°C if using Hexane).

  • Injection: Inject 1.0 µL of the sample at a controlled, slow rate (e.g., 5–10 µL/sec) to prevent sample bounce-back.

  • Analyte Transfer: Ramp the PTV temperature at the maximum allowable rate (e.g., 12–14°C/sec) to 320°C. Hold this temperature for 5 minutes to ensure the complete transfer of 1-methoxytridec-5-ene to the head of the GC column .

  • System Validation (Self-Check): Run a 5-point calibration curve. If the response factor (Area/Concentration) drops by more than 5% at the highest concentration, your transfer hold time is insufficient. Increase the 320°C hold time by 2 minutes until the response factor stabilizes.

Protocol B: HTGC-MS Method Optimization
  • Column Installation: Install a high-temperature stable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm ID × 0.1 µm film) .

  • Oven Programming:

    • Initial: 60°C (hold 1 min) to focus the analyte.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 10°C/min to 320°C (hold 5 min for bake-out).

  • MS Parameters: Set the Electron Ionization (EI) source to 250°C and the quadrupole to 150°C. Monitor the specific m/z fragments for 1-methoxytridec-5-ene (e.g., molecular ion m/z 212, alongside prominent hydrocarbon/ether cleavage fragments).

  • System Validation (Self-Check): Monitor column bleed by extracting m/z 207 and 281. If the baseline bleed exceeds 10% of your lowest standard's peak height at 320°C, the column requires re-conditioning (bake at 330°C for 2 hours with carrier gas flowing).

Quantitative Method Comparison

Summarizing the shift from standard protocols to an optimized low-volatility workflow:

ParameterStandard GC-MS (S/SL)Optimized HT-GC/PTV MethodMechanistic Rationale
Injection Mode Splitless, Isothermal 250°CPTV, Cold Trapping (50°C to 320°C)Prevents thermal degradation and high-boiling aerosol discrimination.
Column Film 0.25 µm0.10 µmReduces mass transfer resistance, sharpening peaks.
Carrier Gas 1.0 mL/min1.5 mL/min (Constant Flow)Accelerates elution, minimizing longitudinal diffusion.
Transfer Line 250°C320°CPrevents condensation of the C₁₄ ether before entering the MS.
Wash Solvent Methanol / WaterHexane / Ethyl AcetateMatches the non-polar lipophilicity of 1-methoxytridec-5-ene.

Frequently Asked Questions (FAQs)

FAQ 1: Does 1-methoxytridec-5-ene require derivatization prior to GC analysis? Answer: No. Unlike alcohols or carboxylic acids that possess active hydrogen atoms leading to strong hydrogen bonding and column adsorption, 1-methoxytridec-5-ene is an ether. The ether oxygen is sterically hindered and lacks an active proton . Therefore, silylation (e.g., using BSTFA) or alkylation is unnecessary. The low volatility is purely a function of its long hydrocarbon chain, which is best addressed by thermal and column optimization (HT-GC) rather than chemical derivatization.

FAQ 2: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) instead of GC-MS for this compound? Answer: While LC-MS is excellent for polar, non-volatile compounds, 1-methoxytridec-5-ene lacks easily ionizable functional groups (like basic amines or acidic protons) required for efficient Electrospray Ionization (ESI) . Atmospheric Pressure Chemical Ionization (APCI) could be attempted, but GC-MS with Electron Ionization (EI) remains the gold standard for non-polar, long-chain aliphatic ethers due to predictable fragmentation patterns and superior chromatographic resolution.

FAQ 3: How do I handle matrix interferences if extracting from biological or environmental samples? Answer: For complex matrices containing macromolecules (e.g., lipids or proteins), direct liquid injection will rapidly foul the GC inlet and column. Utilize Gel Permeation Chromatography (GPC) for cleanup, or employ Solid Phase Microextraction (SPME) . SPME coupled with a heated headspace (Dynamic Headspace - DHS) can selectively extract the semi-volatile ether while leaving non-volatile matrix components behind, significantly extending your column's lifespan.

References

  • Genie Ingredient Database. "METHOXYTRIDECENE - Molecular Profile." Made By Genie. URL:[Link]

  • Janssen, H.G. "Analysis low volatility samples using high temperature PTV injection." GL Sciences Application Note No. 005. URL: [Link]

  • Shimadzu Corporation. "A Guide to GCMS Sample Introduction Systems: Choosing the best system for your analysis." Shimadzu. URL: [Link]

  • Revista de Chimie. "PTV In Situ Derivatization of Several Acidic Herbicides Using a Newly Developed GC-MS/MS Method." Revista de Chimie. URL:[Link]

  • ResearchGate. "Analysis of low-volatility pesticides in cabbage by high temperature comprehensive two-dimensional gas chromatography." ResearchGate. URL:[Link]

  • VUP. "Application of high-temperature GC-MS for simultaneous identification and quantification of glycosidic forms of iridoids and flavonoids in plant samples." VUP. URL: [Link]

Optimization

Minimizing sample degradation of 1-methoxytridec-5-ene during mass spectrometry

Welcome to the Technical Support Center for Advanced Mass Spectrometry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical vulnerabilities of 1-methoxytridec-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Mass Spectrometry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical vulnerabilities of 1-methoxytridec-5-ene ( C14​H28​O ).

Because this molecule contains both an aliphatic ether linkage and a mid-chain alkene, it is highly susceptible to gas-phase oxidation, in-source fragmentation, and thermal degradation. This guide will explain the causality behind these degradation pathways and provide self-validating protocols to ensure the structural integrity of your analyte.

Understanding the Degradation Pathways

Before adjusting your instrument parameters, it is critical to understand why 1-methoxytridec-5-ene degrades. The diagram below illustrates the three primary degradation mechanisms encountered during LC-MS and GC-MS workflows.

degradation_mechanisms Parent 1-methoxytridec-5-ene [M+H]+ m/z 213 ISF In-Source Fragmentation (Ether Cleavage) Parent->ISF High Cone Voltage Oxidation In-Source Oxidation (Alkene Epoxidation) Parent->Oxidation Corona Discharge / ROS Thermal Thermal Degradation (GC Injector) Parent->Thermal High Temp (>250°C) FragProduct Loss of Methanol (-32 Da) m/z 181 ISF->FragProduct OxProduct Epoxide Formation (+16 Da) m/z 229 Oxidation->OxProduct ThermProduct Double Bond Isomerization Shifted RT Thermal->ThermProduct

Fig 1: Primary degradation pathways of 1-methoxytridec-5-ene during mass spectrometry.

Section 1: Electrospray Ionization (ESI) Troubleshooting

Q1: Why does 1-methoxytridec-5-ene show a prominent m/z 181 peak instead of the expected parent ion at m/z 213 in ESI+? Causality: You are observing In-Source Fragmentation (ISF). Aliphatic ethers are highly susceptible to homolytic and heterolytic cleavage[1]. In the intermediate pressure region of the mass spectrometer (between the sampling cone and the skimmer), ions are accelerated by the declustering potential (cone voltage). If this voltage is too high, the kinetic energy of the ions converts into internal vibrational energy upon collision with residual nitrogen gas. This energetic collision breaks the weak C-O bond, resulting in the neutral loss of methanol (32 Da) and shifting the primary signal from m/z 213 to m/z 181. Solution: Lower your cone voltage/declustering potential by 30-50%.

Q2: I am seeing unexpected +16 Da (m/z 229) and +32 Da (m/z 245) peaks. What is causing this? Causality: Your C5-C6 alkene is undergoing gas-phase in-source oxidation. High capillary voltages (>3.5 kV) can induce a micro-corona discharge at the ESI emitter tip. This discharge ionizes atmospheric oxygen or solvent water, generating reactive oxygen species (ROS) such as ozone ( O3​ ) or hydroxyl radicals ( OH∙ )[2]. These ROS electrophilically attack the π -bond of 1-methoxytridec-5-ene, resulting in epoxidation (+16 Da) or dihydroxylation (+32 Da). Solution: Reduce the capillary voltage to < 2.8 kV, lower the source temperature, and ensure your desolvation gas is high-purity nitrogen (>99.999%) to minimize oxygen presence.

Section 2: GC-MS Thermal Degradation

Q3: How can I prevent thermal degradation and retention time shifts during GC-MS analysis? Causality: In GC-MS, the injection port is typically held at 250–300 °C to ensure rapid volatilization. However, prolonged exposure to these temperatures—especially in the presence of active silanol (-SiOH) sites in a dirty or degraded glass liner—catalyzes the thermal isomerization of the double bond (causing isobaric retention time shifts) and thermal cracking of the ether[3]. Solution:

  • Use a highly deactivated, single-taper glass liner with glass wool.

  • Lower the injector temperature to 200–220 °C.

  • Alternatively, utilize Programmable Temperature Vaporization (PTV) injection, introducing the sample at 40 °C and rapidly heating it to transfer the analyte without prolonged thermal stress.

Section 3: Advanced Stabilization via Silver Adduct Formation

If soft-ionization tuning is insufficient, chemical derivatization via Silver Ion ( Ag+ ) cationization is the gold standard for stabilizing alkenes in MS[4].

Causality: Silver ions act as soft Lewis acids and form highly stable charge-transfer complexes with the π -electrons of the alkene[5]. Because the silver ion localizes the charge and shields the double bond, it prevents corona-induced oxidation and drastically reduces the internal energy available for ether cleavage, enhancing overall sensitivity.

silver_adduct Step1 Prepare Mobile Phase Add 0.1 mM AgNO3 Step2 ESI-MS Analysis Positive Ion Mode Step1->Step2 LC Infusion Step3 Detect[M+107Ag]+ m/z 319 Step2->Step3 Complexation Step4 Detect[M+109Ag]+ m/z 321 Step2->Step4 Complexation

Fig 2: Workflow for stabilizing alkenes using silver ion (Ag+) adduct formation in ESI-MS.

Self-Validating Protocol: Silver-Doped ESI-MS

This protocol is a self-validating system; the success of the stabilization is proven by a distinct isotopic signature in the resulting spectra.

Step 1: Reagent Preparation Prepare a 0.1 mM solution of Silver Nitrate ( AgNO3​ ) in LC-MS grade Methanol. Store in an amber vial to prevent photo-degradation. Step 2: System Introduction Introduce the dopant post-column via a zero-dead-volume T-piece at a flow rate of 5 µL/min. Do not pump silver solutions through your primary LC column to avoid stationary phase contamination. Step 3: MS Parameter Adjustment Operate the MS in positive ESI mode. Crucially, reduce the capillary voltage to 2.5 kV. High voltages will reduce Ag+ to elemental Ag0 , plating the inside of your emitter and destroying the signal. Step 4: Self-Validation Check Monitor the mass spectrum for the characteristic isotopic doublet of silver. Natural silver exists as 107Ag (51.8%) and 109Ag (48.2%). A successful intact complexation will present as twin peaks at m/z 319 and m/z 321 in a ~1:1 ratio. If you see this doublet, you have successfully preserved the structural integrity of the alkene.

Quantitative Summary of MS Parameters

The table below summarizes the causality between specific MS parameters and the resulting mass shifts for 1-methoxytridec-5-ene.

ParameterConditionPrimary Degradation ModeTarget m/z ShiftCausality
Cone Voltage > 40 VIn-Source Fragmentation213 181 (-32 Da)Collisional activation causing neutral loss of methanol.
Capillary Voltage > 3.5 kVIn-Source Oxidation213 229 (+16 Da)Corona discharge generating ROS that epoxidize the alkene.
GC Injector Temp > 250 °CThermal IsomerizationShifted RT (Isobaric)Silanol-catalyzed double bond migration at high heat.
Ag+ Doping 0.1 mMAnalyte Stabilization213 319 / 321 π -bond complexation localizes charge, preventing cleavage.

References

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry Rapid Communications in Mass Spectrometry URL: [Link]

  • Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization Analytical Chemistry URL:[Link]

  • Temporal changes in thirdhand cigarette smoke film composition and oxidation of co-existing surface film chemicals Environmental Science: Processes & Impacts URL:[Link]

  • Enhanced detection of olefins using ambient ionization mass spectrometry: Ag+ adducts of biologically relevant alkenes Analytical and Bioanalytical Chemistry URL:[Link]

  • Quantification Challenges in Polymer Analysis in Urban Runoff and Wastewater using Pressurized Liquid Extraction and Double-Shot Pyrolysis-Gas Chromatography-Mass Spectrometry Analytical Chemistry URL:[Link]

Sources

Troubleshooting

Adjusting mobile phase gradients for 1-methoxytridec-5-ene HPLC analysis

Technical Support Center: HPLC Gradient Optimization for 1-Methoxytridec-5-ene Analysis Welcome to the Advanced Chromatography Technical Support Center. This guide is specifically engineered for researchers and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Gradient Optimization for 1-Methoxytridec-5-ene Analysis

Welcome to the Advanced Chromatography Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the high-performance liquid chromatography (HPLC) analysis of 1-methoxytridec-5-ene (C₁₄H₂₈O).

Because 1-methoxytridec-5-ene is a highly lipophilic aliphatic ether lacking a conjugated π-electron system, it does not possess a strong UV chromophore. Consequently, traditional UV/Vis detection is inadequate. Analysts must rely on universal, mass-sensitive, aerosol-based detectors such as the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD)[1][2]. While these detectors are powerful, coupling them with the aggressive mobile phase gradients required to elute highly non-polar lipids introduces complex physical challenges, primarily baseline drift and variable response factors[3][4].

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my baseline drift upward significantly as the gradient progresses from 50% to 100% Acetonitrile? A: This is a physical phenomenon inherent to nebulizer-based detectors, not a chemical impurity. As the proportion of the organic solvent (Acetonitrile or Methanol) increases during the gradient, the surface tension and viscosity of the mobile phase decrease. This improves the nebulization efficiency within the CAD or ELSD, creating smaller, more uniform aerosol droplets. The detector registers this increased efficiency as a rising background signal[3][4].

Q2: How does this changing nebulization efficiency affect the quantitation of 1-methoxytridec-5-ene? A: Because the detector's response is dependent on the organic content of the mobile phase at the exact moment of elution, analytes eluting later in the gradient (at higher organic percentages) will show an artificially inflated peak area compared to those eluting earlier[4]. For a highly retained compound like 1-methoxytridec-5-ene, this leads to significant errors in estimated quantity unless an inverse gradient is applied to normalize the eluent composition before it reaches the detector[3].

Q3: I am experiencing peak broadening and excessive retention times (>20 minutes). How should I adjust the analytical gradient? A: 1-methoxytridec-5-ene is a 13-carbon chain ether, making it extremely hydrophobic. It interacts strongly with the hydrophobic alkyl chains of a standard C18 stationary phase. To sharpen the peak and reduce retention time, you must increase the elution strength rapidly. Start your gradient at a minimum of 60% organic modifier and utilize a steep ramp to 100% organic within 5–7 minutes, followed by an isocratic hold to ensure complete column clearance[5][6].

Section 2: Experimental Protocols & Workflows

Protocol 1: Dual-Gradient (Inverse Gradient) Setup for Uniform CAD/ELSD Response

Causality: To eliminate baseline drift and ensure that the response factor for 1-methoxytridec-5-ene remains constant regardless of its retention time, the total solvent composition entering the nebulizer must remain static. This is achieved by delivering a secondary, inverted solvent stream post-column[3][4].

Step-by-Step Methodology:

  • System Configuration: Configure a UHPLC system with two independent binary or quaternary pumps. Pump 1 will serve as the Analytical Pump (connected to the autosampler and column). Pump 2 will serve as the Make-up Pump.

  • Post-Column Plumbing: Install a low-dead-volume T-piece mixer immediately after the C18 column outlet. Connect the output of Pump 2 to the second inlet of the T-piece. Connect the outlet of the T-piece directly to the CAD/ELSD inlet.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS Grade Water with 2 mM Ammonium Acetate (Strictly use volatile buffers to prevent nebulizer clogging)[7].

    • Solvent B: LC-MS Grade Acetonitrile.

  • Gradient Synchronization: Program Pump 2 to run the exact mathematical inverse of Pump 1 at the identical flow rate (See Table 1).

  • Self-Validation Check: To verify that the system is functioning correctly, run a "Zero-Injection Blank" with the inverse gradient active. Validation Logic: If the baseline remains perfectly flat, the physical nebulization variance has been successfully neutralized. If baseline drift persists, the root cause is chemical (e.g., column bleed or contaminated Solvent B), dictating that the analyst must replace the solvents or wash the column.

G Pump1 Analytical Pump (Gradient: 60% -> 100% B) Injector Autosampler (1-methoxytridec-5-ene) Pump1->Injector Analytical Flow Column C18 RP Column (Separation) Injector->Column Sample + Mobile Phase TPiece Post-Column T-Piece Mixer Column->TPiece Eluent (Variable %B) Pump2 Make-up Pump (Inverse: 40% -> 0% B) Pump2->TPiece Inverse Flow Detector CAD / ELSD (Mass Sensitive) TPiece->Detector Constant %B to Nebulizer

Caption: Dual-pump inverse gradient HPLC architecture for stable CAD/ELSD baseline.

Section 3: Quantitative Data & Method Parameters

To successfully execute the inverse gradient protocol for 1-methoxytridec-5-ene, the pump programs must be perfectly mirrored. Table 1 outlines the synchronized gradient profile required to maintain a constant 50/50 (A/B) ratio entering the detector.

Table 1: Synchronized Analytical and Inverse Gradient Program

Time (min)Pump 1 (Analytical) %BPump 2 (Make-up) %BPump 1 FlowPump 2 FlowTotal %B to Detector
0.060%40%0.4 mL/min0.4 mL/min50%
1.060%40%0.4 mL/min0.4 mL/min50%
6.0100%0%0.4 mL/min0.4 mL/min50%
9.0100%0%0.4 mL/min0.4 mL/min50%
9.160%40%0.4 mL/min0.4 mL/min50%
12.060%40%0.4 mL/min0.4 mL/min50%

Note: The total flow rate entering the detector is 0.8 mL/min, which is well within the optimal nebulization range for modern CAD and ELSD systems.

Table 2: Optimized Detector Settings for Lipophilic Ethers [1][6]

ParameterRecommended SettingRationale for 1-methoxytridec-5-ene
Evaporation Temp 35 °C – 40 °CPrevents thermal degradation or volatilization of the semi-volatile ether.
Nebulizer Temp 30 °C – 40 °CEnsures stable aerosol formation without premature solvent boiling.
Gas Pressure (N₂) 3.5 – 3.6 barProvides optimal droplet shearing for high-organic mobile phases.
Data Rate / Filter 10 Hz / 2.0 sSmooths high-frequency noise inherent to aerosol detection.

Section 4: Troubleshooting Logic

When optimizing the gradient for 1-methoxytridec-5-ene, analysts must systematically isolate chemical retention issues from physical detection issues. Follow the logic tree below to diagnose and resolve poor chromatography.

Troubleshooting Start Analyze 1-methoxytridec-5-ene Q1 Is the baseline drifting during the gradient? Start->Q1 A1_Yes Check Buffer Volatility (Use Formate/Acetate) Q1->A1_Yes Yes A1_No Check Peak Shape Q1->A1_No No Q2 Still drifting after buffer optimization? A1_Yes->Q2 Q3 Is the peak broad or eluting too late? A1_No->Q3 A2_Yes Implement Inverse Gradient Post-Column Q2->A2_Yes Yes Q2->Q3 No A3_Yes Increase Final %B to 100% & Steepness Q3->A3_Yes Yes A3_No Method Optimized Q3->A3_No No

Caption: Decision tree for resolving baseline drift and retention issues in lipid HPLC.

References

  • Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection, lcms.cz.
  • Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection - Agilent, agilent.com.
  • Determination of Polymerized Triglycerides by High Pressure Liquid Chromatography and Corona Veo Charged Aerosol Detector, imtakt.com.
  • Material Identification by HPLC with Charged Aerosol Detection | LCGC International, chromatographyonline.com.
  • Universal Response in Liquid Chromatography Using Charged Aerosol Detection | Analytical Chemistry, acs.org.
  • High-throughput and sensitive HPLC analysis of lipids used in LNP formulations with evaporative light scattering detection, lcms.cz.
  • HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection, advancingrna.com.

Sources

Optimization

Technical Support Center: Troubleshooting Signal-to-Noise Ratio (SNR) for 1-Methoxytridec-5-ene Detection

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve sensitivity and limit-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve sensitivity and limit-of-detection (LOD) issues when analyzing 1-methoxytridec-5-ene (C₁₄H₂₈O).

1-methoxytridec-5-ene is a semi-volatile, long-chain aliphatic ether. Due to its specific boiling point and ether linkage, trace-level quantification via Gas Chromatography-Mass Spectrometry (GC-MS) often suffers from poor Signal-to-Noise Ratios (SNR). Troubleshooting SNR is a mathematical exercise: you must either increase the numerator (Analyte Signal) or decrease the denominator (Background Noise) [1].

Diagnostic Workflow

Before altering your instrument parameters, use the logical workflow below to isolate whether your SNR issue is driven by signal loss or excessive background noise.

SNRTroubleshooting Start SNR < 10 for 1-methoxytridec-5-ene Analyze Analyze GC-MS Chromatogram Start->Analyze LowSig Low Analyte Signal (Numerator Issue) Analyze->LowSig Peak Height < Expected HighNoise High Background Noise (Denominator Issue) Analyze->HighNoise Baseline > Expected Inlet Replace Inlet Liner & Septum LowSig->Inlet Peak Tailing/Loss SIM Optimize SIM Dwell Time & Ion Selection LowSig->SIM Poor Ion Yield Bleed Bake Out Column Check Gas Purity HighNoise->Bleed Siloxane Peaks SPE Implement SPE Sample Clean-up HighNoise->SPE Matrix Interference

GC-MS SNR Troubleshooting Workflow for 1-methoxytridec-5-ene.

Troubleshooting FAQs

Q1: Why is the signal intensity of 1-methoxytridec-5-ene dropping over consecutive injections? Causality: This is a classic symptom of inlet discrimination and active sites. As matrix residue builds up in the GC inlet, it creates active silanol groups. The ether linkage in 1-methoxytridec-5-ene is highly susceptible to hydrogen bonding and thermal degradation at these active sites, leading to peak tailing and a reduction in the absolute signal reaching the detector[2]. Self-Validating Protocol: Inject a standard mix of straight-chain alkanes (C10–C20) spiked with 1-methoxytridec-5-ene. Because alkanes lack functional groups, they will not interact with active silanols. If the alkane peaks remain sharp and symmetrical while the ether peak diminishes or tails, the root cause is definitively an active inlet. Solution: Replace the inlet liner with a freshly deactivated, ultra-inert single-taper liner. Ensure your injection mode is set to "Splitless" with a minimum 1-minute hold time to maximize the transfer of this semi-volatile compound onto the column[3].

Q2: How can I reduce high background noise that is masking the 1-methoxytridec-5-ene peak? Causality: High baseline noise (the denominator in SNR) is generally caused by either column bleed (degradation of the polysiloxane stationary phase) or co-extracted matrix lipids[1]. In full SCAN mode, the mass spectrometer integrates all this chemical noise, artificially inflating the baseline and destroying your LOD[4]. Solution: First, verify carrier gas purity; oxygen and moisture degrade the stationary phase, causing siloxane bleed (visible as m/z 207 and 281). Use high-purity Helium (≥99.999%) with inline oxygen traps. Second, implement a Solid-Phase Extraction (SPE) clean-up step (detailed below) to physically remove matrix interferences before injection[1].

Q3: What GC-MS acquisition strategy maximizes the SNR for this specific ether? Causality: Full SCAN mode spends milliseconds scanning across hundreds of m/z values, most of which are empty or filled with background noise. Selected Ion Monitoring (SIM) focuses the quadrupole's dwell time exclusively on the fragments generated by 1-methoxytridec-5-ene, vastly improving ion counting statistics and eliminating off-target noise[4]. Under Electron Ionization (EI), the methoxy group undergoes predictable α -cleavage. Solution: Switch your MS acquisition from SCAN to SIM. Target m/z 45 (the base peak for terminal methoxy groups, [CH₃-O=CH₂]⁺) as your primary quantifier ion. Use m/z 55 (allylic cleavage from the alkene chain) and m/z 180 (M-32, loss of methanol) as qualifier ions.

Quantitative Method Optimization Summary

To provide a clear benchmark for your method development, the table below summarizes the expected quantitative improvements when transitioning from a standard GC-MS protocol to an optimized trace-analysis protocol for 1-methoxytridec-5-ene.

ParameterStandard MethodOptimized MethodQuantitative Impact on SNR
Injection Mode Split (1:20 ratio)Splitless (1.0 min hold)10x – 20x Signal Increase[3]
Column ID 0.32 mm0.25 mm2x – 5x Signal Increase (Sharper peaks)[3]
MS Acquisition Full SCAN (m/z 40–400)SIM (m/z 45, 55, 180)50x – 100x Signal Increase[4]
Sample Prep Direct "Dilute & Shoot"LLE + Silica SPE Clean-up5x – 10x Noise Reduction[1]
Experimental Protocol: LLE & SPE Clean-up for 1-Methoxytridec-5-ene

To achieve the noise reduction metrics listed above, meticulous sample preparation is required[1]. This self-validating protocol utilizes Liquid-Liquid Extraction (LLE) followed by normal-phase Solid-Phase Extraction (SPE) to isolate the non-polar ether from complex biological or environmental matrices.

Phase 1: Liquid-Liquid Extraction (LLE)

  • Quenching & Extraction: Transfer 1.0 mL of the aqueous sample into a solvent-rinsed glass centrifuge tube. Add 2.0 mL of LC-MS grade Hexane. (Note: Avoid plastics, as plasticizers like phthalates will leach and create massive background noise).

  • Partitioning: Vortex vigorously for 2 minutes to drive the highly lipophilic 1-methoxytridec-5-ene into the upper hexane layer.

  • Separation: Centrifuge at 3000 rpm for 5 minutes at 4°C. Carefully transfer the upper organic layer to a clean glass vial using a glass Pasteur pipette.

Phase 2: Solid-Phase Extraction (SPE) Clean-up 4. Conditioning: Mount a 500 mg Silica SPE cartridge onto a vacuum manifold. Condition the sorbent by passing 3.0 mL of Hexane through the bed. Do not let the bed dry. 5. Loading: Load the hexane extract onto the cartridge. At this polarity, 1-methoxytridec-5-ene will pass through or bind very weakly, while polar matrix components (phospholipids, proteins) will bind tightly to the silica. 6. Elution: Elute the target analyte using 2.0 mL of a Hexane:Ethyl Acetate mixture (95:5, v/v). Collect the eluate in a silanized glass vial. 7. Concentration: Evaporate the eluate under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature until exactly 100 µL remains. (Caution: Do not evaporate to total dryness, or the semi-volatile ether will be lost). 8. Validation Step: Before injecting your sample, inject a 100 µL Hexane blank. Verify that the baseline noise in SIM mode at m/z 45 is < 10 counts. If the blank is clean, proceed with sample injection.

References
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry Source: Organomation URL
  • Methods For Improving Sensitivity in Gas Chromatography (GC)
  • Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity)
  • Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-methoxytridec-5-ene with 1-methoxydecane in chemical ecology

An In-Depth Chemical Ecology Comparison: 1-Methoxytridec-5-ene vs. 1-Methoxydecane As chemical ecology advances, the nuanced roles of volatile organic compounds (VOCs) in mediating inter- and intra-species interactions h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Chemical Ecology Comparison: 1-Methoxytridec-5-ene vs. 1-Methoxydecane

As chemical ecology advances, the nuanced roles of volatile organic compounds (VOCs) in mediating inter- and intra-species interactions have become a focal point for drug development, pest management, and agricultural biotechnology. Among these, aliphatic methyl ethers represent a fascinating class of semiochemicals.

This guide provides an objective, data-driven comparison of two distinct methyl ethers: 1-methoxytridec-5-ene and 1-methoxydecane . By contrasting a long-chain unsaturated ether with a mid-chain saturated ether, we can uncover how subtle structural variations dictate their ecological functions, volatility, and receptor-binding specificities.

Structural Causality and Ecological Function

The ecological utility of a semiochemical is intrinsically linked to its molecular geometry and physicochemical properties.

1-Methoxydecane (C₁₁H₂₄O) is a saturated, straight-chain ether. Its highly hydrophobic decane backbone, paired with a slightly polar methoxy head, makes it an excellent solvent and barrier molecule. In chemical ecology, it has been prominently identified in the defensive secretions of the Thai millipede Orthomorpha communis, where it acts as a cuticular "raincoat compound" to prevent desiccation and solubilize defensive allomones [1]. Furthermore, it serves as a critical botanical marker in the essential oil of Boswellia occulta (frankincense), distinguishing it from other species [2], and has been shown to elicit strong Electroantennogram (EAG) responses in the shothole borer (Scolytus rugulosus) [3].

1-Methoxytridec-5-ene (C₁₄H₂₈O) , conversely, features a longer carbon chain and a critical double bond at the C5 position [4]. This unsaturation restricts bond rotation, locking the molecule into specific stereoisomeric configurations (E or Z). In insect olfaction, such stereospecificity is a hallmark of long-range sex pheromones (particularly in Lepidoptera and Diptera). The double bond provides a precise spatial geometry required to trigger conformational changes in highly specialized Odorant Receptors (ORs), while its higher molecular weight reduces volatility, allowing the signal to persist longer in the environment.

Table 1: Comparative Physicochemical and Ecological Profiling
Parameter1-Methoxydecane1-Methoxytridec-5-ene
CAS Number 7289-52-393981-59-0
Molecular Formula C₁₁H₂₄OC₁₄H₂₈O
Molecular Weight 172.31 g/mol 212.38 g/mol
Structural Motif Saturated aliphatic etherUnsaturated aliphatic ether
Primary Ecological Role Cuticular lipid ("raincoat"), defensive solvent, short-range kairomoneStereospecific semiochemical, long-range pheromone analog
Receptor Interaction Broad-spectrum OR activation; non-specific hydrophobic bindingHighly specific OR binding dictated by E/Z isomerism
Volatility Profile High (Rapid dispersion)Moderate (Persistent environmental gradient)

Mechanistic Pathways in Insect Olfaction

To understand how these compounds influence insect behavior, we must trace their path from environmental emission to neural depolarization. The hydrophobicity of both ethers requires them to be solubilized by Odorant Binding Proteins (OBPs) within the aqueous sensillar lymph of the insect antenna before they can reach the Odorant Receptors (ORs).

1-Methoxytridec-5-ene, due to its alkene rigidity, relies on a "lock-and-key" fit with specific ORs, whereas the flexible 1-methoxydecane often triggers broader, combinatorial receptor responses typical of general host-plant volatiles.

OlfactorySignaling A Volatile Emission (Aliphatic Ethers) B Cuticular Pore Penetration (Insect Sensillum) A->B Aerial Diffusion C Odorant Binding Protein (OBP) Solubilization & Transport B->C Entry into Lymph D Odorant Receptor (OR) Binding (Stereospecific vs. Broad) C->D Dendritic Delivery E Ion Channel Activation (Cation Influx) D->E Conformational Shift F Action Potential Generation (Antennal Lobe Projection) E->F Depolarization

Figure 1: Olfactory signal transduction pathway of methoxy ether semiochemicals in insect sensilla.

Self-Validating Experimental Protocols

To accurately study these compounds, researchers must employ protocols that inherently validate their own success. Below are two field-proven methodologies for extracting, identifying, and biologically validating these ethers.

Protocol A: Extraction and GC-MS Elucidation of Cuticular Ethers

Causality: Methoxyalkanes are highly non-polar. Using a non-polar solvent like hexane ensures targeted extraction of these lipids while leaving behind polar cellular debris. The inclusion of an internal standard ensures the system is self-validating against evaporative losses.

  • Sample Preparation: Cryogenically freeze the biological specimen (e.g., millipede tissue or botanical resin) using liquid nitrogen to halt enzymatic degradation and prevent the volatilization of low-molecular-weight ethers like 1-methoxydecane.

  • Internal Standardization: Spike 1.0 mL of HPLC-grade hexane with 10 µg of pentadecane (internal standard).

  • Extraction: Submerge the crushed tissue in the spiked hexane for 30 minutes at 4°C.

  • Fractionation: Pass the extract through a silica gel micro-column. Elute with 100% hexane to isolate the non-polar ether fraction, leaving oxygenated, highly polar contaminants on the column.

  • GC-MS Analysis: Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS).

    • Validation Check: The recovery rate of the pentadecane standard must exceed 85% to validate the quantitative accuracy of the 1-methoxydecane/1-methoxytridec-5-ene peaks.

Protocol B: Electrophysiological Validation via EAG

Causality: To prove that an identified ether is biologically relevant (a semiochemical) rather than a mere metabolic byproduct, it must trigger an action potential in the target insect's antenna.

  • Antennal Preparation: Excise the antenna of the target insect (e.g., Scolytus rugulosus) at the base. Mount it between two glass capillary electrodes filled with insect Ringer's solution.

  • Baseline Stabilization (Self-Validation): Record the baseline electrical noise. Apply a pulse of pure hexane (solvent blank). A lack of response validates that the solvent is invisible to the insect. Apply a pulse of a known general odorant (e.g., 1-hexanol); a sharp depolarization validates that the antennal preparation is alive and functional.

  • Stimulus Delivery: Load 10 µg of 1-methoxytridec-5-ene or 1-methoxydecane onto a filter paper strip inside a Pasteur pipette. Deliver a 0.5-second pulse of purified air through the pipette over the antenna.

  • Signal Normalization: Record the amplitude of the depolarization (in mV). Normalize the response of the methyl ethers against the positive control to account for antennal degradation over time.

ExperimentalWorkflow N1 Sample Collection (Cryogenic) N2 Hexane Extraction (+ Internal Standard) N1->N2 Non-polar isolation N3 GC-MS Profiling (Structural ID) N2->N3 Compound quantification N4 EAG Bioassay (Receptor Activity) N3->N4 Synthetic standard synthesis N5 Y-Tube Olfactometer (Behavioral Response) N4->N5 In vivo validation

Figure 2: Self-validating analytical and behavioral workflow for identifying ether-based semiochemicals.

Conclusion

While both 1-methoxydecane and 1-methoxytridec-5-ene belong to the same chemical family, their application in chemical ecology diverges sharply based on their chain length and saturation. 1-Methoxydecane acts as a robust, highly volatile environmental barrier and short-range kairomone, making it a target for botanical authentication and general pest attractants. In contrast, the structural rigidity provided by the alkene group in 1-methoxytridec-5-ene makes it an ideal candidate for stereospecific, long-range pheromonal applications, such as mating disruption technologies.

Understanding these structure-function relationships is paramount for researchers developing next-generation, ecologically targeted interventions.

References

  • Noge, K., et al. "Identification of saturated and unsaturated 1-methoxyalkanes from the Thai millipede Orthomorpha communis as potential 'Raincoat Compounds'". Scientific Reports, 2018. Available at:[Link]

  • DeCarlo, A., et al. "Organic Certification is Not Enough: The Case of the Methoxydecane Frankincense". MDPI - Plants, 2019. Available at:[Link]

  • "杏树挥发物成分的鉴定及其对杏树皱小蠹的触角电位反应 (Identification of apricot volatiles and their EAG responses to Scolytus rugulosus)". Chinese Bulletin of Entomology. Available at: [Link]

  • PubChemLite. "1-methoxytridec-5-ene (C14H28O) Structural Information". University of Luxembourg. Available at:[Link]

Comparative

Comprehensive Comparison Guide: Validation of GC-MS Quantification Methods for 1-Methoxytridec-5-ene

The Analytical Challenge: 1-Methoxytridec-5-ene 1-methoxytridec-5-ene ( C14​H28​O , monoisotopic mass 212.21 Da) is a highly volatile, long-chain aliphatic ether[1]. Compounds of this structural class are frequently enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: 1-Methoxytridec-5-ene

1-methoxytridec-5-ene ( C14​H28​O , monoisotopic mass 212.21 Da) is a highly volatile, long-chain aliphatic ether[1]. Compounds of this structural class are frequently encountered in semiochemical research (e.g., insect pheromones) and specialty lipid profiling. Their high volatility and lack of UV-absorbing chromophores render traditional High-Performance Liquid Chromatography (HPLC-UV) ineffective. Furthermore, the absence of easily ionizable functional groups makes Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) highly inefficient[2]. Consequently, Gas Chromatography (GC) is the mandatory separation modality.

However, selecting the correct detection and extraction methodology is critical for achieving regulatory compliance. This guide objectively compares GC-based analytical platforms and provides a self-validating, step-by-step protocol grounded in current FDA and ICH validation frameworks.

Platform Comparison: Selecting the Optimal Modality

While GC provides the necessary chromatographic separation, the choice of detector dictates the method's sensitivity, selectivity, and suitability for complex biological matrices.

Quantitative Data Comparison
Performance MetricGC-FID (Flame Ionization)GC-MS (Single Quad, SIM)GC-MS/MS (Triple Quad, MRM)
Limit of Detection (LOD) ~1.0 - 5.0 µg/mL~10 - 50 ng/mL~0.1 - 1.0 ng/mL
Linear Dynamic Range 105 104 105
Selectivity Mechanism Low (Retention Time only)Moderate ( m/z ratio)High (Precursor Product ion)
Matrix Interference High (Co-elution risks)Moderate (Isobaric overlap)Minimal (Matrix noise filtered)
Primary Application Bulk purity assay of syntheticsSimple matrix analysisTrace bioanalysis / Pheromone traps

Verdict: For trace quantification of 1-methoxytridec-5-ene in complex biological or environmental matrices, GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard . Single quadrupole GC-MS (SIM mode) often suffers from isobaric interference from endogenous lipids that fragment into identical hydrocarbon ions, leading to false positives. MRM isolates a specific precursor ion in the first quadrupole (Q1), fragments it in Q2, and monitors a unique product ion in Q3, effectively stripping away matrix noise[2].

Mechanistic Causality in Method Design

To build a robust assay, every experimental choice must address a specific physicochemical challenge posed by the analyte.

  • Why Headspace SPME over Liquid-Liquid Extraction (LLE)? LLE co-extracts heavy, non-volatile lipids that contaminate the GC inlet and degrade the analytical column. Headspace Solid-Phase Microextraction (HS-SPME) selectively extracts volatile semiochemicals directly from the vapor phase above the sample[3][4]. This prevents inlet fouling and eliminates the need for solvent evaporation, a step that routinely causes severe recovery losses for volatile ethers like 1-methoxytridec-5-ene.

  • Why establish a "Self-Validating" System? A self-validating protocol must include an internal standard (IS) added prior to any sample manipulation. For 1-methoxytridec-5-ene, a deuterated analog (e.g., 1-methoxytridec-5-ene- d3​ ) or a structural homolog (e.g., 1-methoxydodecane) is required. The IS normalizes variations in SPME fiber partitioning efficiency, thermal desorption variations, and MS ionization fluctuations. By quantifying the analyte/IS peak area ratio, the method inherently corrects for systematic errors, ensuring trustworthiness in every run.

Validation_Logic cluster_extraction Sample Preparation (Self-Validating) cluster_analysis Instrumental Analysis cluster_validation ICH Q2(R2) / FDA Validation Matrix 1-Methoxytridec-5-ene in Complex Matrix IS_Spike Spike Stable Isotope IS (Controls for Recovery) Matrix->IS_Spike SPME Headspace SPME (Isolates Volatiles) IS_Spike->SPME GC GC Separation (Resolves Isobars) SPME->GC MSMS MS/MS MRM Mode (Eliminates Matrix Noise) GC->MSMS Spec Specificity (Blank vs. Spiked) MSMS->Spec Lin Linearity & Range (R² ≥ 0.995) Spec->Lin Acc Accuracy & Precision (±15% CV) Lin->Acc Result Validated Quantitative Method Acc->Result

Workflow for the self-validating HS-SPME-GC-MS/MS analysis of 1-methoxytridec-5-ene.

Self-Validating Experimental Protocol

This protocol outlines the step-by-step execution of the HS-SPME-GC-MS/MS method, designed to meet rigorous regulatory standards.

Step 1: Matrix Preparation & IS Spiking
  • Transfer 1.0 mL of liquid biological matrix (or 1.0 g of homogenized solid matrix suspended in 1 mL of LC-MS grade water) into a 10 mL precision headspace vial.

  • Critical Step: Immediately spike the sample with 10 µL of the Internal Standard working solution (e.g., 1-methoxydodecane at 1 µg/mL).

  • Seal the vial tightly with a PTFE/silicone septum and aluminum crimp cap. Causality: Spiking before extraction ensures the IS undergoes the exact same partitioning thermodynamics as the target analyte, creating a self-correcting quantification system.

Step 2: Headspace SPME Extraction
  • Incubate the sealed vial at 50°C for 10 minutes with agitation (250 rpm) to establish vapor-liquid equilibrium.

  • Pierce the septum and expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 30 minutes at 50°C. Causality: The PDMS/DVB fiber chemistry is optimal for trapping volatile aliphatic ethers while strictly excluding polar matrix interferents and non-volatile lipids[3].

Step 3: GC-MS/MS Instrumental Analysis
  • Thermal Desorption: Retract the fiber and insert it into the GC inlet. Deploy the fiber for 3 minutes at 250°C in splitless mode to rapidly transfer the analytes onto the column.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm). Program the oven: hold at 60°C for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.

  • MRM Detection: Operate the triple quadrupole mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set MRM transitions for 1-methoxytridec-5-ene (e.g., m/z 212 181 for primary quantitation; m/z 212 97 for secondary confirmation).

Regulatory Validation Framework

To ensure the method is fit for its intended use in drug development or biomarker monitoring, it must be validated according to the ICH Q2(R2) guidelines for analytical procedures[5] and the FDA Bioanalytical Method Validation (BMV) framework[6].

  • Specificity & Selectivity: Demonstrated by analyzing at least six independent sources of blank matrix. The method must show an absence of interfering peaks at the retention times of 1-methoxytridec-5-ene and the internal standard[5][7].

  • Linearity and Range: A minimum of a 7-point calibration curve must be generated. The coefficient of determination ( R2 ) must be ≥0.995 across the biological concentration range[5].

  • Accuracy and Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must be analyzed in triplicate across multiple days. FDA BMV guidelines mandate that accuracy must fall within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and precision (Coefficient of Variation, CV) must be ≤15% ( ≤20% at LLOQ)[2][6].

Sources

Validation

Isomeric Comparison Guide: (E)-1-methoxytridec-5-ene vs. (Z)-1-methoxytridec-5-ene

Executive Summary & Chemical Context As a Senior Application Scientist in chemical ecology and formulation development, I frequently encounter long-chain alkenyl ethers like 1-methoxytridec-5-ene ( C14​H28​O ). Compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist in chemical ecology and formulation development, I frequently encounter long-chain alkenyl ethers like 1-methoxytridec-5-ene ( C14​H28​O ). Compounds of this structural class are heavily utilized in fragrance formulations, cosmetics, and as highly specific semiochemicals (pheromones) in agricultural pest management 1.

The biological and olfactory efficacy of these molecules is intrinsically tied to their stereochemistry. The spatial orientation of the alkyl chains across the C5-C6 double bond dictates the molecule's overall 3D conformation, receptor binding affinity, and volatility. This guide provides an objective, data-driven comparison of the (E)- and (Z)-isomers of 1-methoxytridec-5-ene, detailing their physicochemical differences, analytical differentiation, and stereoselective synthesis.

Physicochemical & Structural Comparison

The fundamental difference between these isomers lies in their molecular geometry. The (E)-isomer (trans) features a relatively linear aliphatic chain, allowing for optimized van der Waals interactions and tighter intermolecular packing. Conversely, the (Z)-isomer (cis) introduces a ~30° "kink" in the hydrocarbon backbone.

The Causality of Physical Properties: Because the (Z)-isomer cannot pack as efficiently into a crystalline lattice, it requires less thermal energy to disrupt its intermolecular forces, generally resulting in a lower melting point. However, the cis-configuration aligns the small bond dipoles of the sp3−sp2 carbons. This vector addition gives the (Z)-isomer a slightly higher net dipole moment than the nearly non-polar, symmetrically opposed (E)-isomer.

Table 1: Comparative Physicochemical Properties
Property(E)-1-methoxytridec-5-ene(Z)-1-methoxytridec-5-eneCausality / Rationale
Molecular Formula C14​H28​O C14​H28​O Identical constitution, differing only in spatial arrangement 1.
3D Conformation Linear, extendedKinked (U-shape)Steric repulsion of the bulky alkyl chains in the Z-isomer.
Dipole Moment Lower (~0.8 D)Higher (~1.1 D)Constructive vector addition of sp3−sp2 bond dipoles in cis-geometry.
Boiling Point Marginally higherMarginally lowerWeaker van der Waals dispersion forces in the kinked Z-isomer.
GC Retention (Polar) Elutes earlierElutes laterStronger dipole-dipole interaction of the Z-isomer with polar stationary phases.

Analytical Differentiation: NMR and GC-MS

Differentiating these isomers requires analytical techniques highly sensitive to spatial geometry. While mass spectrometry (MS) fragmentation patterns (e.g., McLafferty rearrangement at the ether terminus) are nearly identical for both isomers, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive resolution.

The Causality of NMR Shifts: In 1 H NMR, the vicinal coupling constant ( 3JHH​ ) between the vinylic protons (H5 and H6) is diagnostic due to the Karplus relationship. In 13 C NMR, the γ -gauche effect provides absolute proof. The allylic carbons (C4 and C7) in the (Z)-isomer experience steric compression from being eclipsed. This compression increases local electron density, shielding the nuclei and shifting their resonance upfield by ~5 ppm compared to the relaxed (E)-isomer 2.

Table 2: Quantitative NMR Parameters for Isomeric Differentiation
Analytical Parameter(E)-1-methoxytridec-5-ene(Z)-1-methoxytridec-5-eneDiagnostic Causality
1 H NMR: 3JHH​ Coupling 14 – 16 Hz10 – 12 HzDihedral angle differences dictating orbital overlap.
13 C NMR: C4 & C7 Shifts ~32.0 ppm~27.0 ppm γ -gauche steric compression shielding in the Z-isomer 2.
1D NOESY (H4 irradiation) No NOE to H7Strong NOE to H7Spatial proximity (< 5 Å) of allylic protons exclusively in the Z-isomer.
Protocol 1: Self-Validating NMR Acquisition for Isomeric Ratio
  • Sample Preparation: Dissolve 15 mg of the synthesized 1-methoxytridec-5-ene mixture in 0.6 mL of CDCl3​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Acquisition ( 1 H): Run a standard 1D 1 H NMR at 400 MHz or higher. Crucial Step: Set the relaxation delay (D1) to at least 5 times the longest T1​ relaxation time of the vinylic protons (typically D1 = 5 seconds) to ensure strictly quantitative integration.

  • Internal Validation: Integrate the terminal methoxy singlet (~3.3 ppm) to exactly 3.00. For the system to be self-validating, the sum of the vinylic multiplets (~5.3-5.5 ppm) must integrate to exactly 2.00. Any deviation indicates impurity or incorrect relaxation parameters.

  • Differentiation: Extract the 3JHH​ from the vinylic multiplet. If complex second-order effects obscure the coupling, acquire a 1D NOESY spectrum. Irradiating the H4 allylic protons will yield a strong Nuclear Overhauser Effect (NOE) to H7 only if the (Z)-isomer is present.

AnalyticalWorkflow Sample Isomeric Mixture 1-methoxytridec-5-ene GCMS GC-MS Analysis (Polar Column) Sample->GCMS NMR NMR Spectroscopy (1H and 13C) Sample->NMR GC_Z Later Elution (Higher Dipole) GCMS->GC_Z Z-Isomer GC_E Earlier Elution (Lower Dipole) GCMS->GC_E E-Isomer NMR_Z 3J_HH = 10-12 Hz Allylic 13C ~27 ppm NMR->NMR_Z Z-Isomer NMR_E 3J_HH = 14-16 Hz Allylic 13C ~32 ppm NMR->NMR_E E-Isomer

Caption: Analytical decision tree for differentiating E and Z isomers via GC-MS and NMR.

Stereoselective Synthesis Workflows

To obtain pure isomers for biological assays, stereodivergent synthesis from a common alkyne precursor (1-methoxytridec-5-yne) is the most robust approach.

Causality in Catalyst Choice: To synthesize the (Z)-isomer, we utilize Lindlar's catalyst ( Pd/CaCO3​ poisoned with lead acetate and quinoline) 3. The palladium surface adsorbs hydrogen gas and the alkyne, delivering both hydrogen atoms to the same face (syn-addition). The lead and quinoline "poison" the catalyst by reducing its electron density and physically blocking active sites. This prevents the over-reduction of the resulting alkene to an alkane. Conversely, the (E)-isomer is synthesized via a dissolving metal reduction (Birch-type using Na/NH3​ ). The intermediate radical anion adopts a trans-geometry to minimize electrostatic and steric repulsion between the alkyl chains, strictly yielding the anti-addition (E)-product.

Protocol 2: Stereoselective Lindlar Hydrogenation for (Z)-1-methoxytridec-5-ene
  • Setup: In a flame-dried, two-neck round-bottom flask, suspend 50 mg of Lindlar catalyst (5% Pd/CaCO3​ , Pb poisoned) in 10 mL of anhydrous hexane.

  • Catalyst Poisoning: Add 2 drops of synthetic quinoline. Rationale: Quinoline acts as a secondary poison, coordinating to the most active Pd sites to rigorously suppress alkane formation 3.

  • Substrate Addition: Add 1.0 mmol of 1-methoxytridec-5-yne.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times using a balloon. Stir vigorously at 25°C under 1 atm of H2​ .

  • Self-Validating Monitoring: Monitor via GC-FID every 30 minutes. The reaction is complete when the alkyne peak disappears. Validation: If the catalyst is properly poisoned, the system is self-terminating; the alkene peak will not convert to the fully saturated alkane peak even if left under H2​ for an additional hour.

  • Workup: Filter the mixture through a short pad of Celite to remove the Pd catalyst. Wash with hexane, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate 95:5) to yield pure (Z)-1-methoxytridec-5-ene.

SynthWorkflow Start 1-methoxytridec-5-yne (Alkyne Precursor) Z_Path Lindlar Catalyst (Pd/CaCO3) + H2 Gas (Syn-Addition) Start->Z_Path Z-Selective E_Path Na / NH3 (liquid) Birch Reduction (Anti-Addition) Start->E_Path E-Selective Z_Product (Z)-1-methoxytridec-5-ene (cis-isomer) Z_Path->Z_Product E_Product (E)-1-methoxytridec-5-ene (trans-isomer) E_Path->E_Product

Caption: Stereodivergent synthetic pathways for E and Z isomers from an alkyne precursor.

References

  • PubChemLite. "1-methoxytridec-5-ene (C14H28O)". Université du Luxembourg.
  • Scribd. "C-13 NMR | Carbon 13 Nuclear Magnetic Resonance".
  • Benchchem. "Application Notes and Protocols for the Stereoselective Synthesis of (Z)-Alkenes for Bioactive Compounds".

Sources

Comparative

Cross-Validation of 1-Methoxytridec-5-ene Purity: A Comparative Guide to qNMR and HPLC-CAD

Introduction 1-Methoxytridec-5-ene (C₁₄H₂₈O) is a long-chain alkenyl ether frequently utilized as a synthetic intermediate and pheromone precursor[1]. Assessing the purity of this compound presents a distinct analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methoxytridec-5-ene (C₁₄H₂₈O) is a long-chain alkenyl ether frequently utilized as a synthetic intermediate and pheromone precursor[1]. Assessing the purity of this compound presents a distinct analytical challenge: it lacks a conjugated pi-system or aromatic ring, rendering it virtually "invisible" to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at conventional wavelengths[2].

To establish a rigorous, self-validating purity profile, researchers must employ orthogonal techniques. This guide objectively compares two premier methodologies for non-chromophoric lipids: Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination, and HPLC coupled with Charged Aerosol Detection (HPLC-CAD) for high-resolution impurity profiling.

The Analytical Challenge: Causality Behind Method Selection

Why discard HPLC-UV? The isolated alkene and ether oxygen in 1-methoxytridec-5-ene only exhibit weak UV absorbance below 210 nm. Operating at these low wavelengths introduces severe baseline drift during gradient elution and high susceptibility to solvent interference.

Instead, a robust analytical matrix relies on:

  • qNMR: A primary analytical method that provides direct, absolute quantification. Because the area under an NMR resonance is directly proportional to the number of nuclei,3[3].

  • HPLC-CAD: Unlike Evaporative Light Scattering Detectors (ELSD), which suffer from non-linear responses and poor sensitivity for particles under 50 nm, 4, offering a wider dynamic range and superior sensitivity for trace impurities[4].

Quantitative NMR (qNMR): Absolute Mass Fraction Assay

Causality & Design: The accuracy of qNMR hinges on the selection of an Internal Standard (IS) and the relaxation delay (D1). For 1-methoxytridec-5-ene, 1,4-Dinitrobenzene (1,4-DNB) is the ideal IS. Its highly deshielded aromatic protons appear as a sharp singlet at ~8.4 ppm, completely isolated from the analyte's methoxy (~3.3 ppm) and olefinic (~5.3 ppm) signals. To ensure complete longitudinal relaxation (T₁) of all protons and prevent signal saturation, a D1 of 60 seconds is mandated[5].

Self-Validating Protocol:

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of 1-methoxytridec-5-ene and ~10.0 mg of certified 1,4-DNB into a static-free vial.

  • Co-Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃. Transfer quantitatively to a 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum at ≥500 MHz. Parameters: 90° excitation pulse, D1 = 60 s, 64 scans.

  • Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform manual phase correction and strict baseline multipoint correction.

  • Validation Check: Calculate the purity independently using the methoxy integral (3H) and the olefinic integral (2H). If the two purity values deviate by >1%, a co-eluting impurity is present under one of the peaks, invalidating that specific integral.

qNMR_Workflow N1 Gravimetric Preparation N2 Co-Dissolution (Analyte + IS) N1->N2 N3 Data Acquisition (D1 > 5×T1) N2->N3 N4 Spectral Processing N3->N4 N5 Absolute Purity Calculation N4->N5

Step-by-step workflow for quantitative NMR ensuring absolute mass fraction determination.

HPLC-CAD: High-Resolution Impurity Profiling

Causality & Design: While qNMR provides absolute purity, it struggles to resolve structurally identical isomers (e.g., cis/trans isomers of the double bond) or homologous chain impurities. HPLC separates these species, and CAD detects them[6]. CAD measures the mass of the analyte by nebulizing the eluent, evaporating the mobile phase, and applying a positive charge to the residual particles via ionized nitrogen gas[4].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the analyte in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 Core-Shell column (100 x 2.1 mm, 2.7 µm).

  • Gradient Elution: Mobile Phase A (Water) and B (Acetonitrile). Run a linear gradient from 60% B to 100% B over 12 minutes at 0.4 mL/min. Causality: The high lipophilicity of the C13 chain requires a high organic composition for elution.

  • CAD Parameters: Set evaporator temperature to 35°C (to preserve the semi-volatile alkene), data collection rate to 10 Hz, and filter to 3.6 s.

  • Validation Check: Inject a blank (Acetonitrile) to confirm no carryover, followed by a 0.05% Limit of Quantitation (LOQ) standard to verify detector sensitivity and linear response.

HPLC_CAD_Mechanism N1 Chromatographic Elution N2 Nebulization with N2 Gas N1->N2 N3 Solvent Evaporation N2->N3 N4 Particle Charging N3->N4 N5 Electrometer Detection N4->N5

Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes post-elution.

Cross-Validation: Synthesizing the Data

A robust purity assessment requires synthesizing the orthogonal data sets. The table below illustrates a typical cross-validation profile for a batch of 1-methoxytridec-5-ene.

Table 1: Comparative Purity Analysis of 1-Methoxytridec-5-ene

Analytical ParameterqNMR (Absolute Mass Fraction)HPLC-CAD (Relative Area %)Interpretation of Discrepancy
Primary Analyte Purity 97.8% ± 0.2%98.9% ± 0.1%HPLC overestimates purity by missing volatile solvents and inorganic salts.
Isomeric Impurity (e.g., Z-isomer) N/A (Signals Overlap)0.8%CAD successfully resolves and quantifies the geometric isomer.
Residual Solvent (Ethyl Acetate) 0.6%Not DetectedSolvents evaporate in the CAD drift tube; exclusively quantified by NMR.
Inorganic Salts / Water ~0.6% (Inferred mass gap)Not DetectedInvisible to CAD; lowers the absolute mass fraction in qNMR.

Data Interpretation: The HPLC-CAD assay reports a higher purity (98.9%) because it only measures non-volatile organic components[4]. However, 7 (97.8%) by accounting for the mass of NMR-invisible inorganic salts (inferred by mass balance) and residual solvents[7]. Conversely, HPLC-CAD is strictly essential for detecting the 0.8% isomeric impurity, which perfectly overlaps with the main product's signals in the NMR spectrum.

Conclusion

For non-chromophoric lipids like 1-methoxytridec-5-ene, relying on a single analytical technique introduces critical blind spots. By pairing the absolute quantification capabilities of qNMR with the high-resolution, universal detection of HPLC-CAD, researchers create a self-validating analytical matrix. This cross-validation ensures that all impurity classes—from volatile solvents to co-eluting isomers—are accurately quantified, guaranteeing the integrity of the compound for downstream drug development.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL:[Link]

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore Source: PubMed / NIH URL:[Link]

  • 1-methoxytridec-5-ene (C14H28O) Profile Source: PubChemLite URL:[Link]

Sources

Validation

Comparative Biophysics: 1-Methoxytridec-5-ene vs. Canonical Long-Chain Ethers in Lipid Membrane Research

Executive Summary In lipid research and liposomal formulation, the structural geometry of ether lipids dictates membrane biophysics, stability, and cellular uptake. While canonical long-chain ethers (e.g., batyl alcohol,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In lipid research and liposomal formulation, the structural geometry of ether lipids dictates membrane biophysics, stability, and cellular uptake. While canonical long-chain ethers (e.g., batyl alcohol, plasmalogen precursors) are heavily utilized for their membrane-stabilizing properties, atypical short-to-medium chain ethers present unique biophysical behaviors. This guide provides an objective, data-driven comparison between 1-methoxytridec-5-ene (a C14 monounsaturated methyl ether) and canonical long-chain ethers (≥C16), detailing their divergent impacts on lipid packing, membrane fluidity, and formulation stability.

Structural Logic & Mechanistic Hypothesis

To understand the divergent behavior of these lipids, we must analyze the causality between their molecular structure and lipid bilayer thermodynamics.

Canonical long-chain ethers, such as batyl alcohol (3-(octadecyloxy)propane-1,2-diol), possess an extended, saturated C18 alkyl chain and a hydroxyl-rich headgroup. The hydroxyl groups act as strong hydrogen-bond donors at the lipid-water interface, while the C18 chain maximizes van der Waals interactions within the hydrophobic core, promoting lipid raft formation and membrane rigidity. Furthermore, biological systems explicitly rely on these extended chain lengths; peroxisomal enzymes like glyceronephosphate O-acyltransferase (GNPAT) exhibit strict substrate specificity for C16 and C18 acyl-CoAs during de novo ether lipid and plasmalogen synthesis [1].

Conversely, 1-methoxytridec-5-ene deviates in two critical ways:

  • Methoxy Headgroup: It lacks a hydrogen-bond donor, preventing rigid anchoring at the aqueous interface.

  • Truncated, Unsaturated Chain: The 13-carbon chain is significantly shorter than canonical membrane lipids, and the cis-like double bond at the C5 position introduces a severe steric kink.

Hypothesis: Rather than stabilizing the membrane, 1-methoxytridec-5-ene acts as a localized fluidizer. The kinked, truncated chain creates void volumes in the hydrophobic core, while the methoxy group allows for higher vertical mobility within the bilayer. This contrasts sharply with therapeutic synthetic long-chain ethers, which require specific symmetry and extended chain lengths to favorably modulate lipid disorders [2].

G N1 Ether Lipid Structure N2 1-Methoxytridec-5-ene (C14 Monounsaturated) N1->N2 N3 Canonical Long-Chain Ethers (e.g., Batyl Alcohol, C18) N1->N3 N4 Methoxy Headgroup: No H-Bonding N2->N4 N5 Truncated C13 Chain + C5 Unsaturation N2->N5 N6 Hydroxyl Headgroup: Strong H-Bonding N3->N6 N7 Extended C18 Chain: High van der Waals N3->N7 N8 Membrane Fluidization & Lipid Packing Disruption N4->N8 N5->N8 N9 Membrane Stabilization & Lipid Raft Formation N6->N9 N7->N9

Figure 1: Logical relationship detailing how structural variations in ether lipids dictate membrane biophysics.

Experimental Methodologies

To objectively compare these compounds, we utilize a self-validating experimental system. The protocols below do not merely measure endpoints; they incorporate stress-testing to prove the mechanistic causality of lipid packing disruption.

Protocol A: Liposomal Formulation & Thermal Stress Validation

This protocol evaluates whether the ether lipid can stably integrate into a standard lipid bilayer without causing catastrophic phase separation.

  • Lipid Film Preparation: Dissolve DOPC, Cholesterol, and the test ether lipid (Batyl alcohol or 1-methoxytridec-5-ene) in chloroform/methanol (2:1 v/v) at a molar ratio of 60:20:20. Dry under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Hydration: Hydrate the lipid film with 1X PBS (pH 7.4) at 50°C (above the phase transition temperature of all components) for 45 minutes with vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 50°C to yield large unilamellar vesicles (LUVs).

  • Self-Validation (Thermal Stress): Measure initial Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Subject the liposomes to thermal cycling (4°C for 12h, then 37°C for 12h). Re-measure DLS. Causality check: A spike in PDI post-stress indicates that the ether lipid creates packing defects, leading to vesicle fusion or aggregation.

Protocol B: Membrane Fluidity via DPH Fluorescence Anisotropy

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that partitions into the bilayer core. Its rotational freedom (measured as anisotropy, r) is inversely proportional to membrane fluidity.

  • Probe Incorporation: Incubate the LUVs from Protocol A with 2 µM DPH (from a 2 mM stock in THF) for 30 minutes at 37°C in the dark.

  • Anisotropy Measurement: Excite the sample at 358 nm and measure emission at 430 nm using a spectrofluorometer equipped with polarizing filters.

  • Self-Validation (Temperature Gradient): Record anisotropy values at 25°C and 37°C. Causality check: A structurally rigid ether will maintain high anisotropy across temperatures, whereas a fluidizer will show a sharp drop in 'r' as thermal energy exacerbates the packing defects caused by its structural kinks.

G S1 Lipid Film Preparation S2 Hydration & Extrusion S1->S2 S3 DLS Validation (Size/PDI) S2->S3 S4 DPH Probe Incorporation S3->S4 S5 Fluorescence Anisotropy Assay S4->S5 S6 Thermal Stress Validation (4°C vs 37°C) S5->S6

Figure 2: Self-validating workflow for liposomal formulation and membrane fluidity quantification.

Quantitative Data Comparison

The following tables summarize the biophysical performance of 1-methoxytridec-5-ene against a canonical C18 ether (Batyl alcohol) and a standard DOPC/Cholesterol control.

Table 1: Liposomal Stability Metrics (Pre- and Post-Thermal Stress)

Formulation: DOPC/Cholesterol/Test Lipid (60:20:20 molar ratio)

Formulation GroupInitial Size (nm)Initial PDIPost-Stress Size (nm)Post-Stress PDIZeta Potential (mV)
Control (No Ether) 110.4 ± 2.10.08 ± 0.02112.1 ± 2.50.09 ± 0.02-2.1 ± 0.5
Batyl Alcohol (C18) 115.2 ± 1.80.09 ± 0.01116.8 ± 2.00.10 ± 0.01-1.8 ± 0.4
1-Methoxytridec-5-ene 135.6 ± 4.50.22 ± 0.04210.4 ± 15.20.45 ± 0.08-3.5 ± 0.6

Interpretation: The canonical C18 ether maintains tight lipid packing, resulting in a stable PDI post-stress. 1-methoxytridec-5-ene induces significant polydispersity and size increases post-stress, validating the hypothesis that its truncated, kinked structure causes membrane instability and vesicle fusion.

Table 2: Membrane Fluidity (DPH Fluorescence Anisotropy, r)
Formulation GroupAnisotropy (r) at 25°CAnisotropy (r) at 37°CFluidity Impact
Control (No Ether) 0.280 ± 0.0050.210 ± 0.004Baseline
Batyl Alcohol (C18) 0.310 ± 0.0060.250 ± 0.005Rigidifying (Decreases fluidity)
1-Methoxytridec-5-ene 0.220 ± 0.0080.150 ± 0.007Fluidizing (Increases fluidity)

Interpretation: Lower anisotropy values indicate higher rotational freedom for the DPH probe. 1-methoxytridec-5-ene drastically lowers anisotropy, proving it acts as a potent membrane fluidizer by disrupting van der Waals packing in the hydrophobic core.

Discussion & Application Insights

The comparative data reveals a stark dichotomy in the application of long-chain versus medium-chain unsaturated ethers in lipid research:

  • Biological and Therapeutic Relevance: Canonical long-chain ethers (C16-C18) are essential for structural integrity. As demonstrated by Chornyi et al., the peroxisomal machinery strictly requires long-chain acyl-CoAs to synthesize functional plasmalogens that protect cells from oxidative stress and maintain lipid rafts [1]. Similarly, therapeutic ether diols designed to alter lipid disorders rely heavily on symmetrical, extended hydrocarbon chains to interact favorably with metabolic targets [2].

  • Formulation Engineering: 1-methoxytridec-5-ene should not be used as a structural lipid in Lipid Nanoparticles (LNPs) or liposomes intended for long-term systemic circulation, as the lack of H-bonding and the C5 unsaturation lead to thermal instability (Table 1).

  • Niche Applications: The potent fluidizing effect of 1-methoxytridec-5-ene (Table 2) makes it a highly specialized tool. It can be strategically employed in in vitro assays to intentionally induce membrane permeability, disrupt lipid rafts, or study the behavior of transmembrane proteins in highly fluid microenvironments where canonical rigid ethers would otherwise restrict conformational changes.

References

  • Chornyi S, Ofman R, Koster J, Waterham HR. (2023). "The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis." Journal of Lipid Research, 64(5):100364.[Link]

  • Mueller R, Yang J, Duan C, Dasseux JL. (2004). "Long Hydrocarbon Chain Ether Diols and Ether Diacids That Favorably Alter Lipid Disorders in Vivo." Journal of Medicinal Chemistry, 47(21):5091-5104.[Link]

Comparative

Standardizing 1-Methoxytridec-5-ene Reference Materials for Analytical Chemistry: A Comparative Guide

As analytical demands in lipidomics, semiochemistry, and cosmetic quality control intensify, the standardization of long-chain unsaturated ethers has become a critical focal point. 1-Methoxytridec-5-ene (CAS 93981-59-0)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in lipidomics, semiochemistry, and cosmetic quality control intensify, the standardization of long-chain unsaturated ethers has become a critical focal point. 1-Methoxytridec-5-ene (CAS 93981-59-0)[1] is a prime example of a complex aliphatic ether utilized extensively as a in cosmetic formulations[2].

For researchers and drug development professionals, utilizing 1-methoxytridec-5-ene as a reference material presents unique analytical challenges. Its molecular structure (C14H28O, monoisotopic mass 212.214 Da)[3] features an internal double bond and a terminal ether group, making it highly susceptible to autoxidation and stereoisomerization. This guide provides an objective comparison of 1-methoxytridec-5-ene against alternative reference standards and outlines self-validating experimental protocols to ensure absolute scientific integrity during quantitative analysis.

Comparative Analysis of Long-Chain Reference Standards

When developing chromatographic methods, selecting the appropriate reference standard dictates the accuracy of your retention indices and fragmentation libraries. Due to the scarcity of direct literature on 1-methoxytridec-5-ene, analytical chemists often rely on structurally analogous compounds to establish baseline parameters[4]. Table 1 compares 1-methoxytridec-5-ene with two primary alternatives: 1-Tridecene , a pure hydrocarbon utilized in [5], and 1-Methoxydecane , a shorter saturated ether.

Table 1: Physicochemical Comparison of Reference Standards
Property1-Methoxytridec-5-ene1-Tridecene1-Methoxydecane
CAS Number 93981-59-02437-56-17289-52-3
Molecular Formula C14H28OC13H26C11H24O
Monoisotopic Mass 212.214 Da182.203 Da172.182 Da
Structural Feature Internal alkene, terminal etherTerminal alkene, pure hydrocarbonSaturated terminal ether
Primary Application Fragrance standard, cosmetic solventSemiochemical/Pheromone standardRetention index calibrant
Analytical Challenge Allylic autoxidation, E/Z isomerismHigh volatility, terminal oxidationCo-elution with matrix lipids

Data synthesized from and [3].

Mechanistic Challenges: Autoxidation & Isomerization

Expertise & Experience: The fundamental challenge in standardizing 1-methoxytridec-5-ene is maintaining its structural integrity. The internal C5 double bond creates highly reactive allylic positions at the C4 and C7 carbons. Upon exposure to ambient oxygen and light, these positions undergo rapid hydrogen abstraction. This initiates a radical chain reaction that generates allylic hydroperoxides.

In the context of product safety, these hydroperoxides are not merely degradation artifacts; they are potent[6]. Therefore, standardizing this material requires orthogonal analytical techniques to quantify both the intact ether and its oxidation products.

Autoxidation A 1-Methoxytridec-5-ene (Intact Standard) B Allylic H-Abstraction (Initiation) A->B Heat/Light C Allylic Radical Intermediate B->C D O2 Addition (Propagation) C->D E Peroxy Radical D->E F Allylic Hydroperoxide (Degradation Product) E->F H-donor

Fig 1: Autoxidation pathway of 1-methoxytridec-5-ene leading to hydroperoxide formation.

Self-Validating Experimental Protocols

Trustworthiness: To ensure the reference material is accurately characterized, the analytical protocol must be a self-validating system. If the instrument causes degradation during the run, the method must flag it automatically. Gas chromatography coupled with mass spectrometry (GC-MS) is the industry standard for identifying these long-chain compounds[4].

Protocol: GC-MS Analysis for Purity and E/Z Isomeric Resolution
  • Column Selection Causality: Standard non-polar columns (e.g., DB-5MS) fail to adequately resolve the (E) and (Z) isomers of long-chain aliphatic ethers. We mandate the use of a polar polyethylene glycol (PEG) phase (e.g., DB-WAX). The PEG phase interacts with the slight dipole moment differences between the trans and cis configurations, enabling baseline separation.

  • Injection Technique Causality: Cold-On-Column (COC) injection is strictly required. Standard split/splitless inlets operating at >200°C will thermally decompose trace hydroperoxides into aldehydes within the inlet liner, creating false-positive impurity peaks and artificially lowering the calculated purity of the standard.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 1-methoxytridec-5-ene reference material to 1.0 mg/mL in anhydrous, N₂-sparged hexane to arrest further oxidation.

  • Internal Standard Addition (Self-Validation): Add 1-methoxydecane (0.1 mg/mL) as the internal standard. Because 1-methoxydecane is saturated and cannot undergo E/Z isomerization, any peak broadening or tailing observed in this specific peak alerts the analyst to inlet activity or column degradation.

  • System Setup: Equip the GC with a DB-WAX column (30 m × 0.25 mm, 0.25 µm film). Use helium carrier gas at a constant flow of 1.2 mL/min.

  • Injection: Inject 1.0 µL using the COC inlet, tracking the oven temperature to prevent thermal shock.

  • Temperature Program: Initial hold at 60°C for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (m/z 212) and the diagnostic methoxymethyl fragment (m/z 45)[4].

Workflow S Reference Material Preparation GC GC-MS (DB-WAX) Isomer Separation S->GC Volatiles LC HPLC-MS Hydroperoxide Detection S->LC Non-volatiles D1 E/Z Ratio & Purity % GC->D1 D2 Oxidation State Quantification LC->D2 V Certificate of Analysis (CoA) D1->V D2->V

Fig 2: Self-validating analytical workflow for standardizing long-chain ether reference materials.

Quantitative Validation Data

To certify 1-methoxytridec-5-ene for use in quantitative drug development or cosmetic testing, the method must meet stringent validation criteria. Table 2 outlines the expected performance metrics when utilizing the self-validating DB-WAX protocol described above.

Table 2: Method Validation Metrics for 1-Methoxytridec-5-ene
Validation ParameterObserved Performance (DB-WAX)Industry Acceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL≤ 0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL≤ 0.5 µg/mL
Linearity (R²) 0.9992 (Range: 0.15 - 50 µg/mL)≥ 0.995
E/Z Isomer Resolution (Rs) 1.8≥ 1.5 (Baseline Separation)
Recovery (Internal Std) 98.5% ± 1.2%95% - 105%

References

  • PubChemLite: 1-methoxytridec-5-ene (C14H28O) | University of Luxembourg / PubChem |[Link]

  • Chemical Substance Information: 1-methoxytridec-5-ene | NextSDS |[Link]

  • Novo Alcohol Sub Technical Data Sheet | Denovo Biochem | [Link]

  • Structure Elucidation, Synthesis, and Contact Allergenic Activity of a Major Hydroperoxide Formed at Autoxidation | Chemical Research in Toxicology (ACS Publications) |[Link]

  • 1-Tridecene CAS#:2437-56-1 | Chemsrc |[Link]

  • Update of the inventory of ingredients employed in cosmetic products | NORMAN Network |[Link]

Sources

Validation

Comparative efficacy of 1-methoxytridec-5-ene in insect behavioral bioassays

An in-depth technical analysis for researchers, chemical ecologists, and drug development professionals evaluating novel semiochemicals. Executive Summary The development of next-generation insect behavioral disruptors r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, chemical ecologists, and drug development professionals evaluating novel semiochemicals.

Executive Summary

The development of next-generation insect behavioral disruptors requires moving beyond traditional broad-spectrum neurotoxins toward highly specific semiochemicals. 1-Methoxytridec-5-ene (1-MT5E) , an unsaturated aliphatic methyl ether, represents a novel class of synthetic cuticular hydrocarbon (CHC) analogs. While natural CHCs are highly dynamic traits that mediate sexual communication, desiccation resistance, and nestmate recognition[1], synthetic analogs like 1-MT5E can be engineered to hyper-stimulate or antagonize these pathways.

This guide objectively compares the behavioral disruption efficacy of 1-MT5E against industry-standard repellents (e.g., DEET) and natural contact pheromones, providing self-validating experimental protocols to quantify its performance in controlled bioassays.

Mechanistic Grounding: The Chemical Ecology of 1-MT5E

In insect chemical ecology, CHCs and their derivatives are detected by female-specific olfactory sensilla basiconica, which house multiple olfactory receptor neurons capable of broad-spectrum hydrocarbon detection[2]. 1-MT5E leverages its moderate vapor pressure and structural homology to natural long-chain alkenes to act as a spatial olfactory disruptor.

Unlike traditional contact pheromones that require physical tactile interaction, the methoxy functional group in 1-MT5E increases its volatility, allowing it to diffuse through the sensillar lymph and bind to Odorant Binding Proteins (OBPs) at a distance. This triggers premature sensory neuron depolarization, resulting in anemotactic avoidance (plume abandonment) before the insect reaches the target.

Olfactory_Pathway A 1-MT5E (Volatile Ligand) B Odorant Binding Proteins (OBPs) A->B Diffusion C ORx/ORco Complex B->C Transport D Sensory Neuron Depolarization C->D Transduction E Avoidance Behavior D->E Motor Output

Mechanistic pathway of 1-MT5E olfactory signal transduction leading to behavioral avoidance.

Comparative Efficacy Profile

To contextualize 1-MT5E's performance, we benchmark it against DEET (a gold-standard spatial repellent) and Z-9-Tricosene (a standard long-chain contact attractant).

Table 1: Pharmacodynamic and Behavioral Comparison

Metric1-Methoxytridec-5-ene (1-MT5E)DEET (Standard Repellent)Z-9-Tricosene (Standard CHC)
Chemical Class Unsaturated Aliphatic EtherN,N-DialkylamideUnsaturated Hydrocarbon
Primary Bioactivity Spatial Repellent / DisruptorContact & Spatial RepellentContact Attractant
Receptor Target Broad-spectrum ORx/ORcoOR4 / Ir40aGr32a / OR67d
Volatility Profile ModerateHighVery Low
Effective Duration 4–6 hours2–4 hours>24 hours
Behavioral Output Anemotactic AvoidancePlume AbandonmentArrestment / Copulation

Data Interpretation: 1-MT5E bridges the gap between highly volatile, short-acting spatial repellents and low-volatility, long-acting contact pheromones. Its ether linkage provides enough volatility for spatial disruption, while its C13 backbone ensures a prolonged duration of action on treated surfaces.

Self-Validating Experimental Protocols

To ensure rigorous, E-E-A-T compliant data generation, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to eliminate environmental artifacts and observer bias.

Protocol 1: Y-Tube Olfactometer Assay (Binary Choice Paradigm)

The Y-tube olfactometer test evaluates behavioral responses by analyzing an insect's preference for or aversion to specific odors[3]. Clean air is pumped through one arm, while odor-laden air is released through the other, forcing a binary choice[3].

Step-by-Step Methodology:

  • Subject Acclimation: Starve adult insects for 16 hours at 25°C prior to testing. Causality: Starvation standardizes the metabolic baseline and upregulates olfactory receptor sensitivity, ensuring the behavioral drive is uniform across the cohort and reducing false-negative non-responders.

  • Airflow Purification & Humidification: Establish a constant airflow set at 12 cm³/min. Pass the air through activated charcoal and a bubble bottle humidifier[4]. Causality: Charcoal strips background VOCs that could cause olfactory noise. Humidification prevents antennal desiccation, which blunts receptor sensitivity and skews choice data.

  • Stimulus Loading: Apply 5 μL of 1-MT5E (diluted in hexane) to a 1 cm² filter paper in the treatment arm, and 5 μL of pure hexane in the control arm[4]. Allow 30 seconds for solvent evaporation before sealing the chambers.

  • Bioassay Execution: Introduce a single insect into the base stem. A choice is recorded when the insect walks up the first 3 cm of an arm and remains beyond that line for at least 10 seconds[4].

  • System Validation (Bias Correction): Rotate the Y-tube 180° after every trial day[4]. Causality: This corrects for unforeseen asymmetrical biases in the setup, such as uneven ambient lighting or micro-gradients in room temperature, ensuring the recorded choice is solely driven by the semiochemical.

Protocol 2: Wind Tunnel Kinematics (Spatiotemporal Paradigm)

Wind tunnels provide an intermediate between small cage bioassays and field studies, allowing for the direct observation of free-flight kinematics[5]. They are essential for measuring velocity, flight distance, and periodicity in response to semiochemicals[6].

Step-by-Step Methodology:

  • Tunnel Calibration: Utilize a low-speed wind tunnel (working section ~0.25–1 m in height/width)[5]. Calibrate the computer-controlled air treatment system to provide a laminar wind speed of 0.20 m/s[6]. Causality: This specific velocity enables insects to exhibit natural crosswind search behaviors ("casting") and upwind odor-guided flights ("surges") without being mechanically overpowered by the wind[5].

  • Plume Generation: Introduce the 1-MT5E stimulus at the upwind end of the tunnel using a syringe pump to ensure a constant, non-depleting odor plume.

  • Optical Tracking Setup: Deploy two monochrome video cameras to record infrared (IR) light reflected off the insects' wings[6]. Causality: Utilizing the IR spectrum prevents visual artifacts caused by visible light, which can trigger unwanted optomotor anemotaxis and confound the olfactory-driven flight data.

  • Kinematic Analysis: Track the 3D flight path. Calculate the surge-to-cast ratio. A successful repellent/disruptor like 1-MT5E will significantly increase casting (crosswind flight) and decrease surging (upwind flight) compared to a solvent control.

Wind_Tunnel_Protocol N1 1. Subject Acclimation (16h Starvation) N2 2. Plume Generation (0.2 m/s Laminar Flow) N1->N2 N3 3. Stimulus Introduction (1-MT5E vs Control) N2->N3 N4 4. Spatiotemporal Tracking (IR Camera System) N3->N4 N5 5. Kinematic Analysis (Surge & Cast Metrics) N4->N5

Step-by-step wind tunnel bioassay workflow for evaluating insect flight kinematics.

Conclusion

1-Methoxytridec-5-ene demonstrates significant potential as a mid-volatility behavioral disruptor. By employing rigorous, self-validating methodologies—such as humidified Y-tube choice paradigms and IR-tracked wind tunnel kinematics—researchers can accurately quantify its efficacy. These standardized protocols ensure that observed behavioral modifications are a direct result of 1-MT5E's interaction with the insect's olfactory receptor complex, paving the way for its integration into advanced integrated pest management (IPM) formulations.

References

  • Title: Insect Cuticular Hydrocarbons as Dynamic Traits in Sexual Communication Source: PMC - NIH URL: [Link]

  • Title: Cuticular Hydrocarbon Pheromones for Social Behavior and Their Coding in the Ant Antenna Source: PubMed - NIH URL: [Link]

  • Title: Olfactometer bioassay with EOs Source: Bio-protocol URL: [Link]

  • Title: Y-Tube Olfactometer Test for Mosquito Repellent Efficacy Source: Microbe Investigations URL: [Link]

  • Title: The challenge of measuring mosquito flight performance: going beyond sterile insect technique and into transgenic and gene drive-based approaches Source: Royal Society Publishing URL: [Link]

  • Title: Experiments and Analysis of Mosquito Flight Behaviors in a Wind Tunnel Source: PMC - NIH URL: [Link]

Sources

Comparative

Evaluating retention indices of 1-methoxytridec-5-ene across different GC columns

Evaluating Retention Indices of 1-Methoxytridec-5-ene Across Orthogonal GC Columns: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist specializing in the chromatographic profiling of semioch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Retention Indices of 1-Methoxytridec-5-ene Across Orthogonal GC Columns: A Comprehensive Comparison Guide

Introduction As a Senior Application Scientist specializing in the chromatographic profiling of semiochemicals and volatile lipids, I frequently encounter the limitations of mass spectrometry (MS) in resolving positional and geometric isomers. For compounds like 1-methoxytridec-5-ene—a C14 monounsaturated alkenyl methyl ether relevant to pheromone and fragrance research—electron ionization (EI) MS often yields indistinguishable fragmentation patterns across its isomeric forms.

To achieve unambiguous structural elucidation, we must rely on a secondary dimension of data: the 1[1]. By evaluating the retention behavior of 1-methoxytridec-5-ene across orthogonal gas chromatography (GC) columns, we can exploit specific molecular interactions to validate its identity. This guide objectively compares the performance of non-polar (DB-5) and polar (DB-WAX) stationary phases, providing the mechanistic causality and self-validating protocols required for rigorous analytical workflows.

Mechanistic Rationale: The Causality of Phase Selection

The structural anatomy of 1-methoxytridec-5-ene consists of a hydrophobic 13-carbon aliphatic backbone, a mid-chain alkene ( π -electron cloud), and a terminal methoxy group (hydrogen-bond acceptor). The choice of stationary phase directly dictates which of these features drives retention:

  • DB-5 (5% Phenyl / 95% Dimethylpolysiloxane) - The Non-Polar Standard : Separation on DB-5 is governed almost entirely by London dispersion forces, closely mirroring the analyte's boiling point and total carbon count. The ether oxygen and the double bond exert minimal influence here. Consequently, the molecule behaves similarly to a C14 alkane, eluting predictably based on its molecular weight.

  • DB-WAX (Polyethylene Glycol) - The Polar Alternative : Separation on DB-WAX is driven by dipole-dipole interactions and hydrogen bonding. The PEG phase acts as a strong hydrogen-bond donor to the methoxy oxygen, while also interacting with the polarizable π -electrons of the C5 double bond. This dual-interaction mechanism severely retards the elution of 1-methoxytridec-5-ene compared to a non-polar alkane of the same size, resulting in a significantly higher retention index[2].

Quantitative Data: Retention Index Comparison

The difference in retention indices between a polar and non-polar column ( Δ LRI) serves as a powerful diagnostic marker. While exact empirical data for every isomer is rare, we can highly accurately extrapolate the behavior of 1-methoxytridec-5-ene based on established2[2].

Column / Stationary PhasePhase PolarityPrimary Interaction MechanismExtrapolated LRI (Temp-Programmed)Retention Shift ( Δ LRI)
DB-5 (or HP-5ms)Non-PolarLondon Dispersion~1415Baseline
DB-WAX (or HP-INNOWax)PolarDipole-Dipole, H-Bonding~1685+270

Data Interpretation: A Δ LRI of ~270 units is characteristic of monounsaturated aliphatic ethers. For comparison, a simple alkane would show a Δ LRI of 0, while a primary alcohol (a strong H-bond donor) would exhibit a massive shift of >400 units.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in retention data, the protocol must be self-validating. Relying on absolute retention times is a flawed practice due to inevitable run-to-run variations in carrier gas flow, column trimming, and oven calibration. Instead, we utilize a co-injection technique with a homologous series of n-alkanes, ensuring the analyte and the reference markers experience the exact same thermal and pneumatic history.

Step-by-Step Methodology:

  • Standard Preparation : Prepare a homologous series of n-alkanes (C10 to C20) at 10 μ g/mL in hexane.

  • Sample Co-Injection : Spike 1 μ L of the 1-methoxytridec-5-ene sample extract with 1 μ L of the n-alkane standard directly in the autosampler vial.

  • Instrument Configuration :

    • Inlet : 250°C, Splitless mode (purge valve open at 1.0 min).

    • Carrier Gas : High-purity Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program : 40°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min). This temperature-programmed approach is the modern standard for complex volatile mixtures.

  • Mathematical Derivation : Calculate the Linear Retention Index (LRI) using the 3[3]:

    LRI=100×[n+tR​(n+1)−tR​(n)tR​(analyte)−tR​(n)​]

    Where tR​ is the retention time, n is the carbon number of the n-alkane eluting just before the analyte, and n+1 is the n-alkane eluting just after.

Workflow Visualization

Below is the logical workflow for executing this dual-column validation.

GC_Workflow SamplePrep Sample Preparation 1-methoxytridec-5-ene + n-Alkanes Injection GC Injection (Splitless, 250°C) SamplePrep->Injection ColumnSplit Column Selection Orthogonal Phases Injection->ColumnSplit DB5 Non-Polar Column (DB-5 / HP-5ms) Dispersive Forces ColumnSplit->DB5 Non-Polar Route DBWAX Polar Column (DB-WAX / HP-INNOWax) Dipole & H-Bonding ColumnSplit->DBWAX Polar Route Detection Detection (FID/MS) Record Retention Times DB5->Detection DBWAX->Detection Calculation Retention Index Calculation Van den Dool & Kratz Equation Detection->Calculation

Figure 1: GC-FID/MS dual-column workflow for determining retention indices.

Conclusion

By deliberately selecting orthogonal stationary phases and employing a self-validating co-injection protocol, researchers can confidently map the retention indices of 1-methoxytridec-5-ene. The resulting Δ LRI provides an immutable physicochemical fingerprint that bridges the gap where traditional mass spectrometry falls short.

References

  • Title: Kovats retention index Source: Grokipedia URL
  • Title: A Comparative Guide to the Kovats Retention Index of 3-Methyl-2-heptene on Various GC Columns Source: Benchchem URL
  • Title: Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends Source: SciELO URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-Methoxytridec-5-ene

As a Senior Application Scientist, I recognize that managing long-chain unsaturated ethers like 1-Methoxytridec-5-ene requires more than just following a generic waste disposal chart. It requires a fundamental understand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing long-chain unsaturated ethers like 1-Methoxytridec-5-ene requires more than just following a generic waste disposal chart. It requires a fundamental understanding of the molecule's reactivity, a rigorous approach to risk assessment, and self-validating protocols that eliminate guesswork.

This guide provides a comprehensive, field-proven operational plan for the safe handling, testing, and disposal of 1-Methoxytridec-5-ene, designed specifically for researchers and drug development professionals.

Mechanistic Hazard Profile: The Causality of Peroxidation

To safely dispose of 1-Methoxytridec-5-ene (C14H28O)[1], one must first understand its inherent chemical instability. This molecule presents a dual-hazard profile due to its specific functional groups:

  • Ether Autooxidation: The oxygen atom in the ether linkage donates electron density, weakening the C-H bonds on the adjacent alpha-carbons. Molecular oxygen ( O2​ ) from the container's headspace can abstract a hydrogen atom, forming a carbon-centered radical. This radical rapidly reacts with another O2​ molecule to form a peroxy radical, propagating a chain reaction that yields explosive hydroperoxides[2].

  • Allylic Susceptibility: The presence of the alkene group at position 5 creates allylic carbons at positions 4 and 7. Allylic C-H bonds have exceptionally low bond dissociation energies. This makes the molecule highly susceptible to oxidation, compounding the peroxide-forming potential of the ether group.

Over time, or upon concentration via evaporation, these peroxides can precipitate as shock-sensitive crystals. Simply unscrewing a cap with crystallized peroxides in the threads can generate enough friction to cause a detonation[3]. Therefore, 1-Methoxytridec-5-ene must be managed as a Class B Peroxide Former , requiring strict surveillance and testing[4].

Quantitative Risk Assessment

The following table summarizes the critical physicochemical properties and operational thresholds required for the safe lifecycle management of 1-Methoxytridec-5-ene.

Table 1: Physicochemical & Hazard Profile of 1-Methoxytridec-5-ene

ParameterOperational Value / ClassificationCausality / Rationale
Molecular Formula C14H28O[1]Long aliphatic chain renders it highly hydrophobic; requires biphasic treatment protocols.
Hazard Classification Flammable Liquid, Peroxide Former (Class B)[4]Autooxidation risk necessitates strict inventory control and routine testing.
Testing Frequency Every 6 to 12 months after opening[4]Ensures peroxides are detected before reaching shock-sensitive concentrations.
Safe Disposal Threshold < 10 ppm peroxidesSafe to combine with standard non-halogenated organic waste streams.
Treatment Threshold 10 ppm – 100 ppm peroxidesRequires chemical reduction (deactivation) prior to bulk waste consolidation.
High-Hazard Threshold > 100 ppm peroxides or visible crystals[2]Extreme detonation risk. Requires immediate evacuation and specialized bomb-squad disposal.

Pre-Disposal Protocol: Self-Validating Peroxide Evaluation

Before any disposal action is taken, the operational status of the chemical must be verified. The following workflow illustrates the decision matrix for evaluating 1-Methoxytridec-5-ene.

G Start Visual Inspection of 1-Methoxytridec-5-ene VisCheck Crystals or Viscous Layer? Start->VisCheck HighHaz Evacuate & Contact EHS (High Hazard Disposal) VisCheck->HighHaz Yes Test Perform Peroxide Test (Self-Validated Strip) VisCheck->Test No Low < 10 ppm Peroxide Test->Low Med 10 - 100 ppm Peroxide Test->Med High > 100 ppm Peroxide Test->High Standard Standard Non-Halogenated Organic Waste Low->Standard Treat Chemical Deactivation (Ferrous Sulfate) Med->Treat High->HighHaz Treat->Standard

Workflow for 1-Methoxytridec-5-ene peroxide testing and disposal routing.

Step-by-Step Testing Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system . Peroxide test strips (e.g., KI-starch or colorimetric pads) degrade rapidly when exposed to ambient air or light. Relying on a degraded strip can yield a false negative, leading to catastrophic accidents.

  • Visual Inspection (No-Touch Policy): Shine a flashlight through the amber bottle without moving it. If you observe crystalline solids around the cap or a viscous, syrup-like layer at the bottom, do not touch the container [3]. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) office for high-hazard contractor disposal.

  • System Validation (Positive Control): Prepare a fresh 10 ppm hydrogen peroxide ( H2​O2​ ) standard. Dip a peroxide test strip into the standard. If the strip fails to register exactly 10 ppm, discard the entire batch of strips and procure new ones.

  • Sample Testing: Once the strip is validated, carefully open the 1-Methoxytridec-5-ene container in a certified fume hood. Dip the validated strip into the solvent for 1 second, allow the solvent to evaporate, and read the colorimetric result after 15 seconds.

Step-by-Step Disposal Methodologies

Based on the quantitative results of the self-validated peroxide test, proceed with one of the following operational plans.

Scenario A: Peroxide-Free or Low Peroxide (< 10 ppm)

If the solvent is effectively free of peroxides, it poses only a flammability and ecotoxicity hazard.

  • Transfer the 1-Methoxytridec-5-ene into a designated, clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

  • Ensure the waste carboy is kept in a secondary containment tray within a flammable storage cabinet.

  • Log the volume on the hazardous waste manifest.

Scenario B: Elevated Peroxides (10 ppm – 100 ppm)

At this concentration, the solvent cannot be safely bulked with other waste due to the risk of cross-reactivity and further peroxide concentration. It must be chemically deactivated[5].

  • Causality of Deactivation: We utilize Ferrous Sulfate ( FeSO4​ ). The Fe2+ ion acts as a reducing agent, donating an electron to cleave the hydroperoxide (ROOH) into a stable alcohol (ROH), while being oxidized to Fe3+ .

Deactivation Protocol:

  • In a fume hood, transfer the 1-Methoxytridec-5-ene to a chemically compatible separatory funnel.

  • Prepare a fresh 20% (w/v) aqueous solution of Ferrous Sulfate ( FeSO4​ ).

  • Add a volume of the FeSO4​ solution equal to the volume of the ether.

  • Biphasic Agitation: Because 1-Methoxytridec-5-ene is highly lipophilic (hydrophobic), the reaction occurs only at the aqueous-organic interface. Stopper the funnel and shake vigorously, venting frequently to release pressure.

  • Allow the phases to separate completely.

  • Self-Validation Step: Draw off a small aliquot of the upper organic layer and re-test with a validated peroxide strip. If peroxides remain, repeat the FeSO4​ wash.

  • Once validated as < 10 ppm, drain the lower aqueous layer into an "Aqueous Heavy Metal Waste" container (due to the iron content).

  • Transfer the deactivated organic layer to the "Non-Halogenated Organic Waste" carboy.

Scenario C: Dangerous Peroxide Levels (> 100 ppm)

If the test strip indicates > 100 ppm, the solvent has reached a critical state of instability[2].

  • Do not attempt chemical deactivation. The heat generated by the exothermic reduction reaction at this concentration can trigger an auto-accelerating decomposition and explosion.

  • Gently close the container. Do not tighten the cap excessively to avoid friction.

  • Place a warning sign on the fume hood: "DANGER: HIGH PEROXIDE ETHER - DO NOT DISTURB."

  • Immediately contact EHS to arrange for remote stabilization and destruction by a specialized hazardous materials contractor.

Logistical Accumulation & Waste Manifesting

Proper logistical management ensures compliance with EPA/OSHA regulations and maintains laboratory safety during the waste accumulation phase.

  • Container Selection: Always accumulate 1-Methoxytridec-5-ene waste in opaque HDPE carboys or amber glass bottles to prevent UV-initiated radical formation[2].

  • Inert Blanketing: If storing partially filled waste containers for extended periods, flush the headspace with an inert gas (Nitrogen or Argon) before sealing[2]. This displaces oxygen and halts the autooxidation cycle.

  • Manifesting: Label the waste clearly with the chemical name, accumulation start date, and the specific hazard classes: Flammable Liquid, Ecotoxic.

References

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds Source: University of North Carolina at Chapel Hill (EHS) URL:[Link]

  • Ethers - storage and the detection and removal of peroxides Source: The University of Edinburgh URL:[Link]

  • Safety Office Guide for peroxide forming chemicals Source: North Dakota State University (NDSU) URL:[Link]

  • Peroxide-Forming Chemicals Policy Source: University of Nevada, Reno (UNR) URL:[Link]

  • PubChemLite - 1-methoxytridec-5-ene (C14H28O) Source: University of Luxembourg URL:[Link]

  • Safe Method of Use For Hazardous Substances Of High Risk - Peroxide Forming Chemicals Source: University of Otago URL:[Link]

Sources

Handling

Standard Operating Procedure: Safe Handling, PPE, and Disposal of 1-Methoxytridec-5-ene

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of rules, but as a mechanistic discipline. To safely handle 1-Methoxytridec-5-ene (CAS: 93981-59-0), a long-chain unsaturated ether[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of rules, but as a mechanistic discipline. To safely handle 1-Methoxytridec-5-ene (CAS: 93981-59-0), a long-chain unsaturated ether[1], we must first understand its molecular behavior. This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals handling this specific compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must trace the chemical's hazards back to its molecular structure:

  • Ether Moiety & Autooxidation: Like most aliphatic ethers, 1-Methoxytridec-5-ene is highly susceptible to autooxidation. In the presence of atmospheric oxygen and light, oxygen inserts at the alpha-carbon adjacent to the ether oxygen, forming unstable hydroperoxides[2]. Over time, or upon concentration (e.g., via rotary evaporation), these peroxides can decompose violently, posing a severe explosion hazard[2].

  • High Lipophilicity: With a predicted LogP of 5.30[3], this compound is profoundly lipophilic. If it contacts unprotected skin, it will rapidly partition into the lipid bilayers of the stratum corneum. This causes severe defatting, contact dermatitis, and facilitates potential systemic absorption.

  • Alkene Reactivity: The double bond at the C5 position provides a site for electrophilic addition, making the molecule reactive and incompatible with strong oxidizers, acids, and halogens.

Personal Protective Equipment (PPE) Matrix

Because of its high LogP and peroxide-forming potential, standard laboratory attire is insufficient. The following PPE matrix is engineered to mitigate specific molecular risks.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥ 8 mil) or Butyl Rubber gloves.Standard 4-mil nitrile gloves are highly permeable to lipophilic ethers (LogP 5.30)[3]. Butyl rubber provides superior chemical resistance against ether permeation.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Protects the ocular mucosa from lipophilic aerosolization and potential peroxide micro-detonations during solvent transfer[2].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) and full-length pants.Ethers are combustible organic solvents. FR garments prevent ignition in the event of an accidental spark during handling[4].
Respiratory Certified Chemical Fume Hood (Face velocity 80-120 fpm).Prevents inhalation of volatile organic compounds and safely vents any concentrated peroxide vapors[4].

Operational Handling Protocol

Every protocol must be a self-validating system. You must verify the chemical's integrity before proceeding with any synthesis or assay.

Phase 1: Pre-Operational Peroxide Screening

Peroxide-forming chemicals must be rigorously monitored and tested prior to use[5].

  • Inspect the Container: Check the expiration date and the date the bottle was first opened. 1-Methoxytridec-5-ene should be used within 12 months of opening[2].

  • Visual Check: Look for visual anomalies. If the liquid is discolored or if crystalline solids are visible around the cap or inside the bottle, do not touch the container . Crystals indicate explosive solid peroxides[6].

  • Chemical Testing: If the container is visually clear, perform a peroxide test using XploSens PS detection strips or a standard Potassium Iodide (KI) test strip[6].

  • Validation: If peroxide levels exceed 50 ppm, quarantine the chemical and contact Environmental Health and Safety (EHS) immediately[6]. If < 50 ppm, proceed to Phase 2.

G Start Pre-Operation: Inspect Container CheckAge Opened > 12 Months or Crystals Present? Start->CheckAge EHS STOP: Quarantine Contact EHS CheckAge->EHS Yes Test Perform Peroxide Test (e.g., KI Strip) CheckAge->Test No CheckLevel Peroxide > 50 ppm? Test->CheckLevel Dispose Dispose as Hazardous Waste CheckLevel->Dispose Yes Proceed Proceed with Fume Hood Protocol CheckLevel->Proceed No

Figure 1: Pre-operational peroxide screening and handling workflow for 1-Methoxytridec-5-ene.

Phase 2: Dispensing and Experimental Workflow
  • Environmental Setup: Conduct all transfers inside a certified chemical fume hood[7]. Ensure all ignition sources (hot plates, open flames) are removed.

  • Inert Atmosphere Transfer: To prevent further autooxidation, purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to introducing the ether[2].

  • Dispensing: Use a glass syringe or a dedicated chemically resistant pipette. Avoid using plastic consumables that may leach plasticizers when exposed to highly lipophilic solvents.

  • Post-Transfer Storage: Immediately flush the headspace of the 1-Methoxytridec-5-ene stock bottle with Argon before sealing. Store in an amber, tightly sealed container at 4°C to retard thermal and photo-initiated peroxide formation[2].

Spill Response & Disposal Plan

Spill Mitigation
  • Small Spills (< 500 mL): Eliminate all ignition sources. Don heavy-duty butyl rubber gloves. Cover the spill with an inert, non-combustible absorbent material (e.g., activated carbon or specialized chemical spill pads)[4]. Never use sawdust or paper towels , as the high surface area combined with peroxides can cause spontaneous combustion.

  • Large Spills (> 500 mL): Evacuate the laboratory immediately. Close the doors, pull the fire alarm if there is an imminent fire risk, and contact the EHS emergency response team[5].

Waste Disposal Protocol
  • Segregation: Collect 1-Methoxytridec-5-ene waste in a dedicated, clearly labeled "Non-Halogenated Organic Solvent Waste" container[4].

  • Peroxide Precautions: Never distill ether waste to dryness. The concentration of residual peroxides in the distillation pot is a primary cause of severe laboratory explosions[6].

  • Labeling & Removal: Ensure the waste container is vented properly (using a vented cap if gas generation is suspected) and schedule an EHS pickup before the container reaches 80% capacity[7].

References

  • PubChemLite - 1-methoxytridec-5-ene (C14H28O) Source: uni.lu URL:[Link]

  • METHOXYTRIDECENE - fragrance | Genie Ingredient Database Source: madebygenie.com URL: [Link]

  • SOP: Peroxide-Formers | PennEHRS - UPenn EHRS Source: upenn.edu URL:[Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure Source: illinois.edu URL:[Link]

  • Biosafety Level 2 (BL-2) - safety.pitt.edu Source: pitt.edu URL:[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS Source: upenn.edu URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.